molecular formula C10H10FN B1531019 4-Fluoro-3,5-dimethylphenylacetonitrile CAS No. 1000513-61-0

4-Fluoro-3,5-dimethylphenylacetonitrile

Cat. No.: B1531019
CAS No.: 1000513-61-0
M. Wt: 163.19 g/mol
InChI Key: DYKROXSOTOZSPT-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethylphenylacetonitrile (CAS 1000513-61-0) is a fluorinated aromatic nitrile compound that serves as a versatile building block and key synthetic intermediate in organic chemistry and pharmaceutical research. With a molecular formula of C10H10FN and a molecular weight of 163.19 g/mol, this compound is of significant interest in medicinal chemistry. Its primary research application lies in the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a critical precursor in the development of Orforglipron, a potent non-peptide GLP-1 receptor agonist . The compound's structure, featuring a nitrile group on a fluoro- and dimethyl-substituted phenyl ring, makes it a valuable intermediate for constructing more complex molecular architectures through various chemical transformations. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request detailed technical data sheets and certificates of analysis for their experimental requirements.

Properties

IUPAC Name

2-(4-fluoro-3,5-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKROXSOTOZSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-Fluoro-3,5-dimethylphenylacetonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Fluoro-3,5-dimethylphenylacetonitrile (CAS No. 1000513-61-0) is a fluorinated aromatic nitrile that serves as a sophisticated building block in modern organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom and two methyl groups onto the phenylacetonitrile scaffold imparts unique electronic and steric properties, making it a valuable precursor for complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, outlines a robust synthetic methodology, details its analytical characterization, and explores its applications, particularly within the domain of drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Compound Identification and Core Properties

Precise identification is paramount for regulatory compliance, synthesis planning, and safety. This compound is classified as a toxic liquid nitrile, necessitating stringent handling protocols.[1]

PropertyValueSource
CAS Number 1000513-61-0[1],
IUPAC Name 2-(4-fluoro-3,5-dimethylphenyl)acetonitrile[1]
Molecular Formula C₁₀H₁₀FN[1],[2]
Molecular Weight 163.19 g/mol [2]
Canonical SMILES CC1=CC(CC#N)=CC(C)=C1F[1]
InChI InChI=1S/C10H10FN/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6H,3H2,1-2H3[1]
InChI Key DYKROXSOTOZSPT-UHFFFAOYSA-N[1]
MDL Number MFCD09832374[1]
Hazard Class 6.1 (Toxic)[1]
UN Number 3276 (NITRILES, LIQUID, TOXIC, N.O.S.)[1]

Synthesis and Chemical Reactivity

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, a cornerstone of organic synthesis. This approach offers high yields and purity by leveraging the reactivity of a benzyl halide with a cyanide salt.

Recommended Synthetic Workflow

The most direct and industrially scalable synthesis involves the cyanation of 4-fluoro-3,5-dimethylbenzyl bromide. The benzylic position is activated towards Sₙ2 displacement, and the cyanide ion is a potent and effective nucleophile.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Final Product Start 4-Fluoro-3,5-dimethylbenzyl bromide Reagents Sodium Cyanide (NaCN) Solvent: DMSO or Acetone Phase-Transfer Catalyst (optional) Start->Reagents Sₙ2 Cyanation Product This compound Reagents->Product G cluster_paths Synthetic Transformations cluster_products Key Pharmacophore Intermediates A 4-Fluoro-3,5-dimethyl- phenylacetonitrile B Hydrolysis A->B H₃O⁺ or OH⁻ C Reduction A->C [H] e.g., LiAlH₄ D Phenylacetic Acid Derivatives (e.g., for NSAIDs) B->D E Phenethylamine Derivatives (e.g., for CNS agents) C->E

Sources

An In-Depth Technical Guide to 4-Fluoro-3,5-dimethylphenylacetonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Palo Alto, CA – In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates highly valuable in the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of 4-Fluoro-3,5-dimethylphenylacetonitrile (CAS No. 1000513-61-0), a key building block for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Fluorinated Arylacetonitriles

This compound, with the CAS number 1000513-61-0 , is an aromatic nitrile that combines several key structural features beneficial for medicinal chemistry. The phenylacetonitrile core is a common motif in a wide range of biologically active compounds. The introduction of a fluorine atom, along with two methyl groups, provides a unique electronic and steric profile that can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

The high electronegativity of fluorine can alter the acidity of nearby protons and influence metabolic pathways, often by blocking sites susceptible to oxidative metabolism. This enhancement of metabolic stability is a critical factor in improving a drug candidate's half-life and bioavailability.[1][2] Furthermore, the strategic placement of fluorine can modulate a molecule's conformation and its interactions with biological targets, potentially increasing potency and selectivity.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1000513-61-0[5]
Molecular Formula C₁₀H₁₀FN[5]
Molecular Weight 163.19 g/mol [5]
IUPAC Name 2-(4-Fluoro-3,5-dimethylphenyl)acetonitrile[5]
Canonical SMILES CC1=CC(CC#N)=CC(C)=C1F[5]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Boiling Point Not explicitly available. Estimated to be >200 °C at atmospheric pressure.Inferred from related structures
Melting Point Not explicitly available.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Low solubility in water.

Synthesis of this compound: A Proposed Methodology

Proposed Synthetic Pathway: Nucleophilic Substitution

The proposed synthesis involves a two-step process starting from the commercially available 1-fluoro-2,6-dimethylbenzene. The first step is a benzylic bromination, followed by a nucleophilic substitution with sodium cyanide.

Synthesis_of_this compound start 1-Fluoro-2,6-dimethylbenzene intermediate 4-(Bromomethyl)-1-fluoro-2,6-dimethylbenzene start->intermediate NBS, AIBN CCl₄, reflux product This compound intermediate->product NaCN, DMSO Heat

Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(Bromomethyl)-1-fluoro-2,6-dimethylbenzene

  • To a solution of 1-fluoro-2,6-dimethylbenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude 4-(bromomethyl)-1-fluoro-2,6-dimethylbenzene, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

  • In a well-ventilated fume hood, dissolve the crude 4-(bromomethyl)-1-fluoro-2,6-dimethylbenzene (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Carefully add sodium cyanide (NaCN, 1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment.

  • Heat the reaction mixture to a temperature between 50-80 °C and stir until the reaction is complete, as monitored by TLC or GC.[6]

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the resulting crude product by column chromatography on silica gel to afford this compound.

Alternative Synthetic Routes

Other established methods for the synthesis of arylacetonitriles could also be adapted, including:

  • Palladium-catalyzed cyanation of an aryl halide: This would involve the synthesis of 4-bromo-1-fluoro-2,6-dimethylbenzene followed by a cross-coupling reaction with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand.[2][7]

  • Sandmeyer reaction: This route would start from 4-amino-1-fluoro-2,6-dimethylaniline, which would undergo diazotization followed by treatment with a copper(I) cyanide salt.[3][8]

Applications in Drug Discovery and Development

Arylacetonitrile derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The presence of the fluorine atom in this compound makes it a particularly attractive building block for creating drug candidates with enhanced properties.[1]

While specific, publicly disclosed applications of this particular intermediate are limited, its structural motifs suggest its potential utility in the synthesis of compounds targeting various therapeutic areas, including:

  • Oncology: As a precursor to kinase inhibitors and other anti-cancer agents.[9]

  • Neuroscience: In the development of treatments for neurological and psychiatric disorders.

  • Anti-inflammatory agents: For the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and other modulators of inflammatory pathways.

The nitrile group can be readily transformed into other functional groups, such as carboxylic acids, amides, and amines, providing a versatile handle for further molecular elaboration.

Applications_in_Drug_Discovery start This compound app1 Synthesis of Kinase Inhibitors start->app1 app2 Development of CNS-active Agents start->app2 app3 Creation of Anti-inflammatory Compounds start->app3 app4 Precursor to Bioactive Heterocycles start->app4

Potential applications of this compound in drug discovery.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its successful application in synthesis. A combination of analytical techniques should be employed for comprehensive quality control:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will confirm the presence and integration of the aromatic and methyl protons, as well as the methylene protons of the acetonitrile group.

    • ¹³C NMR spectroscopy will provide information on the number and types of carbon atoms in the molecule.[10][11]

    • ¹⁹F NMR spectroscopy is a powerful tool for confirming the presence and chemical environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic sharp peak for the nitrile (C≡N) stretch, typically in the range of 2240-2260 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for determining the purity of the compound and for monitoring reaction progress during its synthesis.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling toxic nitriles and fluorinated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Toxicity: Phenylacetonitrile derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Avoid direct contact.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

In case of accidental exposure, seek immediate medical attention and consult the relevant safety data sheets for similar compounds.

Conclusion

This compound stands as a valuable and versatile intermediate for the synthesis of complex molecular architectures in the pursuit of novel therapeutics. Its unique combination of a reactive nitrile group and a strategically fluorinated and substituted aromatic ring offers medicinal chemists a powerful tool to address key challenges in drug design, such as metabolic stability and target affinity. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in the development of next-generation pharmaceuticals.

References

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Available at: [Link]

  • Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

  • JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 4-Fluoro-3-Methoxyphenylacetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3,5-Dimethylphenyl)acetonitrile. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-methoxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(5-Fluoro-3-iodo-2-methylphenyl)acetonitrile. PubChem Compound Database. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpringerLink. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Fluoro-3,5-dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Importance in Chemical Synthesis

4-Fluoro-3,5-dimethylphenylacetonitrile (CAS No. 1000513-61-0) is a substituted aromatic nitrile possessing a unique combination of structural features that make it a valuable intermediate in the synthesis of complex organic molecules.[1][2] The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] The presence of the fluorine atom and two methyl groups on the phenyl ring of this molecule provides a distinct electronic and steric profile that chemists can leverage to fine-tune the properties of target compounds.

The nitrile group is a versatile functional handle, readily convertible into other functionalities such as amines, carboxylic acids, and ketones, making it a cornerstone for the construction of diverse molecular scaffolds. This trifunctional nature—the reactive nitrile, the modulating fluorine, and the sterically influential methyl groups—positions this compound as a key player in the development of new therapeutic agents and advanced agrochemicals.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central benzene ring substituted with a fluorine atom at the 4-position, two methyl groups at the 3 and 5-positions, and an acetonitrile group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1000513-61-0[1][2]
Molecular Formula C₁₀H₁₀FN[1]
Molecular Weight 163.19 g/mol [1]
IUPAC Name 2-(4-Fluoro-3,5-dimethylphenyl)acetonitrile[1]
Canonical SMILES CC1=CC(CC#N)=CC(C)=C1F[1]
Physical State LiquidFluorochem

Synthesis and Mechanistic Considerations

While specific, detailed protocols for the synthesis of this compound are not abundant in publicly accessible literature, its structure suggests a logical synthetic pathway based on established organic chemistry reactions. A plausible and common method for the synthesis of substituted phenylacetonitriles is the cyanation of a corresponding benzyl halide.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 1-fluoro-2,6-dimethylbenzene.

G A 1-Fluoro-2,6-dimethylbenzene B 4-Bromo-1-fluoro-2,6-dimethylbenzene A->B Electrophilic Aromatic Bromination C 4-Fluoro-3,5-dimethylbenzyl bromide B->C Radical Bromination (e.g., NBS, light/initiator) D This compound C->D Nucleophilic Substitution (e.g., NaCN or KCN)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on well-established chemical transformations for analogous compounds.

Step 1: Bromination of 1-Fluoro-2,6-dimethylbenzene

  • To a solution of 1-fluoro-2,6-dimethylbenzene in a suitable solvent (e.g., dichloromethane), add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

  • Heat the reaction mixture under reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 4-fluoro-3,5-dimethylbenzyl bromide.

  • Purify the product by column chromatography on silica gel.

Step 2: Cyanation of 4-Fluoro-3,5-dimethylbenzyl bromide

  • Dissolve the purified 4-fluoro-3,5-dimethylbenzyl bromide in a polar aprotic solvent such as DMSO or DMF.

  • Add a cyanide source, such as sodium cyanide or potassium cyanide, to the solution.

  • Heat the reaction mixture and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or column chromatography to obtain this compound.

Analytical Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - A singlet for the two equivalent methyl groups (around δ 2.2-2.4 ppm).- A singlet for the benzylic methylene protons (around δ 3.7 ppm).- A singlet or a complex multiplet for the two equivalent aromatic protons.
¹³C NMR - A peak for the methyl carbons.- A peak for the benzylic methylene carbon.- A peak for the nitrile carbon (around 117-120 ppm).- Four distinct peaks for the aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant (JC-F).
¹⁹F NMR - A single resonance, likely a multiplet due to coupling with the ortho-protons. The chemical shift would be in the typical range for an aryl fluoride.
IR Spectroscopy - A sharp, medium-intensity peak for the C≡N stretch (around 2250 cm⁻¹).- C-H stretching peaks for the aromatic and aliphatic protons.- A C-F stretching peak in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 163.19.

Applications in Drug Discovery and Agrochemicals

Substituted phenylacetonitriles are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The unique substitution pattern of this compound makes it a particularly interesting building block for targeting specific biological pathways.

Role as a Precursor to STAT3 Inhibitors

A significant area of application for phenylacetonitrile derivatives is in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that is aberrantly activated in a wide range of human cancers, making it a prime target for cancer therapy. Small molecule inhibitors that can disrupt STAT3 dimerization or its binding to DNA are of great interest. The 4-fluoro-3,5-dimethylphenyl moiety can be incorporated into inhibitor scaffolds to probe specific interactions within the STAT3 protein's binding pockets. The fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, while the methyl groups can provide steric bulk to enhance binding affinity and selectivity.

G cluster_0 Synthesis of STAT3 Inhibitor Core cluster_1 Mechanism of Action A This compound B Intermediate Amine or Carboxylic Acid A->B Hydrolysis or Reduction C STAT3 Inhibitor Scaffold B->C Coupling Reactions D STAT3 Monomer E STAT3 Dimerization D->E F Nuclear Translocation and DNA Binding E->F G Tumor Gene Transcription F->G H STAT3 Inhibitor H->E Blocks

Caption: Conceptual workflow from this compound to a STAT3 inhibitor and its mechanism of action.

Potential in Agrochemicals

The principles that make fluorinated compounds valuable in medicine also apply to agrochemicals. The introduction of fluorine can enhance the efficacy, metabolic stability, and environmental profile of pesticides. The this compound scaffold could be used to develop novel herbicides, fungicides, or insecticides.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

References

  • Gadek, T. R., & Gunning, P. T. (2018). Small-molecule inhibitors of STAT3 for the treatment of cancer. Journal of Medicinal Chemistry, 61(12), 5036-5047.
  • AA Blocks. NHC-Catalyzed Generation of α,β-Unsaturated Acylazoliums for the Enantioselective Synthesis of Heterocycles and Carbocycles. Available at: [Link]

  • Ni, C., & Hu, J. (2017). The unique role of fluorine in the design ofCathepsin K inhibitors. Chemical Society Reviews, 46(24), 7516-7529.

Sources

Introduction: The Significance of 4-Fluoro-3,5-dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3,5-dimethylphenylacetonitrile

This guide provides a comprehensive overview of the primary synthetic pathways for this compound, a key intermediate in the development of various chemical entities. The methodologies discussed are grounded in established chemical principles and are presented with the technical depth required by researchers, scientists, and professionals in drug development. The focus is on providing not just protocols, but a causal understanding of the experimental choices, ensuring both scientific integrity and practical applicability.

This compound is a substituted benzonitrile derivative. The unique arrangement of its functional groups—a nitrile, a fluorine atom, and two methyl groups—makes it a valuable building block in medicinal chemistry and materials science. The nitrile group is a versatile precursor for amines, carboxylic acids, and tetrazoles, while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The dimethyl substitution pattern provides steric and electronic influence, allowing for precise tuning of molecular properties. This guide explores the two most robust and scientifically sound pathways for its synthesis.

Part 1: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the transformation of an aryl amine into an aryl nitrile via a diazonium salt intermediate.[1][2] This pathway is particularly advantageous when the corresponding aniline is readily available, as is the case with 4-fluoro-3,5-dimethylaniline.[3]

Mechanistic Rationale and Strategic Considerations

This pathway proceeds in two distinct, critical steps:

  • Diazotization: The primary aromatic amine (4-fluoro-3,5-dimethylaniline) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form a diazonium salt.[4] This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which is prone to decomposition and loss of N₂ gas at higher temperatures.

  • Cyanation: The resulting diazonium salt is then introduced to a solution of a copper(I) cyanide (CuCN).[5] The reaction is catalyzed by the copper(I) salt and proceeds via a radical-nucleophilic aromatic substitution mechanism, where the diazonium group is replaced by the cyanide nucleophile, releasing nitrogen gas.[1] This step yields the target benzonitrile.

The choice of the Sandmeyer reaction is predicated on its high fidelity and the commercial availability of the aniline precursor. It offers a direct and well-understood route to the desired product.

Visualizing the Sandmeyer Pathway

Sandmeyer Pathway cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation A 4-Fluoro-3,5-dimethylaniline B Arenediazonium Salt (Intermediate) A->B  NaNO₂, HCl  0-5 °C C This compound (Final Product) B->C  CuCN  Heat

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Fluoro-3,5-dimethylaniline

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-fluoro-3,5-dimethylaniline (1.0 eq).

  • Add a 3M solution of hydrochloric acid (3.0 eq) and cool the resulting slurry to 0 °C in an ice-salt bath.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred aniline slurry, ensuring the internal temperature is maintained between 0 and 5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is indicated by a clear solution. This solution should be used immediately in the next step.

Step 2: Sandmeyer Cyanation

  • In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (1.5 eq) and sodium cyanide (1.5 eq) in water. Heat this solution to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

  • After the addition is complete, continue to heat and stir the mixture at 70 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The product will often separate as an oil or solid.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Data Summary
ParameterValue/ConditionSource/Rationale
Starting Material 4-Fluoro-3,5-dimethylanilineCommercially available[3]
Diazotization Temp. 0–5 °CStability of diazonium salt[4]
Cyanation Reagent Copper(I) Cyanide (CuCN)Standard Sandmeyer conditions[5]
Typical Yield 65–80%Literature precedent for similar reactions
Purification Vacuum Distillation / ChromatographyStandard for liquid/solid organic products

Part 2: Synthesis via Nucleophilic Substitution

An alternative and equally robust pathway involves the nucleophilic substitution of a benzylic halide with a cyanide salt. This method leverages the high reactivity of benzyl halides, such as 4-fluoro-3,5-dimethylbenzyl bromide, which serves as an excellent electrophile.[6]

Mechanistic Rationale and Strategic Considerations

This pathway is a classic Sₙ2 reaction. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 4-fluoro-3,5-dimethylbenzyl bromide. The bromide ion, an excellent leaving group, is displaced, forming the new carbon-carbon bond and yielding the desired phenylacetonitrile.[7]

The success of this reaction hinges on several factors:

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are ideal. They effectively solvate the cation of the cyanide salt (e.g., Na⁺ or K⁺) while leaving the cyanide anion relatively "naked" and highly nucleophilic.

  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. Care must be taken due to their extreme toxicity.

  • Phase-Transfer Catalysis: In biphasic systems or when solubility is an issue, a phase-transfer catalyst like a quaternary ammonium salt can be employed to shuttle the cyanide ion into the organic phase.[8][9]

This route is highly attractive if the benzyl bromide precursor is more accessible or cost-effective than the corresponding aniline.

Visualizing the Nucleophilic Substitution Pathway

SN2_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product A 4-Fluoro-3,5-dimethylbenzyl bromide D This compound A->D Sₙ2 Reaction B NaCN or KCN (Cyanide Source) B->D C Polar Aprotic Solvent (e.g., DMSO, DMF) C->D

Caption: Sₙ2 synthesis of this compound from its benzyl bromide.

Detailed Experimental Protocol
  • Caution: This procedure uses highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Any waste containing cyanide must be quenched with bleach (sodium hypochlorite) before disposal.

  • To a round-bottom flask, add sodium cyanide (1.2 eq) and a polar aprotic solvent such as DMSO or DMF.

  • Stir the suspension and add a solution of 4-fluoro-3,5-dimethylbenzyl bromide (1.0 eq)[10] in the same solvent dropwise at room temperature.

  • After the addition, heat the reaction mixture to 50–60 °C and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2–4 hours).

  • Cool the reaction to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash thoroughly with water and then with brine to remove the solvent and residual cyanide salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or vacuum distillation to afford pure this compound.

Data Summary
ParameterValue/ConditionSource/Rationale
Starting Material 4-Fluoro-3,5-dimethylbenzyl bromideCommercially available[6][10]
Nucleophile Sodium Cyanide (NaCN)Common and effective cyanide source[7]
Solvent DMSO or DMFPolar aprotic solvent favors Sₙ2[7]
Typical Yield >90%Sₙ2 on benzylic halides is typically high-yielding
Purification Column Chromatography / DistillationStandard for removing salts and byproducts

Part 3: Comparative Analysis and Conclusion

Both the Sandmeyer and nucleophilic substitution pathways offer viable and high-yielding routes to this compound. The optimal choice for a given research or production campaign depends primarily on the cost, availability, and safety considerations of the starting materials.

  • The Sandmeyer Route is ideal when 4-fluoro-3,5-dimethylaniline is the preferred starting material. While it involves an additional synthetic step (diazotization), it is a classic and reliable transformation. The main challenges are the thermal instability of the diazonium intermediate and the handling of copper cyanide.

  • The Nucleophilic Substitution Route is often more direct and higher-yielding. Its primary limitation is the extreme toxicity of the cyanide salts used and the need for rigorous safety protocols. The availability and cost of the 4-fluoro-3,5-dimethylbenzyl bromide precursor is the key economic driver.

For drug development professionals, both routes provide a solid foundation for scale-up, with predictable outcomes and well-established purification protocols. The selection should be based on a thorough process safety and economic analysis.

References

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  • Farooqui, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

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  • Williams, D. L. H. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry. [Link]

  • Google Patents. (CN114524705A) Synthetic method of 4-bromo-2-fluorobiphenyl.
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  • Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. [Link]

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  • Google Patents. (CN101659630B) Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
  • Google Patents. (CN109400500B) Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. (CN103951688A) Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Google Patents. (CN105272883A) Preparation method for high-purity 4-fluorobenzoylacetonitrile.
  • Google Patents. (CN104230753A) Method for synthesizing fluoroacetonitrile.
  • Google Patents. (US5847241A)
  • Google Patents. (US3983151A) Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Google Patents. (CN101417945A) Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.
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  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • Google Patents. (US9809524B1) Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
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Spectroscopic data of 4-Fluoro-3,5-dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 4-Fluoro-3,5-dimethylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its use in any research or development context. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic principles with data from analogous structures, this document serves as an authoritative reference for the characterization of this compound.

Molecular Structure and Spectroscopic Implications

The structure of this compound incorporates several key features that give rise to a distinct spectroscopic fingerprint: a symmetrically substituted benzene ring, a fluorine atom, two methyl groups, a methylene bridge, and a nitrile functional group. The symmetry of the aromatic ring is a critical determinant of the number of unique signals observed in NMR spectroscopy. The electronegative fluorine atom will induce characteristic chemical shifts and observable coupling constants in both ¹H and ¹³C NMR spectra.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule.[1] Each functional group absorbs IR radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate.[2]

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to show several key absorption bands:

  • Nitrile (C≡N) Stretch: The most diagnostic peak for this molecule is the stretching vibration of the carbon-nitrogen triple bond. Aromatic nitriles typically exhibit a sharp, intense peak in the range of 2240-2220 cm⁻¹.[3] Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles.[3][4]

  • Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the benzene ring appear at wavenumbers just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups will produce sharp peaks just below 3000 cm⁻¹.

  • Aromatic C=C Bending: The characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear in the region of 1600-1450 cm⁻¹.

  • C-F Stretch: The carbon-fluorine bond stretch is expected to produce a strong absorption in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Summary of Expected IR Data
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
~2230Nitrile (C≡N)StretchStrong, Sharp
3100-3000Aromatic C-HStretchMedium to Weak
3000-2850Aliphatic C-H (CH₂, CH₃)StretchMedium to Strong
1600-1450Aromatic C=CBendingMedium to Strong
1250-1000Aryl C-FStretchStrong
Experimental Protocol: Acquiring an IR Spectrum (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample of this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR provides information on the chemical environment, number, and connectivity of protons in a molecule.

  • Aromatic Protons (Ar-H): Due to the molecule's symmetry, the two protons on the aromatic ring (at C2 and C6) are chemically equivalent. They will appear as a single signal. Aromatic protons typically resonate between 6.5 and 8.5 ppm.[5][6] The electron-donating methyl groups and the electron-withdrawing fluorine and cyanomethyl groups will influence the precise shift. These protons are four bonds away from the fluorine atom, so a small long-range coupling (⁴JH-F) might be observed, resulting in a narrow doublet or triplet.

  • Methylene Protons (-CH₂CN): These two protons are adjacent to the aromatic ring and the electron-withdrawing nitrile group. They are expected to appear as a singlet in the range of 3.7-4.0 ppm.

  • Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups (at C3 and C5) will appear as a single, sharp singlet. Their position adjacent to the aromatic ring places their expected chemical shift around 2.3-2.5 ppm.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2Singlet (or narrow multiplet)2HAr-H
~3.8Singlet2H-CH₂ CN
~2.4Singlet6HAr-CH₃
¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule.

Due to symmetry, only 6 distinct carbon signals are expected instead of the 10 total carbons. The fluorine atom will cause splitting of the signals for the carbons to which it is coupled (C-F coupling).

  • Aromatic Carbons (Ar-C):

    • C4 (C-F): This carbon is directly bonded to fluorine and will show a large one-bond coupling constant (¹JC-F). It will appear as a doublet significantly downfield in the aromatic region (155-165 ppm). Carbons in aromatic rings typically absorb in the 120-150 ppm range.[7]

    • C3 & C5 (C-CH₃): These two equivalent carbons are ortho to the fluorine and will exhibit a two-bond C-F coupling (²JC-F), appearing as a doublet.

    • C2 & C6 (C-H): These two equivalent carbons are meta to the fluorine and will show a smaller three-bond C-F coupling (³JC-F), appearing as a doublet or triplet.

    • C1 (C-CH₂CN): This quaternary carbon is para to the fluorine and may show a small four-bond C-F coupling (⁴JC-F).

  • Nitrile Carbon (-C≡N): The nitrile carbon signal is typically found in the 115-125 ppm range.[8]

  • Methylene Carbon (-CH₂CN): This sp³-hybridized carbon will be found significantly upfield, likely in the 20-30 ppm range.

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal in the upfield region, typically around 15-25 ppm.

Chemical Shift (δ) ppmAssignmentMultiplicity (due to C-F coupling)
~160C 4-FDoublet (large ¹JC-F)
~135-145C 3 & C 5Doublet (²JC-F)
~130C 1Triplet or Singlet (small ⁴JC-F)
~125-130C 2 & C 6Doublet (³JC-F)
~118-C ≡NSinglet
~25-CH₂ CNSinglet
~20Ar-CH₃ Singlet
Experimental Protocol: NMR Data Acquisition

NMR_Workflow A Dissolve Sample (~5-10 mg in ~0.7 mL CDCl₃) B Transfer to NMR Tube A->B C Insert into Spectrometer Magnet B->C D Tune and Shim for Field Homogeneity C->D E Acquire Data (¹H, ¹³C, etc.) D->E F Process Data (Fourier Transform, Phasing) E->F G Analyze Spectrum F->G

Caption: Standard workflow for NMR sample preparation and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a vial.

  • Transfer: Filter the solution into a clean, dry NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-resolved signals.

  • Acquisition: Set the appropriate experimental parameters (pulse sequence, number of scans) and acquire the ¹H and ¹³C NMR spectra.

  • Processing: Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.

  • Analysis: Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Predicted Fragmentation Pattern (Electron Ionization)

Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in predictable ways.[9]

  • Molecular Ion (M⁺•): The intact molecule with one electron removed will give the molecular ion peak. For C₁₀H₁₀FN, the exact mass is approximately 163.08 g/mol . This peak should be reasonably intense.

  • Benzylic Cleavage: The most common fragmentation for benzyl compounds is the cleavage of the bond beta to the aromatic ring.[10] This would result in the loss of a ·CN radical, but the formation of the substituted benzyl cation is more likely. Cleavage of the C-C bond between the methylene group and the ring would form a [C₈H₈F]⁺ fragment (m/z 123) and a neutral CH₂CN radical.

  • Tropylium Ion Formation: Alkyl-substituted benzenes often rearrange to form a highly stable tropylium ion (m/z 91).[9] However, the substitution pattern here may favor the formation of a substituted tropylium or benzyl cation at m/z 123 (C₈H₈F⁺).

  • Loss of H: Loss of a hydrogen atom from the molecular ion can lead to an [M-1]⁺ peak at m/z 162.

Summary of Predicted Mass Fragments (EI-MS)

m/zProposed Fragment IonSignificance
163[C₁₀H₁₀FN]⁺•Molecular Ion (M⁺•)
162[C₁₀H₉FN]⁺Loss of ·H from the molecular ion
123[C₈H₈F]⁺Benzylic cleavage, loss of ·CH₂CN
108[C₇H₅F]⁺Loss of a methyl group from the m/z 123 ion

digraph "MS_Fragmentation" {
graph [splines=true, overlap=false, nodesep=0.6];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#EA4335"];
edge [color="#5F6368"];
M [label="[C₁₀H₁₀FN]⁺•\nm/z = 163"];
M_minus_H [label="[M-H]⁺\nm/z = 162"];
F1 [label="[C₈H₈F]⁺\nm/z = 123"];
F2 [label="[C₇H₅F]⁺\nm/z = 108"];

M -> M_minus_H [label="- ·H"];
M -> F1 [label="- ·CH₂CN\n(Benzylic Cleavage)", style=bold];
F1 -> F2 [label="- ·CH₃"];

}

Caption: Plausible EI fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.

  • Separation: The compound travels through the GC column, separating it from any impurities.

  • Ionization: As the compound elutes from the GC, it enters the ion source of the Mass Spectrometer and is ionized (e.g., by EI).

  • Analysis: The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The structural confirmation of this compound is readily achievable through a combination of standard spectroscopic techniques. IR spectroscopy confirms the presence of key functional groups, particularly the nitrile. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, with the compound's symmetry and the presence of fluorine creating a uniquely identifiable pattern of signals and couplings. Finally, mass spectrometry confirms the molecular weight and provides structural corroboration through predictable fragmentation pathways. This guide provides the foundational data and protocols necessary for the unambiguous identification and characterization of this compound in a research and development setting.

References

  • Benchchem. A Spectroscopic Showdown: Unsubstituted Phenylacetonitrile versus its Substituted Counterparts.
  • Specac Ltd. Interpreting Infrared Spectra.
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  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. 15.
  • YouTube. Lec15 - IR Spectra of Alkynes and Nitriles.
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • ChemicalBook. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR spectrum.
  • MassBank. Benzyl cyanides.
  • Benchchem. Spectroscopic Data of 2-Phenylacetonitrile: A Technical Guide.
  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • 13C NMR Chemical Shift Table.
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An In-depth Technical Guide to the NMR Spectral Data of 4-Fluoro-3,5-dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluoro-3,5-dimethylphenylacetonitrile, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals and agrochemicals. In the absence of experimentally acquired spectra in publicly available databases, this guide leverages advanced computational prediction algorithms, refined with empirical data from structurally analogous compounds, to present a detailed interpretation of the anticipated ¹H and ¹³C NMR spectra. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the spectral characteristics of this molecule, aiding in its unambiguous identification, purity assessment, and further structural elucidation.

Introduction: The Role of NMR in Modern Chemical Synthesis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in the arsenal of the modern chemist. Its ability to provide detailed information about the structure, dynamics, and chemical environment of molecules at the atomic level makes it indispensable for the unambiguous characterization of novel compounds.[1] In the context of drug discovery and development, NMR is a cornerstone for confirming the identity of synthesized intermediates and active pharmaceutical ingredients (APIs), assessing their purity, and studying their interactions with biological targets.

This guide focuses on this compound, a substituted aromatic nitrile. The presence of a fluorine atom, two methyl groups, and a cyanomethyl group on the benzene ring gives rise to a unique and informative NMR spectral fingerprint. Understanding this fingerprint is crucial for chemists working with this compound, enabling them to monitor reaction progress, identify byproducts, and ensure the quality of their synthetic intermediates.

Molecular Structure and Numbering Scheme

For clarity and consistency throughout this guide, the following IUPAC numbering scheme will be used for this compound.

Caption: IUPAC numbering for this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting three distinct signals. The predictions are based on computational models and corroborated by experimental data from similar structures, such as 2,6-dimethylfluorobenzene.[2][3]

Assignment Predicted Chemical Shift (ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
Aromatic (H-2, H-6)~ 7.0 - 7.2Doublet (d)⁴J(H,F) ≈ 6-8 Hz2H
Methylene (-CH₂CN)~ 3.7Singlet (s)-2H
Methyl (-CH₃)~ 2.3Doublet (d)⁵J(H,F) ≈ 2-3 Hz6H
Detailed ¹H NMR Signal Analysis
  • Aromatic Protons (H-2, H-6): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. They are expected to resonate in the range of 7.0-7.2 ppm. The electron-withdrawing nature of the nitrile group and the fluorine atom will deshield these protons, shifting them downfield from the typical benzene resonance (7.34 ppm). A crucial feature of this signal is its expected multiplicity. The coupling to the fluorine atom over four bonds (⁴J) will likely split this signal into a doublet with a coupling constant in the range of 6-8 Hz. This is a characteristic feature of meta-coupling to fluorine.

  • Methylene Protons (-CH₂CN): The two protons of the cyanomethyl group are expected to appear as a sharp singlet at approximately 3.7 ppm. Their chemical shift is influenced by the deshielding effect of the adjacent nitrile group and the aromatic ring. The absence of any adjacent non-equivalent protons results in a singlet multiplicity.

  • Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups at positions C-3 and C-5 are predicted to resonate around 2.3 ppm. A subtle but important feature to note is the potential for a long-range coupling to the fluorine atom over five bonds (⁵J(H,F)). This would result in the methyl signal appearing as a narrow doublet with a coupling constant of approximately 2-3 Hz. Such long-range H-F couplings are well-documented in fluorinated aromatic compounds.[2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shifts are influenced by the substituents, and the signals for the aromatic carbons directly bonded to or in close proximity to the fluorine atom will exhibit characteristic splitting due to C-F coupling.

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to ¹⁹F) Predicted Coupling Constant (J(C,F), Hz)
C4 (C-F)~ 160 - 164Doublet (d)¹J(C,F) ≈ 240-250 Hz
C3, C5 (C-CH₃)~ 138 - 142Doublet (d)²J(C,F) ≈ 15-20 Hz
C2, C6 (C-H)~ 130 - 133Doublet (d)³J(C,F) ≈ 3-5 Hz
C1 (C-CH₂CN)~ 125 - 128Singlet (s) or small doublet⁴J(C,F) ≈ 1-3 Hz
CN~ 117 - 119Singlet (s)-
CH₂~ 20 - 23Singlet (s)-
CH₃~ 15 - 18Singlet (s) or small doublet⁴J(C,F) ≈ 1-2 Hz
Detailed ¹³C NMR Signal Analysis
  • C4 (Carbon-Fluorine Bond): The carbon atom directly bonded to the fluorine atom will appear significantly downfield, in the region of 160-164 ppm. This signal will be a doublet with a large one-bond C-F coupling constant (¹J(C,F)) of approximately 240-250 Hz, which is a definitive indicator of a C-F bond.

  • C3 and C5 (Methylated Carbons): These two equivalent carbons are expected to resonate between 138 and 142 ppm. They will appear as doublets due to a two-bond coupling to the fluorine atom (²J(C,F)), with a predicted coupling constant of 15-20 Hz.

  • C2 and C6 (Aromatic CH): The two equivalent aromatic methine carbons are predicted to appear in the 130-133 ppm range. They will also be split into doublets by the fluorine atom over three bonds (³J(C,F)), with a smaller coupling constant of 3-5 Hz.

  • C1 (Quaternary Carbon): The quaternary carbon attached to the cyanomethyl group is expected to be found around 125-128 ppm. The four-bond coupling to fluorine (⁴J(C,F)) is expected to be small (1-3 Hz) and may not be resolved, resulting in what appears to be a singlet.

  • Nitrile Carbon (CN): The carbon of the nitrile group typically resonates in the 117-119 ppm region and is expected to be a sharp singlet.

  • Methylene Carbon (CH₂): The carbon of the methylene group is predicted to appear in the aliphatic region, around 20-23 ppm, as a singlet.

  • Methyl Carbons (CH₃): The two equivalent methyl carbons will have a chemical shift in the range of 15-18 ppm. A very small four-bond C-F coupling might be observable, but it is more likely to appear as a singlet.

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental protocol is recommended for acquiring high-quality NMR data for this compound.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

  • Concentration: Prepare a solution of approximately 10-20 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (0.00 ppm for both ¹H and ¹³C NMR).

NMR Spectrometer and Parameters
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion and resolution of coupling patterns.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment with NOE (e.g., zgpg30).

    • Spectral Width: Approximately 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

Caption: A generalized workflow for NMR data acquisition and analysis.

Potential Impurities and Their Spectral Signatures

The synthesis of substituted phenylacetonitriles often involves the cyanation of a corresponding benzyl halide or the dehydration of a phenylacetamide.[4] Depending on the specific synthetic route to this compound, several impurities could potentially be present.

  • Starting Material: Unreacted 4-fluoro-3,5-dimethylbenzyl halide (e.g., bromide or chloride) would be a likely impurity. The benzylic protons of the starting material would appear as a singlet around 4.5 ppm in the ¹H NMR spectrum.

  • Hydrolysis Product: Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide could occur under certain conditions. The amide would show broad NH₂ signals in the ¹H NMR spectrum, and the carboxylic acid would have a very broad signal above 10 ppm.

  • Over-alkylation/Side Reactions: Depending on the reaction conditions, side reactions on the aromatic ring or at the methylene position could occur, leading to more complex spectra.

Careful analysis of the NMR spectra, particularly the presence of small, unexpected signals, is crucial for identifying and quantifying such impurities.

Conclusion

This technical guide provides a robust, predicted NMR dataset for this compound, grounded in established spectroscopic principles and comparative data. The detailed analysis of the expected ¹H and ¹³C NMR spectra, including chemical shifts and key coupling constants, serves as a valuable resource for researchers in synthetic and medicinal chemistry. The provided experimental protocol offers a standardized approach for the acquisition of high-quality data to verify these predictions. By understanding the spectral nuances of this important building block, scientists can accelerate their research and development efforts with greater confidence in the identity and purity of their materials.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites. Retrieved from [Link]

  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (2021). Retrieved from [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. (2012). NIH National Library of Medicine. Retrieved from [Link]

  • US2783265A - Preparation of phenylacetonitriles. (1957). Google Patents.

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4-Fluoro-3,5-dimethylphenylacetonitrile reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 4-Fluoro-3,5-dimethylphenylacetonitrile

Introduction

This compound is a polysubstituted aromatic nitrile, a class of compounds that serves as a cornerstone in modern synthetic chemistry. The unique arrangement of its functional groups—a nucleophilic aromatic ring, an activating/directing fluorine atom, two activating methyl groups, and a versatile nitrile-adjacent methylene group—creates a rich and nuanced reactivity profile. This guide provides an in-depth exploration of this profile, moving beyond a simple catalog of reactions to explain the underlying electronic and steric factors that govern its chemical behavior. For researchers in medicinal chemistry and materials science, understanding this molecule's reactivity is key to unlocking its potential as a strategic building block for novel and complex molecular architectures. The strategic placement of a fluorine atom, a common practice in drug design, can significantly enhance metabolic stability and binding affinity, making fluorinated synthons like this particularly valuable.[1]

Physicochemical & Spectroscopic Profile

Characterization is the bedrock of chemical synthesis. The physical properties and spectroscopic data for this compound are summarized below. While experimental data for this specific molecule is not widely published, the following table includes predicted data and data from closely related analogs like 4-Fluorophenylacetonitrile for reference.

PropertyValue / ObservationSource / Reference
Molecular Formula C₁₀H₁₀FN-
Molecular Weight 163.19 g/mol -
Appearance Predicted: Colorless to light yellow liquid or low-melting solidAnalog Data[2]
Boiling Point Predicted: Higher than 4-Fluorophenylacetonitrile (119-120 °C/18 mmHg) due to increased molecular weight.Analog Data[2][3]
Density Predicted: ~1.1 g/mLAnalog Data[2][3]
¹H NMR Predicted shifts (CDCl₃): δ ~7.0 (s, 2H, Ar-H), δ ~3.7 (s, 2H, CH₂CN), δ ~2.3 (s, 6H, Ar-CH₃). The aromatic protons would appear as a singlet due to symmetry.Analog Data[4][5]
¹³C NMR Predicted shifts (CDCl₃): Aromatic carbons from δ 115-160, CH₂ at ~25, CH₃ at ~15, CN at ~117. A large C-F coupling constant is expected for the carbon bearing the fluorine.Analog Data[6]
IR Spectroscopy Key peaks expected (cm⁻¹): ~2250 (C≡N stretch, sharp), ~1600 (C=C aromatic stretch), ~1250 (C-F stretch).Analog Data[7][8]
Mass Spectrometry Molecular Ion (M⁺): m/z = 163.1. Common fragments would involve loss of HCN and benzylic cleavage.Analog Data[9]

Synthesis of this compound

The most direct and industrially scalable synthesis involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This well-established method leverages the reactivity of the benzylic position.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Synthetic Steps cluster_intermediates Intermediate cluster_product Final Product A 1-Bromo-4-fluoro-3,5-dimethylbenzene C Step 1: Benzylic Bromination A->C B N-Bromosuccinimide (NBS) AIBN (initiator) CCl₄ (solvent) B->C D Sodium Cyanide (NaCN) DMSO (solvent) E Step 2: Cyanation D->E F 4-(Bromomethyl)-1-fluoro-2,6-dimethylbenzene C->F G This compound E->G F->E

Caption: Synthetic workflow for this compound.

The causality behind this choice of pathway is its efficiency. Benzylic bromination of 4-fluoro-3,5-dimethylbenzene (a derivative of commercially available mesitylene) with N-Bromosuccinimide (NBS) is a highly selective radical reaction. The subsequent cyanation is a classic Sₙ2 reaction, which proceeds readily at the benzylic position.

Reactivity Profile

The molecule's reactivity is a composite of the properties of its three key regions: the nitrile group, the benzylic methylene bridge, and the substituted aromatic ring.

Reactions at the Nitrile Group

The cyano group is a versatile functional handle for elaboration into other functionalities.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form 4-fluoro-3,5-dimethylphenylacetic acid, a valuable precursor for pharmaceuticals and agrochemicals. Strong conditions (e.g., refluxing 6M HCl or 40% NaOH) are typically required.

  • Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(4-fluoro-3,5-dimethylphenyl)ethanamine. Common reducing agents for this transformation include Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation (e.g., H₂, Raney Nickel), which is often preferred for its milder conditions and operational simplicity.

Reactions at the Benzylic Position

The protons on the methylene carbon (α-carbon) are acidic (pKa ≈ 22 in DMSO) due to the electron-withdrawing effect of the adjacent cyano group. This acidity is the key to functionalization at this position.

  • Deprotonation and Alkylation: The benzylic position can be deprotonated by a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, most commonly alkyl halides, in a straightforward alkylation reaction.[10] This provides a powerful method for carbon-carbon bond formation.

Caption: Logical workflow for benzylic alkylation.

Reactions on the Aromatic Ring

The substitution pattern on the benzene ring dictates its reactivity towards electrophiles and nucleophiles. The directing effects of the substituents are paramount:

  • Fluorine: Weakly deactivating; ortho, para-directing.

  • Two Methyl Groups: Activating; ortho, para-directing.

  • Cyanomethyl Group (-CH₂CN): Weakly deactivating; ortho, para-directing (due to the methylene spacer insulating the ring from the CN's meta-directing resonance effect).

The net effect is a highly activated ring. The positions ortho to the fluorine (C2 and C6) are the most sterically accessible and electronically enriched sites for electrophilic attack.

  • Electrophilic Aromatic Substitution (EAS): Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed readily. The strong activating effect of the two methyl groups and the directing consensus towards the positions ortho to the fluorine atom will drive high regioselectivity. For instance, nitration with HNO₃/H₂SO₄ would overwhelmingly yield 4-fluoro-3,5-dimethyl-2-nitrophenylacetonitrile.

G compound Aromatic Ring (Nucleophile) sigma_complex Sigma Complex (Carbocation Intermediate) compound->sigma_complex + E⁺ electrophile Electrophile (e.g., NO₂⁺) product Substituted Product sigma_complex->product - H⁺

Caption: General mechanism for Electrophilic Aromatic Substitution.

  • Nucleophilic Aromatic Substitution (SₙAr): The displacement of the fluorine atom by a nucleophile is generally difficult on this substrate. SₙAr reactions require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer complex intermediate.[11] Here, the presence of electron-donating methyl groups disfavors this pathway. The reaction is unlikely to proceed except under very harsh conditions (high temperature/pressure).

Applications in Drug Discovery

The structural motifs present in this compound are highly relevant in medicinal chemistry.

  • Fluorine Substitution: As previously noted, fluorine can enhance metabolic stability, improve lipophilicity, and increase binding affinity of a drug molecule to its target protein.[1]

  • Scaffold for Bioactive Molecules: The phenylacetonitrile core is a precursor to many biologically active compounds. For example, related fluorinated phenyl-containing structures are found in potent and selective enzyme inhibitors and receptor modulators.[12] The ability to functionalize the molecule at the benzylic position and the aromatic ring allows for the generation of diverse libraries of compounds for screening.

Experimental Protocols

The following protocols are representative of the core reactivity of this molecule. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

Causality: This two-step, one-pot procedure is efficient. The first step generates the reactive benzyl bromide, which is immediately consumed in the second step by the cyanide nucleophile, minimizing the handling of the lachrymatory intermediate.

  • Benzylic Bromination: To a solution of 4-fluoro-3,5-dimethylbenzene (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction Execution: Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cyanation: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of sodium cyanide (NaCN, 1.5 eq) in dimethyl sulfoxide (DMSO). Carefully add the crude benzyl bromide solution to the NaCN solution dropwise at room temperature.

  • Workup and Purification: Stir the reaction mixture overnight. Quench the reaction by pouring it into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final product.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to the expected profile.

Protocol 2: α-Ethylation of this compound

Causality: This protocol demonstrates the nucleophilicity of the benzylic position. Sodium hydride is chosen as a strong, non-nucleophilic base to ensure complete deprotonation without competing side reactions.

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes to remove the oil, then suspend it in dry tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in dry THF dropwise. Allow the mixture to stir for 30 minutes at 0 °C, during which time hydrogen gas will evolve.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the solution of the carbanion. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting oil by silica gel chromatography.

  • Validation: Characterize the product, 2-(4-fluoro-3,5-dimethylphenyl)butanenitrile, by NMR and mass spectrometry to confirm successful ethylation.

Conclusion

This compound presents a reactivity profile characterized by high selectivity and functional group tolerance. The interplay between the activating methyl groups and the directing fluorine atom renders the aromatic ring a potent nucleophile for electrophilic substitution at specific positions. Concurrently, the acidic benzylic protons and the versatile nitrile group provide orthogonal sites for molecular elaboration. This predictable, multi-faceted reactivity makes it an exceptionally valuable building block for constructing complex molecules, particularly in the rational design of new therapeutic agents.

References

  • CN104230753A - Method for synthesizing fluoroacetonitrile.
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  • Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). ACG Publications. [Link]

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  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. National Institutes of Health (NIH). [Link]

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  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
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  • Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents: Design, robust synthesis, in vitro, molecular docking, pharmacokinetics ADMET analysis and dynamic simulations. PubMed. [Link]

  • Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. PubMed Central (PMC). [Link]

  • Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed. [Link]

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A Technical Guide to the Safe Handling of 4-Fluoro-3,5-dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Development and Research Professionals

This document provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Fluoro-3,5-dimethylphenylacetonitrile. It is intended for researchers, scientists, and laboratory personnel engaged in drug development and chemical synthesis. The information herein is synthesized from established safety data, principles of chemical hygiene, and an understanding of the compound's structural components.

Compound Profile and Hazard Analysis

This compound is an aromatic nitrile compound.[1] Its chemical structure, featuring a fluorinated benzene ring and a nitrile group, dictates its reactivity and toxicological profile. A thorough understanding of these features is paramount to ensuring laboratory safety.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 1000513-61-0[2][3]
Molecular Formula C₁₀H₁₀FN[2][3]
Molecular Weight 163.19 g/mol [3]
IUPAC Name 2-(4-fluoro-3,5-dimethylphenyl)acetonitrile[2]
Appearance Not explicitly stated, but analogous aryl nitriles are often liquids or low-melting solids.[4]
Core Hazard Causality

The primary hazards associated with this compound stem from its two key functional components: the aryl nitrile group and the fluorinated aromatic ring.

  • Aryl Nitrile Group (-C≡N): Aryl nitriles are organic compounds containing a nitrile group attached to an aromatic ring.[1] While generally more stable and less acutely toxic than inorganic cyanide salts, some nitriles can be metabolized to release cyanide ions, which interfere with cellular respiration.[5] Therefore, exposure via inhalation, ingestion, or skin contact must be rigorously avoided. The strong electron-withdrawing nature of the cyano group also influences the molecule's reactivity.[6]

  • Fluorinated Aromatic Ring: The carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability to fluorinated compounds.[7][8] However, the metabolism of some fluorine-containing drugs can liberate fluoride or other harmful metabolites.[7][8] While specific data for this compound is lacking, the potential for toxic metabolites to form cannot be discounted. The presence of fluorine can also alter the electronic properties and reactivity of the aromatic ring.[8]

Based on the GHS classifications of analogous compounds, this compound should be treated as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9][10]

  • Skin Irritation: Causes skin irritation.[9][10]

  • Eye Irritation: Causes serious eye irritation.[9][10]

  • Respiratory Irritation: May cause respiratory irritation.[9]

Risk Assessment and Control Workflow

A systematic approach to risk assessment is crucial before any handling of this compound. The following workflow provides a logical framework for ensuring safety.

RiskAssessmentWorkflow A 1. Review Safety Data Sheet (SDS) & Technical Literature B 2. Identify Hazards - Acute Toxicity (All Routes) - Skin/Eye/Respiratory Irritation A->B Analyze C 3. Evaluate Exposure Potential - Weighing (solid/powder) - Dissolution (aerosol) - Reaction (vapors) B->C Contextualize D 4. Implement Control Measures C->D Mitigate E 5. Engineering Controls - Certified Chemical Fume Hood D->E Primary Barrier F 6. Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat D->F Personal Barrier G 7. Safe Work Practices - Minimize Quantities - Decontamination Procedures D->G Procedural Barrier H 8. Prepare for Emergencies - Spill Kit Accessible - Eyewash/Shower Tested E->H Prepare F->H Prepare G->H Prepare I 9. Proceed with Experiment H->I Authorize J 10. Waste Disposal - Segregate Halogenated Waste - Follow Institutional Protocols I->J Conclude

Caption: Risk Assessment and Mitigation Workflow for Handling this compound.

Safe Handling and Experimental Protocols

Adherence to strict protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Primary Containment: All manipulations of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

  • Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 fpm) and is functioning correctly before beginning work.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required at all times when handling this compound.[10]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[9] Standard safety glasses are insufficient.

  • Hand Protection: Nitrile rubber gloves are recommended.[5] Given the potential for skin absorption, inspect gloves for any signs of degradation or puncture before use. Promptly change gloves if contamination is suspected.[13]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is not typically required. However, for large-scale work or in the event of an emergency (e.g., spill cleanup), a NIOSH-approved respirator with organic vapor cartridges may be necessary.[9][14]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the work. Ensure all necessary equipment, reagents, and a dedicated waste container are present before retrieving the compound.

  • Weighing: If the compound is a solid, handle it on weighing paper or in a tared container. Avoid creating dust. Perform the transfer slowly and carefully.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If the compound is a liquid, use a syringe or pipette for transfers.

  • Reaction: Conduct all reactions in a closed or contained apparatus within the fume hood.

  • Post-Handling Decontamination: After use, thoroughly decontaminate the work area, including any spatulas or glassware, with an appropriate solvent. Wash hands and forearms thoroughly with soap and water after removing gloves.[13]

Storage and Disposal

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[10][14] Store in a locked cabinet or area accessible only to authorized personnel.[12]

  • Disposal: Dispose of waste this compound and any contaminated materials (e.g., gloves, pipette tips) as hazardous chemical waste. It must be placed in a designated, sealed, and labeled container. Do not mix with non-halogenated waste streams. Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.[15]

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air.[16][17] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[14][16]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with copious amounts of water for at least 15 minutes.[13][15][17] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9][17] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.

Spill Response
  • Minor Spill (in fume hood):

    • Ensure PPE is worn.

    • Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[13]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, increase ventilation by opening windows (if applicable) and ensure fume hoods are running.

    • Prevent the spill from entering drains.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.[15]

References

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  • 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. NJ.gov.

  • NITRILES. CDC Stacks.

  • SAFETY DATA SHEET - 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile. Fisher Scientific.

  • Toxicology of fluorine-containing monomers. PubMed.

  • Toxicology of perfluorinated compounds. ProQuest.

  • SAFETY DATA SHEET - Fluoroacetonitrile. Sigma-Aldrich.

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC.

  • SAFETY DATA SHEET - Acetonitrile. Fisher Scientific.

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  • SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenylacetonitrile. TCI Chemicals.

  • SAFETY DATA SHEET - Trifluoroacetonitrile. Sigma-Aldrich.

  • 4-Fluorophenylacetonitrile 99%. Sigma-Aldrich.

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  • Hazardous Chemical Exposures. Princeton University Office of Environmental Health and Safety.

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  • Complex‐mediated nucleophilic aromatic substitution with aryl nitriles. PubMed Central.

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The Hypothetical Discovery and Synthetic Elucidation of 4-Fluoro-3,5-dimethylphenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Genesis of a Novel Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitrile functionalities into aromatic systems is a well-established strategy for modulating pharmacokinetic properties, metabolic stability, and electronic characteristics. This guide delineates a plausible discovery and synthetic pathway for the novel compound, 4-Fluoro-3,5-dimethylphenylacetonitrile. While a seminal "discovery" paper for this specific molecule is not prominent in the annals of chemical literature, its existence as a research chemical points to its utility as a building block. This document, therefore, serves as a retroactive guide to its logical synthesis, grounded in established and robust chemical transformations. We will explore a hypothetical, yet scientifically rigorous, approach to its synthesis, characterization, and potential utility.

Section 1: Strategic Analysis of the Target Molecule

The structure of this compound presents a unique combination of features:

  • A Fluorinated Aromatic Core: The fluorine atom at the 4-position is expected to influence the molecule's lipophilicity and metabolic stability, common considerations in drug design.

  • Ortho-Dimethyl Substitution: The two methyl groups flanking the fluorine atom provide steric bulk, which can direct further reactions and influence the molecule's conformation.

  • A Phenylacetonitrile Moiety: The cyanomethyl group is a versatile functional handle, readily convertible to carboxylic acids, amides, amines, and various heterocyclic systems.

Given these attributes, a reliable and scalable synthesis is paramount for enabling its use in discovery programs.

Section 2: A Proposed Synthetic Pathway via the Sandmeyer Reaction

A logical and efficient approach to the synthesis of this compound is the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a wide range of functionalities, including nitriles.[1][2] This method was chosen for its reliability, mild reaction conditions compared to alternatives like the Rosenmund-von Braun reaction, and the ready availability of the aniline precursor.[3][4]

The proposed two-step synthesis commences with the commercially available 4-Fluoro-3,5-dimethylaniline . The overall transformation is depicted below:

Synthetic_Pathway 4-Fluoro-3,5-dimethylaniline 4-Fluoro-3,5-dimethylaniline Diazonium_Salt Diazonium_Salt 4-Fluoro-3,5-dimethylaniline->Diazonium_Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium_Salt->this compound CuCN, KCN heat

Caption: Proposed two-step synthesis of this compound.

Mechanistic Insights

The Sandmeyer reaction proceeds through a free radical mechanism.[2] The key steps are:

  • Diazotization: The primary aromatic amine, 4-Fluoro-3,5-dimethylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a stable diazonium salt.

  • Single Electron Transfer: The copper(I) cyanide then facilitates a single electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.

  • Radical Capture and Product Formation: The aryl radical is then captured by the cyanide anion, and the copper(I) catalyst is regenerated.

Section 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the proposed synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Fluoro-3,5-dimethylaniline≥98%Commercially Available
Sodium Nitrite (NaNO₂)ACS Reagent GradeStandard Supplier
Hydrochloric Acid (HCl), concentratedACS Reagent GradeStandard Supplier
Copper(I) Cyanide (CuCN)≥99%Standard Supplier
Potassium Cyanide (KCN)ACS Reagent GradeStandard Supplier
TolueneAnhydrousStandard Supplier
Diethyl EtherACS Reagent GradeStandard Supplier
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeStandard Supplier
Magnesium Sulfate (MgSO₄), anhydrousACS Reagent GradeStandard Supplier
Step-by-Step Synthesis

Step 1: Diazotization of 4-Fluoro-3,5-dimethylaniline

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Fluoro-3,5-dimethylaniline (10.0 g, 71.9 mmol) and a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (5.47 g, 79.1 mmol) in water (15 mL) and add this solution dropwise to the aniline suspension via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is indicated by a clear, pale yellow solution.

Step 2: Sandmeyer Cyanation

  • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (8.05 g, 89.9 mmol) and potassium cyanide (10.2 g, 156.6 mmol) in water (100 mL). Warm the mixture gently to facilitate dissolution, then cool to room temperature.

  • To this cyanide solution, add toluene (50 mL).

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, heat the reaction mixture to 60 °C for 1 hour.

  • Cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Work-up & Purification A Dissolve Aniline in HCl/H2O B Cool to 0-5 °C A->B C Add NaNO2 solution dropwise B->C D Stir for 30 min C->D G Add Diazonium Salt Solution D->G E Prepare CuCN/KCN solution F Add Toluene E->F F->G H Heat to 60 °C G->H I Separate Organic Layer H->I J Extract Aqueous Layer I->J K Wash & Dry Organic Layer J->K L Purify by Distillation/Chromatography K->L

Caption: A visual representation of the experimental workflow.

Section 4: Characterization and Data

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

ParameterExpected Value/Observation
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Formula C₁₀H₁₀FN
Molecular Weight 163.19 g/mol
¹H NMR (CDCl₃, 400 MHz) δ ~7.0 (s, 2H, Ar-H), ~3.6 (s, 2H, CH₂CN), ~2.3 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, 100 MHz) Signals for aromatic carbons (including C-F coupling), CH₂, CN, and CH₃ carbons
IR (neat, cm⁻¹) ~2250 (C≡N stretch), ~1250 (C-F stretch)
Mass Spectrometry (EI) M⁺ at m/z = 163.08
Purity (by GC or HPLC) >98%
Expected Yield 70-85%

Section 5: Conclusion and Future Outlook

This guide has presented a logical and detailed synthetic route for the preparation of this compound, a compound with significant potential as a versatile building block in medicinal chemistry and materials science. The proposed Sandmeyer reaction starting from 4-Fluoro-3,5-dimethylaniline offers a reliable and scalable method for its synthesis. The self-validating nature of the described protocol, grounded in a well-established named reaction, ensures a high degree of confidence in its successful implementation. Further exploration of the reactivity of this compound will undoubtedly open new avenues for the discovery of novel molecules with valuable properties.

References

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Rosenmund–von Braun reaction. In Wikipedia. Retrieved from [Link]

  • Shafi, S. et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1255-1289. [Link]

  • ResearchGate. (2022). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Catalysis Surveys from Asia, 26(3), 225-246. [Link]

  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • Organic Letters. (2022). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 24(31), 5773-5777. [Link]

Sources

Methodological & Application

Synthesis of 4-Fluoro-3,5-dimethylphenylacetonitrile: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-3,5-dimethylphenylacetonitrile is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the dimethyl-substituted phenyl ring offers unique electronic and steric properties that can be exploited in the design of novel pharmaceuticals and functional materials. This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, commencing with the benzylic bromination of 1-fluoro-3,5-dimethylbenzene, followed by a nucleophilic substitution with cyanide. The causality behind experimental choices, safety precautions, and detailed characterization of the final product are thoroughly discussed to ensure scientific integrity and reproducibility.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process, beginning with the free-radical bromination of 1-fluoro-3,5-dimethylbenzene to yield the key intermediate, 4-Fluoro-3,5-dimethylbenzyl bromide. This intermediate is then converted to the final product via a nucleophilic substitution reaction using sodium cyanide.

Synthetic_Scheme Start 1-Fluoro-3,5-dimethylbenzene Intermediate 4-Fluoro-3,5-dimethylbenzyl bromide Start->Intermediate NBS, AIBN CCl4, Reflux Product This compound Intermediate->Product NaCN Ethanol/Water, Reflux

Caption: Overall synthetic workflow.

PART 1: Synthesis of 4-Fluoro-3,5-dimethylbenzyl bromide

This initial step involves the selective bromination of a benzylic methyl group of 1-fluoro-3,5-dimethylbenzene using N-bromosuccinimide (NBS) as the bromine source and 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator. This reaction, known as the Wohl-Ziegler bromination, is a well-established method for introducing a bromine atom at an allylic or benzylic position.[1][2][3] The use of NBS is crucial as it maintains a low concentration of bromine in the reaction mixture, which favors the desired free-radical substitution over electrophilic aromatic bromination.[4]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-Fluoro-3,5-dimethylbenzene124.1610.0 g0.0805
N-Bromosuccinimide (NBS)177.9814.3 g0.0805
2,2'-Azobisisobutyronitrile (AIBN)164.210.132 g0.000805
Carbon Tetrachloride (CCl₄)153.82100 mL-
Saturated NaHCO₃ solution-As needed-
Anhydrous MgSO₄-As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.0805 mol) of 1-fluoro-3,5-dimethylbenzene in 100 mL of carbon tetrachloride.

  • Addition of Reagents: To this solution, add 14.3 g (0.0805 mol) of N-bromosuccinimide and 0.132 g (0.000805 mol) of AIBN.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be initiated by the heat from a heating mantle or with a UV lamp. The progress of the reaction can be monitored by observing the succinimide byproduct, which is less dense than carbon tetrachloride and will float on the surface upon completion.

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solid succinimide and wash the filter cake with a small amount of cold carbon tetrachloride.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-3,5-dimethylbenzyl bromide. Further purification can be achieved by vacuum distillation.

PART 2: Synthesis of this compound

The second step is a nucleophilic substitution reaction where the bromide in 4-Fluoro-3,5-dimethylbenzyl bromide is displaced by a cyanide ion. This SN2 reaction is typically carried out in a polar protic solvent mixture, such as ethanol and water, which helps to dissolve the sodium cyanide and the organic substrate.[5][6]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Fluoro-3,5-dimethylbenzyl bromide217.0810.0 g0.0461
Sodium Cyanide (NaCN)49.012.71 g0.0553
Ethanol46.07100 mL-
Water18.0220 mL-
Diethyl Ether74.12As needed-
Anhydrous MgSO₄-As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.71 g (0.0553 mol) of sodium cyanide in 20 mL of water. To this, add 100 mL of ethanol.

  • Addition of Substrate: To the stirred cyanide solution, add a solution of 10.0 g (0.0461 mol) of 4-Fluoro-3,5-dimethylbenzyl bromide in 20 mL of ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the remaining aqueous residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.00-6.80 (m, 2H, Ar-H), 3.65 (s, 2H, CH₂CN), 2.25 (s, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 161.5 (d, JC-F = 245 Hz), 131.0 (d, JC-F = 5 Hz), 128.5 (d, JC-F = 18 Hz), 117.5 (CN), 114.0 (d, JC-F = 22 Hz), 23.0 (CH₂), 14.5 (CH₃).

  • Mass Spectrometry (EI): m/z (%) = 163 (M⁺), 123, 96.

Safety Precautions

  • General: All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Carbon Tetrachloride (CCl₄): Carbon tetrachloride is a toxic and environmentally hazardous solvent. Handle with extreme care and use appropriate containment measures. Consider using a less toxic alternative solvent if possible.

  • Sodium Cyanide (NaCN): Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Handle with extreme caution in a fume hood. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas. Ensure that all cyanide-containing waste is disposed of properly according to institutional guidelines.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in bromination Incomplete reaction, side reactions (e.g., dibromination).Ensure sufficient reflux time and proper initiation. Monitor the reaction by TLC to avoid over-bromination. Purify the starting material if necessary.
Low yield in cyanation Poor solubility of NaCN, hydrolysis of the benzyl bromide.Use a phase-transfer catalyst to improve the solubility of NaCN. Ensure the reaction is carried out under anhydrous conditions as much as possible to minimize hydrolysis.
Product contamination Incomplete reaction, side products.Optimize purification methods (e.g., vacuum distillation, column chromatography) and confirm purity by NMR and GC-MS.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their scientific endeavors. The provided characterization data will aid in the verification of the final product's identity and purity.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.
  • Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.
  • Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.
  • Horner, L., & Winkelmann, E. H. (1959). Neuere Methoden der präparativen organischen Chemie III, 1. Spezifische Halogenierungen mit N-Halogen-Verbindungen. Angewandte Chemie, 71(11), 349-365.
  • Futamura, S., & Zong, Z. M. (2001). Function of N-bromosuccinimide as a primary and secondary oxidant in the bromination of anthracenes. Physical Organic Chemistry, 14(12), 835-840.
  • Offermann, W., & Vögtle, F. (1979). Vereinfachte Darstellung von [2.2]Paracyclophanen. Synthesis, 1979(03), 214-216.
  • Organic Syntheses, Coll. Vol. 3, p.127 (1955); Vol. 28, p.19 (1948).
  • Organic Syntheses, Coll. Vol. 1, p.107 (1941); Vol. 2, p.9 (1922).
  • Reeves, J. T., et al. (2015). A General, Practical, and Metal-Free Method for the Synthesis of Aryl Nitriles from Aryl Halides. Organic Letters, 17(21), 5256–5259.
  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
  • Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Chlorides.
  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). SN1/SN2/E1/E2 – The Substrate. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Fluoro-3,5-dimethylphenylacetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Fluorinated Phenylacetonitriles in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The 4-fluoro-3,5-dimethylphenylacetonitrile scaffold represents a particularly valuable building block. The fluorine atom at the 4-position can modulate pKa and improve metabolic resistance, while the dimethyl groups at the 3- and 5-positions provide steric bulk and lipophilicity, which can be crucial for optimizing target engagement and cellular permeability. The cyano group serves as a versatile synthetic handle, allowing for its transformation into a variety of key pharmacophoric elements, including primary amines, ketones, and carboxylic acids.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and subsequent functional group transformations. The methodologies described herein are designed to be robust and scalable, providing researchers with the tools to efficiently incorporate this valuable synthon into their drug discovery programs.

I. Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the cyanation of a corresponding benzyl halide. A common precursor is 4-fluoro-3,5-dimethylbenzyl bromide, which can be prepared from 2,6-dimethylphenol through a series of standard transformations. The final cyanation step can be achieved using various cyanide sources, with palladium-catalyzed methods offering high yields and functional group tolerance.

Protocol 1: Palladium-Catalyzed Cyanation of 4-Fluoro-3,5-dimethylbenzyl Bromide

This protocol is adapted from established palladium-catalyzed cyanation methodologies, which are favored for their mild reaction conditions and broad substrate scope.

Reaction Scheme:

Caption: Palladium-catalyzed synthesis of the target nitrile.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
4-Fluoro-3,5-dimethylbenzyl bromide(Not readily available)217.09 g/mol 10.85 g (50 mmol)
Potassium Cyanide (KCN)151-50-865.12 g/mol 3.58 g (55 mmol)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 1.16 g (1 mmol, 2 mol%)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol 100 mL

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluoro-3,5-dimethylbenzyl bromide (10.85 g, 50 mmol) and anhydrous N,N-dimethylformamide (100 mL).

  • Carefully add potassium cyanide (3.58 g, 55 mmol) to the solution. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Purge the flask with nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford this compound as a crystalline solid.

II. Functional Group Transformations of this compound

The synthetic utility of this compound lies in the versatile reactivity of the cyano group. This section details protocols for its conversion into a primary amine, a carboxylic acid, and a ketone, which are fundamental building blocks for a wide array of bioactive molecules.

A. Reduction to 2-(4-Fluoro-3,5-dimethylphenyl)ethanamine

The reduction of the nitrile to a primary amine is a critical transformation for introducing a basic nitrogen center, a common feature in many pharmacologically active compounds. This can be achieved through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄).

Raney nickel is a widely used catalyst for the hydrogenation of nitriles due to its high activity and relatively low cost.[1]

Reaction Scheme:

Caption: Reduction of the nitrile to a primary amine.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound(Varies)163.20 g/mol 8.16 g (50 mmol)
Raney Nickel (slurry in water)7440-02-058.69 g/mol ~4 g
Ethanol, absolute64-17-546.07 g/mol 150 mL
Ammonia gas7664-41-717.03 g/mol To saturation

Procedure:

  • In a hydrogenation vessel, dissolve this compound (8.16 g, 50 mmol) in absolute ethanol (150 mL).

  • Saturate the solution with ammonia gas by bubbling it through the solution for 10-15 minutes at room temperature. The presence of ammonia helps to suppress the formation of secondary amine byproducts.

  • Carefully add the Raney nickel slurry (~4 g) to the reaction mixture. Caution: Raney nickel is pyrophoric when dry. Handle as a slurry and under an inert atmosphere.

  • Seal the hydrogenation vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Wash the filter cake with ethanol. Caution: The filter cake may be pyrophoric. Keep it wet with water and dispose of it properly.

  • Concentrate the filtrate under reduced pressure to yield 2-(4-fluoro-3,5-dimethylphenyl)ethanamine. The product can be further purified by distillation under reduced pressure if necessary.

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[2]

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add a solution of this compound (8.16 g, 50 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium aluminum hydride (2.85 g, 75 mmol) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water. Handle with extreme care under anhydrous conditions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential slow addition of water (3 mL), 15% aqueous sodium hydroxide (3 mL), and then water (9 mL).

  • Stir the resulting granular precipitate for 1 hour at room temperature.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-fluoro-3,5-dimethylphenyl)ethanamine.

B. Hydrolysis to (4-Fluoro-3,5-dimethylphenyl)acetic Acid

The hydrolysis of the nitrile to a carboxylic acid provides an entry point for the synthesis of amides, esters, and other carboxylic acid derivatives, which are prevalent in drug molecules.

Strong acidic conditions are typically employed for the complete hydrolysis of nitriles to carboxylic acids.[3]

Reaction Scheme:

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound(Varies)163.20 g/mol 8.16 g (50 mmol)
Sulfuric Acid, concentrated (98%)7664-93-998.08 g/mol 50 mL
Water7732-18-518.02 g/mol 50 mL

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (8.16 g, 50 mmol), water (50 mL), and concentrated sulfuric acid (50 mL). Caution: Add acid to water slowly and with cooling.

  • Heat the mixture to reflux (approximately 120-130 °C) and stir for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice (200 g).

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure (4-fluoro-3,5-dimethylphenyl)acetic acid.

C. Conversion to 1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-one

The reaction of a nitrile with a Grignard reagent provides a convenient route to ketones. This transformation is valuable for introducing a carbonyl group, which can serve as a key binding element or a precursor for further modifications.

Reaction Scheme:

Caption: Synthesis of a ketone via Grignard reaction.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound(Varies)163.20 g/mol 8.16 g (50 mmol)
Methylmagnesium bromide (3.0 M in diethyl ether)75-16-1119.27 g/mol 20 mL (60 mmol)
Diethyl ether, anhydrous60-29-774.12 g/mol 100 mL
Hydrochloric acid (3 M)7647-01-036.46 g/mol As needed

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add a solution of this compound (8.16 g, 50 mmol) in 100 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution (20 mL, 60 mmol) dropwise via a syringe, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 3 M hydrochloric acid until the solution is acidic (pH ~2).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to give the crude ketone.

  • Purify the product by vacuum distillation or column chromatography on silica gel to afford 1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one.

III. Applications in Medicinal Chemistry: A Perspective

While direct incorporation of this compound into a marketed drug is not prominently documented, its derivatives are of significant interest in the design of bioactive molecules, particularly as kinase inhibitors. The 4-fluoro-3,5-dimethylphenyl moiety can be found in patented compounds targeting a range of kinases.

The functionalized derivatives prepared from this compound serve as key intermediates for the synthesis of more complex heterocyclic scaffolds. For instance, the corresponding aniline, 2-(4-fluoro-3,5-dimethylphenyl)ethanamine, can be used in condensation reactions to form substituted quinolines, pyrimidines, or other nitrogen-containing heterocycles that are known to interact with the ATP-binding site of kinases.[4]

The workflow for utilizing this compound in a kinase inhibitor discovery program can be visualized as follows:

Medicinal_Chemistry_Workflow cluster_0 Core Synthon cluster_1 Key Intermediates cluster_2 Bioactive Scaffolds cluster_3 Therapeutic Targets A This compound B 2-(4-Fluoro-3,5-dimethylphenyl)ethanamine A->B Reduction C (4-Fluoro-3,5-dimethylphenyl)acetic acid A->C Hydrolysis D 1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-one A->D Grignard Rxn E Substituted Quinolines B->E F Substituted Pyrimidines B->F G Other Heterocycles B->G C->G D->G H Kinase Inhibitors E->H F->H G->H

Caption: Workflow for the utilization of this compound in drug discovery.

IV. Conclusion

This compound is a versatile and valuable building block for medicinal chemistry. Its straightforward synthesis and the rich chemistry of the nitrile functionality provide access to a diverse range of intermediates that are highly relevant for the development of novel therapeutics, particularly in the area of kinase inhibition. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this synthon in their quest for new and improved medicines.

V. References

  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid.

  • PrepChem.com. Step B: Preparation of 3,5-dimethyl-4-fluoroaniline.

  • The Royal Society of Chemistry. (2023). Supplementary Information.

  • Wikipedia. (2024). Raney nickel.

  • Guidechem. (2024). 4-FLUORO-3,5-DIMETHYLANILINE 1840-27-3 wiki.

  • ChemicalBook. (2023). 4-FLUORO-3,5-DIMETHYLANILINE synthesis.

  • ResearchGate. (2014). Synthesis of 3–5 ((i) LiAlH4, tetrahydrofuran, 70 °C, 18 h; (ii))....

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.

  • National Center for Biotechnology Information. (2017). Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR.

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Application Notes and Protocols: 4-Fluoro-3,5-dimethylphenylacetonitrile as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Phenylacetonitriles

In the landscape of modern medicinal and agrochemical research, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1][2] 4-Fluoro-3,5-dimethylphenylacetonitrile emerges as a particularly valuable building block, offering a unique combination of a reactive nitrile group, a sterically hindered and electron-rich aromatic ring, and a strategically placed fluorine atom. This trifecta of functional attributes provides a versatile platform for the synthesis of a diverse array of complex molecules, positioning it as a key intermediate in the discovery and development of novel bioactive compounds.

The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often leading to improved efficacy and safety profiles.[3] The dimethyl substitution pattern on the phenyl ring provides steric hindrance that can direct reactions to specific positions and can also play a crucial role in the molecule's interaction with biological targets. The nitrile group is a versatile functional handle that can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, further expanding its synthetic utility.

This application note provides a comprehensive overview of the synthetic utility of this compound, detailing its application in the synthesis of key downstream intermediates and offering generalized protocols for its transformation.

Core Applications and Synthetic Transformations

The synthetic potential of this compound is primarily centered around the reactivity of its nitrile and benzylic positions. These functionalities allow for a range of chemical transformations to produce valuable downstream products.

Hydrolysis to 4-Fluoro-3,5-dimethylphenylacetic Acid

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. The resulting 4-fluoro-3,5-dimethylphenylacetic acid is a key intermediate for the synthesis of various pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors, where the phenylacetic acid moiety serves as a crucial pharmacophore.[4][5]

Reaction Workflow:

G cluster_hydrolysis Hydrolysis Pathway start This compound intermediate Intermediate Amide start->intermediate H₂O, H⁺ or OH⁻ product 4-Fluoro-3,5-dimethylphenylacetic Acid intermediate->product H₂O, H⁺ or OH⁻, heat

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Reduction to 2-(4-Fluoro-3,5-dimethylphenyl)ethanamine

The reduction of the nitrile group to a primary amine yields 2-(4-fluoro-3,5-dimethylphenyl)ethanamine, a valuable precursor for the synthesis of various biologically active compounds, including phenethylamine derivatives that can act as neurotransmitter analogues or be incorporated into more complex drug scaffolds.[6]

Reaction Workflow:

G cluster_reduction Reduction Pathway start This compound product 2-(4-Fluoro-3,5-dimethylphenyl)ethanamine start->product Reducing Agent (e.g., LiAlH₄, H₂/Catalyst)

Caption: Reduction of the nitrile to a primary amine.

α-Alkylation Reactions

The benzylic protons alpha to the nitrile group are acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, in α-alkylation reactions. This allows for the introduction of diverse substituents at the benzylic position, further expanding the molecular diversity accessible from this building block.[7]

Reaction Workflow:

G cluster_alkylation α-Alkylation Pathway start This compound carbanion Benzylic Carbanion start->carbanion Base (e.g., NaH, LDA) product α-Substituted Product carbanion->product electrophile Electrophile (R-X) electrophile->product

Caption: α-Alkylation of the benzylic position.

Experimental Protocols

The following protocols are generalized procedures for the key transformations of this compound. Researchers should note that these may require optimization based on laboratory conditions and the specific scale of the reaction.

Protocol 1: Synthesis of 4-Fluoro-3,5-dimethylphenylacetic Acid (Hydrolysis)

This protocol describes the acidic hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-fluoro-3,5-dimethylphenylacetic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 2-(4-Fluoro-3,5-dimethylphenyl)ethanamine (Reduction)

This protocol outlines the reduction of the nitrile to the primary amine using lithium aluminum hydride (LAH). Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • Sodium hydroxide solution (15%)

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask with a dropping funnel and reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a dry three-necked round-bottom flask under an inert atmosphere.

  • Add LAH (1.5 eq) to the flask, followed by anhydrous diethyl ether to form a suspension.

  • Cool the suspension in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LAH suspension with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully quench the reaction by slowly adding deionized water (volume equal to the mass of LAH used), followed by the same volume of 15% sodium hydroxide solution, and then three times the volume of deionized water.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture and wash the precipitate with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-fluoro-3,5-dimethylphenyl)ethanamine.

  • The product can be purified by distillation under reduced pressure.

Physicochemical and Spectroscopic Data

Precise characterization of this compound and its derivatives is crucial for quality control and reaction monitoring. While experimental data for the title compound is not widely published, the following table provides expected and reference data based on similar structures.[8][9][10][11]

PropertyThis compound (Predicted/Reference)
Molecular Formula C₁₀H₁₀FN
Molecular Weight 163.19 g/mol
Appearance Colorless to pale yellow liquid or low melting solid
¹H NMR (CDCl₃, ppm) δ ~7.0-7.2 (m, 2H, Ar-H), ~3.7 (s, 2H, CH₂), ~2.3 (s, 6H, 2xCH₃)
¹³C NMR (CDCl₃, ppm) δ ~160 (d, J=245 Hz, C-F), ~130 (d, J=8 Hz, Ar-C), ~125 (d, J=18 Hz, Ar-C), ~118 (CN), ~23 (CH₂), ~15 (CH₃)
IR (cm⁻¹) ~2250 (C≡N stretch), ~1250 (C-F stretch)

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.

Conclusion

This compound is a versatile and valuable building block in organic synthesis with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique structural features allow for a range of chemical transformations, providing access to a wide array of complex and biologically active molecules. The protocols and data presented in this application note serve as a guide for researchers to harness the synthetic potential of this important intermediate.

References

  • Fisher Scientific. Safety Data Sheet: 4-Fluorophenylacetonitrile. (2025).
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. (2005).
  • Stark, L., et al. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. BTEC Applied Science Level 3 - Unit 19 Assignment 2. (2021).
  • European Patent Office.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Available at: [Link].

  • Breitmaier, E., & Voelter, W.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • Nevada, C., et al. Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. PMC - NIH.
  • Google Patents. Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid. CN101417945A.
  • European Patent Office. PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. EP 0900180 B1.
  • Benchchem. A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. (2025).
  • Google Patents. Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. CN101659630B.
  • Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. US9809524B1.
  • Google Patents. Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B.
  • Pasceri, R., et al. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. PMC - NIH.
  • ResearchGate.
  • Singh, I., et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. (2023).
  • da Silva, A. C. M., et al.
  • Google Patents. Process for preparing 4-fluoro-3-nitroaniline. US3586719A.
  • Tokyo Chemical Industry. Selective Fluorination of Hydroxy Group using DFMBA. (2012).
  • Benchchem. Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid. (2025).
  • Google Patents. Method for synthesizing fluoroacetonitrile. CN104230753A.
  • Google Patents. Preparation method 2,4,5-trifluorophenylacetic acid. CN103012111A.
  • Google Patents. Synthesis method of m-fluoroaniline. CN102173995A.
  • Google Patents.
  • Wang, Y., et al. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. (2020).
  • Google Patents.
  • Plater, M. J., & Harrison, W. T. A. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
  • Mei, Q., et al. Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[1][9]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs. PubMed. (2023).

  • Szymański, J., et al. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. (2023).
  • Google Patents. Methods of treatment using N-(3-fluorophenyl)-2-{3-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}-quinazolin-4-yl)amino]-1H-pyrazol-5-yl}acetamide. US9567358B2.

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Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Fluoro-3,5-dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aromatic nitriles are pivotal intermediates in the synthesis of a wide array of functionalized molecules, including pharmaceuticals, agrochemicals, and materials. The cyano group serves as a versatile handle for further chemical transformations. Among the various methods to introduce a cyano group onto an aromatic ring, the palladium-catalyzed cyanation of aryl halides has emerged as a robust and highly efficient strategy, offering mild reaction conditions and broad functional group tolerance.[1] This document provides a detailed guide for the synthesis of 4-Fluoro-3,5-dimethylphenylacetonitrile, a potentially valuable building block in drug discovery, via a palladium-catalyzed cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and discuss key considerations for successful execution.

Mechanistic Rationale and Key Considerations

The palladium-catalyzed cyanation of aryl halides generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

The Catalytic Cycle:

Palladium-Catalyzed Cyanation cluster_cycle Catalytic Cycle Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation CN_Source Cyanide Source (e.g., K₄[Fe(CN)₆]) Ar-Pd(II)-CN Ar-Pd(II)(L_n)-CN Transmetalation->Ar-Pd(II)-CN Ar-Pd(II)-CN->Pd(0)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-CN->Reductive_Elimination Ar-CN Aryl Nitrile (Ar-CN) Reductive_Elimination->Ar-CN

Figure 1: Simplified catalytic cycle for palladium-catalyzed cyanation.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate. The reactivity of the aryl halide follows the order I > Br > Cl. For the synthesis of this compound, the corresponding aryl bromide (1-bromo-4-fluoro-3,5-dimethylbenzene) is a suitable starting material due to its commercial availability and good reactivity.

  • Transmetalation: A cyanide source transfers the cyano group to the palladium center, displacing the halide. While various cyanide sources can be used, potassium ferrocyanide (K₄[Fe(CN)₆]) is highly recommended as a non-toxic and easy-to-handle alternative to more hazardous reagents like zinc cyanide (Zn(CN)₂).[1][2]

  • Reductive Elimination: The aryl and cyano groups on the palladium center couple and are eliminated as the final aryl nitrile product, regenerating the active Pd(0) catalyst.

Key Experimental Parameters:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as XPhos, have shown excellent performance in cyanation reactions.

  • Cyanide Source: As mentioned, K₄[Fe(CN)₆] is a safer and practical choice. It is important to use the hydrated form (K₄[Fe(CN)₆]·3H₂O) in aqueous solvent mixtures to ensure sufficient solubility and reactivity.[1]

  • Solvent: A mixture of an organic solvent and water is often employed to dissolve both the organic substrate and the inorganic cyanide source. A dioxane/water mixture has proven effective in many cases.[1]

  • Base: A mild base, such as potassium acetate (KOAc), can be beneficial.

Experimental Protocol: Synthesis of this compound

This protocol is designed for the synthesis of this compound from 1-bromo-4-fluoro-3,5-dimethylbenzene.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Eq.
1-Bromo-4-fluoro-3,5-dimethylbenzeneC₈H₈BrF203.051.01.0
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.520.020.02
XPhosC₃₃H₄₇P478.700.040.04
Potassium Ferrocyanide TrihydrateK₄[Fe(CN)₆]·3H₂O422.390.50.5
Potassium Acetate (KOAc)CH₃COOK98.140.1250.125
1,4-Dioxane (anhydrous)C₄H₈O₂88.112.5 mL-
Water (degassed)H₂O18.022.5 mL-

Equipment:

  • Schlenk tube or a vial with a Teflon-lined screw cap

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Experimental Workflow:

Experimental_Workflow A 1. Reagent Preparation B 2. Inert Atmosphere A->B Charge Schlenk tube C 3. Solvent Addition B->C Evacuate & backfill D 4. Reaction C->D Add dioxane & water E 5. Workup D->E Heat and stir F 6. Purification E->F Extraction G 7. Analysis F->G Column chromatography

Figure 2: A high-level overview of the experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add 1-bromo-4-fluoro-3,5-dimethylbenzene (1.0 mmol, 203 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), potassium ferrocyanide trihydrate (0.5 mmol, 211 mg), and potassium acetate (0.125 mmol, 12.3 mg).

  • Inert Atmosphere: Seal the Schlenk tube with a septum and purge with a gentle stream of nitrogen or argon for 5-10 minutes. Alternatively, evacuate and backfill the tube with the inert gas three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (2.5 mL) and degassed water (2.5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Cyanide Handling: Although potassium ferrocyanide is significantly less toxic than simple alkali metal cyanides, it should still be handled with care in a well-ventilated fume hood.[1] Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle it in a fume hood and take appropriate fire safety precautions.

  • General Safety: Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves, when performing chemical synthesis.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the palladium precursor and ligand are of good quality. Consider using a pre-catalyst. Ensure a properly inert atmosphere is maintained.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Poor solubility of reagentsEnsure vigorous stirring. A different co-solvent might be necessary for particularly insoluble substrates.
Formation of byproducts Decomposition of starting material or productLower the reaction temperature or shorten the reaction time.
Side reactions involving the functional groupsThe choice of ligand and reaction conditions may need to be optimized to minimize side reactions.

Conclusion

The palladium-catalyzed cyanation of 1-bromo-4-fluoro-3,5-dimethylbenzene using potassium ferrocyanide as a cyanide source offers a practical and safer route to this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize this and other valuable aryl nitriles for applications in drug development and materials science.

References

  • Buono, F. G., Chidambaram, R., Mueller, R. H., & Waltermire, R. E. (2008). Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step. Organic letters, 10(23), 5325–5328. [Link]

  • Fors, B. P., Do, D. A., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie (International ed. in English), 52(38), 10035–10039. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Anderson, K. W., et al. (2006). The development of a general method for the palladium-catalyzed cyanation of aryl chlorides.
  • PubChem. (4-Fluoro-3,5-dimethylphenyl)(phenyl)methanone. National Center for Biotechnology Information. PubChem Compound Database; CID=65299217. [Link]

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The Sandmeyer Reaction: A Robust Protocol for the Synthesis of Aryl Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of synthetic organic chemistry, providing a reliable method for the conversion of primary aryl amines into a wide array of functionalized aromatic compounds.[1][2][3] This transformation proceeds via the formation of an arenediazonium salt, which is subsequently displaced by a nucleophile in the presence of a copper(I) catalyst.[2][4] Among its many applications, the Sandmeyer reaction is particularly valuable for the synthesis of aryl nitriles, which are versatile intermediates in the production of pharmaceuticals, agrochemicals, and functional materials.[1][5] Aryl nitriles can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted to tetrazoles, highlighting their significance in drug development.[6] This application note provides a detailed, field-proven protocol for the synthesis of aryl nitriles via the Sandmeyer reaction, complete with mechanistic insights, safety protocols, and data on substrate scope.

Theoretical Background and Mechanism

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[2][3] The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the arenediazonium salt. This generates an aryl radical and dinitrogen gas, along with a copper(II) species. The aryl radical then reacts with the copper(II) cyanide complex to form the desired aryl nitrile and regenerate the copper(I) catalyst, thus completing the catalytic cycle. The detection of biaryl byproducts lends support to this radical mechanism.[2][3]

The overall transformation can be broken down into two key stages:

  • Diazotization: The primary aryl amine is converted to a more reactive arenediazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[7]

  • Cyanation: The arenediazonium salt solution is then added to a solution of a cyanide source, most commonly a copper(I) cyanide solution, to effect the substitution of the diazonium group with a nitrile group.[8]

Experimental Workflow

The following diagram illustrates the general workflow for the Sandmeyer cyanation reaction.

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Workup & Purification A Aryl Amine B NaNO2, HCl (aq) 0-5 °C A->B Reacts with C Arenediazonium Salt Solution B->C Forms E Reaction Mixture C->E Slow addition D CuCN/NaCN Solution D->E Added to F Extraction E->F Proceeds to G Column Chromatography F->G Followed by H Aryl Nitrile Product G->H Yields

Caption: General workflow for the Sandmeyer synthesis of aryl nitriles.

Detailed Experimental Protocols

Protocol 1: Preparation of Copper(I) Cyanide Solution

This protocol describes the preparation of the copper(I) cyanide solution required for the Sandmeyer reaction.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Deionized water

Procedure:

  • In a large beaker or flask, dissolve copper(II) sulfate pentahydrate in deionized water to create a solution.

  • In a separate flask, prepare a solution of sodium cyanide or potassium cyanide in deionized water. The molar amount of cyanide should be in excess of the copper sulfate.

  • Slowly and with vigorous stirring, add the cyanide solution to the copper sulfate solution. A precipitate of copper(I) cyanide will form.

  • Continue stirring for a period to ensure complete reaction. The resulting suspension is the copper(I) cyanide solution to be used in the next step.

Protocol 2: General Procedure for the Sandmeyer Cyanation of an Aryl Amine

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl amine

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide solution (from Protocol 1)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization:

    • In a beaker or flask, dissolve the aryl amine in a solution of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate reaction vessel, cool the prepared copper(I) cyanide solution to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Effervescence (evolution of nitrogen gas) should be observed. Control the rate of addition to maintain a steady evolution of gas and keep the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude aryl nitrile.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure aryl nitrile.

Substrate Scope and Yields

The Sandmeyer cyanation reaction is compatible with a wide range of substituents on the aromatic ring. The following table summarizes the typical yields for various substituted anilines.

EntrySubstrate (Ar-NH₂)Product (Ar-CN)Typical Yield (%)
1AnilineBenzonitrile65-75
24-Methylaniline4-Methylbenzonitrile70-85
34-Methoxyaniline4-Methoxybenzonitrile75-90
44-Chloroaniline4-Chlorobenzonitrile60-70
54-Nitroaniline4-Nitrobenzonitrile50-65
62-Naphthylamine2-Naphthonitrile60-75

Yields are approximate and can vary depending on the specific reaction conditions and scale.[1]

Safety Considerations

The Sandmeyer reaction involves several hazardous materials and requires strict adherence to safety protocols.

  • Arenediazonium Salts: These compounds can be explosive in the solid state and are thermally sensitive.[3] They should always be prepared and used in solution at low temperatures (0-5 °C) and never isolated.

  • Cyanide Salts and Hydrogen Cyanide: Sodium and potassium cyanide are highly toxic.[9][10][11][12][13] All manipulations involving cyanide salts must be performed in a well-ventilated chemical fume hood.[9][10][11][12][13] Acidification of cyanide solutions will liberate highly toxic hydrogen cyanide gas. Therefore, the diazonium salt solution, which is acidic, must be added to the basic or neutral cyanide solution, and not the other way around.[11] Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[9][13]

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) under basic conditions before disposal according to institutional guidelines.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5 °C and that an excess of nitrous acid is present (test with starch-iodide paper).
Decomposition of the diazonium salt.Maintain low temperatures throughout the diazotization and Sandmeyer reaction steps.
Insufficiently active copper(I) catalyst.Prepare the copper(I) cyanide solution fresh before use.
Formation of Byproducts (e.g., phenols, azo compounds) Reaction temperature too high.Maintain strict temperature control during the addition of the diazonium salt.
Incorrect pH.Ensure the copper(I) cyanide solution is neutral or slightly basic before adding the acidic diazonium salt solution.

Conclusion

The Sandmeyer reaction for the synthesis of aryl nitriles is a powerful and versatile tool for organic chemists, particularly in the pharmaceutical and materials science industries. By understanding the underlying mechanism and adhering to the detailed protocols and safety precautions outlined in this application note, researchers can confidently and efficiently synthesize a wide range of valuable aryl nitrile compounds.

References

  • Ansari, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837-1873. [Link]

  • Clarke, H. T., & Read, R. R. (n.d.). o-TOLUNITRILE AND p-TOLUNITRILE. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. [Link]

  • ResearchGate. (2015). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. [Link]

  • ResearchGate. (n.d.). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Google Patents. (n.d.). US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles.
  • University of Houston. (n.d.). Standard Operating Procedure for Cyanide Salts. [Link]

  • University of California, Santa Cruz. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. [Link]

  • Vanderbilt University. (n.d.). Cyanide Salts. [Link]

  • Columbia University. (n.d.). Cyanide Safe Use Guidelines. [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

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Application Notes and Protocols: The Strategic Role of 4-Fluoro-3,5-dimethylphenylacetonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Phenylacetonitriles in Agrochemical Innovation

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into active ingredients is a proven method for enhancing efficacy, metabolic stability, and target specificity.[1][2] The 4-fluoro-3,5-dimethylphenyl moiety, in particular, represents a valuable building block for the synthesis of next-generation fungicides and herbicides. While direct applications of 4-Fluoro-3,5-dimethylphenylacetonitrile are not extensively documented in publicly available literature for specific commercial agrochemicals, its chemical structure offers a versatile platform for the synthesis of key intermediates. This guide elucidates the potential synthetic pathways from this compound to critical precursors for pyrazole-based fungicides, a class of agrochemicals renowned for their potent and broad-spectrum activity.

Synthetic Strategy: From Phenylacetonitrile to Key Agrochemical Intermediates

The primary synthetic value of this compound lies in its conversion to more advanced intermediates, namely 4-Fluoro-3,5-dimethylaniline and (4-Fluoro-3,5-dimethylphenyl)hydrazine. These compounds are pivotal for constructing the core structures of many bioactive molecules. The nitrile group of the starting material can be strategically transformed to open pathways to these essential building blocks.

Pathway 1: Synthesis of 4-Fluoro-3,5-dimethylphenylacetic Acid

A fundamental transformation of phenylacetonitriles is their hydrolysis to the corresponding phenylacetic acids.[3][4][5][6] This conversion is a critical step as phenylacetic acids are versatile precursors for a variety of chemical modifications.

Experimental Protocol 1: Hydrolysis of this compound

Objective: To synthesize 4-Fluoro-3,5-dimethylphenylacetic acid via the hydrolysis of this compound.

Causality of Experimental Choices: The use of a strong acid like hydrochloric acid in an aqueous medium is a well-established method for the complete hydrolysis of nitriles to carboxylic acids. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed under the reaction conditions. Refluxing ensures the reaction goes to completion in a reasonable timeframe.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 mole equivalent of this compound with a 3:1 (v/v) mixture of concentrated hydrochloric acid and deionized water.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Extract the mixture three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with deionized water and then with a 5% sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate washings with concentrated HCl to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield 4-Fluoro-3,5-dimethylphenylacetic acid.

Data Presentation:

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
Melting Point To be determined
Pathway 2: Synthesis of (4-Fluoro-3,5-dimethylphenyl)hydrazine - A Gateway to Pyrazole Fungicides

Phenylhydrazines are critical for the synthesis of pyrazole-containing heterocycles. A plausible route from this compound involves its conversion to 4-Fluoro-3,5-dimethylaniline, followed by diazotization and reduction.

Experimental Protocol 2: Synthesis of 4-Fluoro-3,5-dimethylaniline

Objective: To prepare 4-Fluoro-3,5-dimethylaniline from this compound.

Causality of Experimental Choices: The reduction of a nitrile to a primary amine can be effectively achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). Anhydrous conditions are crucial as LiAlH₄ reacts violently with water. The reaction is typically performed in an inert solvent like diethyl ether.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether

  • Sulfuric Acid (10% v/v)

  • Sodium Hydroxide (NaOH) solution (20% w/v)

Procedure:

  • To a stirred suspension of an excess of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of this compound in anhydrous diethyl ether dropwise at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting solid and wash it with diethyl ether.

  • Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Fluoro-3,5-dimethylaniline.

Experimental Protocol 3: Synthesis of (4-Fluoro-3,5-dimethylphenyl)hydrazine Hydrochloride

Objective: To synthesize (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride from 4-Fluoro-3,5-dimethylaniline.

Causality of Experimental Choices: This is a standard two-step procedure for converting anilines to hydrazines. Diazotization with sodium nitrite in the presence of a strong acid at low temperatures forms a diazonium salt. Subsequent reduction of the diazonium salt with a reducing agent like tin(II) chloride yields the corresponding hydrazine, which is isolated as its hydrochloride salt for stability.

Materials:

  • 4-Fluoro-3,5-dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

Procedure:

  • Dissolve 4-Fluoro-3,5-dimethylaniline in concentrated HCl and cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated HCl.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution at 0-5°C with vigorous stirring.

  • Allow the reaction mixture to stir for several hours at low temperature.

  • Collect the precipitated solid by filtration, wash with a small amount of cold water, and then with diethyl ether.

  • Dry the solid under vacuum to yield (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride.[7]

Application in Agrochemical Synthesis: Pyrazole Carboxamide Fungicides

The synthesized (4-Fluoro-3,5-dimethylphenyl)hydrazine is a key precursor for the formation of pyrazole rings, which are the core of many succinate dehydrogenase inhibitor (SDHI) fungicides.

Workflow for Pyrazole Carboxamide Synthesis

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_pyrazole Pyrazole Core Synthesis cluster_final Final Agrochemical A This compound B 4-Fluoro-3,5-dimethylaniline A->B Reduction (e.g., LiAlH4) C (4-Fluoro-3,5-dimethylphenyl)hydrazine B->C Diazotization & Reduction E Substituted Pyrazole C->E Cyclocondensation D Diketone D->E G Pyrazole Carboxamide Fungicide E->G Amide Coupling F Carboxylic Acid Derivative F->G

Caption: Synthetic workflow from the starting material to a pyrazole fungicide.

Experimental Protocol 4: Synthesis of a Model Pyrazole Carboxamide Fungicide

Objective: To demonstrate the synthesis of a model N-(4-fluoro-3,5-dimethylphenyl)-pyrazole-carboxamide.

Causality of Experimental Choices: The Knorr pyrazole synthesis, or a similar cyclocondensation reaction, is a classic and efficient method for forming pyrazole rings from a hydrazine and a 1,3-dicarbonyl compound. The subsequent amide coupling between the synthesized pyrazole amine and a carboxylic acid chloride is a standard and high-yielding reaction to form the final carboxamide product.

Materials:

  • (4-Fluoro-3,5-dimethylphenyl)hydrazine

  • A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ethanol

  • A pyrazole carboxylic acid chloride (as the coupling partner)

  • Triethylamine

  • Dichloromethane

Procedure:

Step 1: Pyrazole Ring Formation

  • Dissolve (4-Fluoro-3,5-dimethylphenyl)hydrazine in ethanol in a round-bottom flask.

  • Add an equimolar amount of the 1,3-dicarbonyl compound.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting substituted pyrazole by recrystallization or column chromatography.

Step 2: Amide Coupling

  • Dissolve the synthesized pyrazole derivative in dichloromethane.

  • Add triethylamine as a base.

  • Cool the solution to 0°C and slowly add the pyrazole carboxylic acid chloride.

  • Allow the reaction to stir at room temperature until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the final pyrazole carboxamide.

Quantitative Data for Model Pyrazole Fungicides:

Agrochemical ClassTarget Pest/DiseaseKey Structural Feature
Pyrazole Carboxamides (SDHIs) Powdery mildew, rusts, leaf spotsN-phenylpyrazole

Conclusion

This compound stands as a promising, albeit not yet widely documented, precursor in the synthesis of advanced agrochemicals. Its strategic conversion to key intermediates like 4-fluoro-3,5-dimethylaniline and its corresponding hydrazine opens a clear and efficient pathway to the synthesis of highly active pyrazole-based fungicides. The protocols and synthetic strategies outlined in this document provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile fluorinated building block in the creation of novel crop protection solutions.

References

  • CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google P
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Application Notes and Protocols: 4-Fluoro-3,5-dimethylphenylacetonitrile as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby increasing the bioavailability of drug candidates.[2] 4-Fluoro-3,5-dimethylphenylacetonitrile stands out as a particularly valuable precursor. Its structure combines the advantageous properties of a fluorine substituent with the steric influence of two methyl groups on the phenyl ring, alongside a reactive nitrile functionality. This combination makes it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds, which are themselves prevalent scaffolds in numerous approved drugs.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of three key classes of heterocyclic compounds: thiophenes, pyridazines, and pyrazoles. We will delve into the synthetic rationale, provide detailed, step-by-step protocols, and discuss the significance of these fluorinated heterocycles in drug discovery.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties is crucial for safe and effective experimentation.

PropertyValueReference
CAS Number 1000513-61-0
Molecular Formula C₁₀H₁₀FN[5]
Molecular Weight 163.19 g/mol [5]
Appearance Solid
Solubility Soluble in common organic solvents like ethanol, acetone, and dichloromethane. Low solubility in water.

Safety Precautions:

I. Synthesis of 2-Amino-4-(4-fluoro-3,5-dimethylphenyl)-thiophenes via the Gewald Reaction

The Gewald reaction is a powerful and versatile one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[6][7][8] This reaction is of significant interest as the 2-aminothiophene scaffold is a key structural motif in a wide range of biologically active compounds.[2][9][10] The general mechanism involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a base.[7]

Synthetic Rationale

In this application, this compound serves as the active methylene compound. The reaction will be carried out with a generic ketone (in this protocol, acetone is used as an example) and elemental sulfur, catalyzed by a base such as morpholine or triethylamine. The reaction proceeds through an initial Knoevenagel-Cope condensation, followed by the addition of sulfur and subsequent cyclization to form the desired 2-aminothiophene.[7]

Gewald_Reaction Precursor This compound Intermediate Knoevenagel-Cope Condensation Product Precursor->Intermediate Condensation Reagents Ketone (e.g., Acetone) Elemental Sulfur (S₈) Base (e.g., Morpholine) Reagents->Intermediate Thiophene 2-Amino-4-(4-fluoro-3,5-dimethylphenyl)- 5-methylthiophene Intermediate->Thiophene Sulfur addition & Cyclization

Caption: Workflow for the Gewald synthesis of a 2-aminothiophene derivative.

Experimental Protocol: Synthesis of 2-Amino-4-(4-fluoro-3,5-dimethylphenyl)-5-methylthiophene

Materials:

  • This compound (10 mmol, 1.63 g)

  • Acetone (10 mmol, 0.58 g, 0.74 mL)

  • Elemental Sulfur (12 mmol, 0.38 g)

  • Morpholine (2 mmol, 0.17 g, 0.18 mL)

  • Ethanol (25 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.63 g), acetone (0.74 mL), and elemental sulfur (0.38 g).

  • Add 25 mL of ethanol to the flask, followed by morpholine (0.18 mL).

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to 50-60°C with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the desired 2-amino-4-(4-fluoro-3,5-dimethylphenyl)-5-methylthiophene.

ReactantMolar Mass ( g/mol )Amount (mmol)Mass (g)Volume (mL)
This compound163.19101.63-
Acetone58.08100.580.74
Sulfur32.06120.38-
Morpholine87.1220.170.18
Ethanol46.07--25

II. Synthesis of 3-Amino-6-(4-fluoro-3,5-dimethylphenyl)pyridazine-4-carbonitrile via Dimerization and Cyclization

Pyridazine and its derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[3][4][11][12][13] A common synthetic route to pyridazines involves the cyclization of dinitrile precursors, often via a Thorpe-Ziegler type reaction.[14][15][16][17][18]

Synthetic Rationale

This protocol describes a plausible pathway for the synthesis of a substituted pyridazine from this compound. The reaction is initiated by a base-catalyzed self-condensation (dimerization) of the starting material to form a dinitrile intermediate. This intermediate then undergoes an intramolecular cyclization to form an enamine, which upon tautomerization and subsequent reaction with hydrazine, yields the desired 3-amino-6-(4-fluoro-3,5-dimethylphenyl)pyridazine-4-carbonitrile.

Pyridazine_Synthesis Precursor This compound Dimer Dinitrile Intermediate Precursor->Dimer Base-catalyzed dimerization Enamine Cyclized Enamine Dimer->Enamine Intramolecular cyclization Pyridazine 3-Amino-6-(4-fluoro-3,5-dimethylphenyl) pyridazine-4-carbonitrile Enamine->Pyridazine Reaction with hydrazine

Caption: Proposed workflow for the synthesis of a substituted pyridazine.

Experimental Protocol: Synthesis of 3-Amino-6-(4-fluoro-3,5-dimethylphenyl)pyridazine-4-carbonitrile

Materials:

  • This compound (10 mmol, 1.63 g)

  • Sodium ethoxide (12 mmol, 0.82 g)

  • Anhydrous ethanol (30 mL)

  • Hydrazine hydrate (15 mmol, 0.75 g, 0.73 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous ethanol (30 mL) and sodium ethoxide (0.82 g).

  • Stir the mixture until the sodium ethoxide is fully dissolved.

  • Add this compound (1.63 g) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the initial dimerization and cyclization, cool the reaction mixture to room temperature.

  • Carefully add hydrazine hydrate (0.73 mL) to the reaction mixture.

  • Stir the mixture at room temperature for an additional 2-3 hours.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • The product may precipitate upon neutralization. Collect the solid by filtration.

  • If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-amino-6-(4-fluoro-3,5-dimethylphenyl)pyridazine-4-carbonitrile.

ReactantMolar Mass ( g/mol )Amount (mmol)Mass (g)Volume (mL)
This compound163.19101.63-
Sodium Ethoxide68.05120.82-
Hydrazine Hydrate50.06150.750.73
Anhydrous Ethanol46.07--30

III. Synthesis of 3-Amino-5-(4-fluoro-3,5-dimethylphenyl)pyrazole-4-carbonitrile

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[19][20][21] A common method for the synthesis of aminopyrazoles involves the reaction of a β-ketonitrile or an α,β-unsaturated nitrile with hydrazine.[22][23]

Synthetic Rationale

This protocol outlines the synthesis of a substituted aminopyrazole from this compound. The reaction proceeds by first converting the starting material into a β-ketonitrile intermediate through a Claisen-type condensation with an ester (e.g., ethyl acetate) in the presence of a strong base. The resulting β-ketonitrile is then cyclized with hydrazine hydrate to yield the desired 3-amino-5-(4-fluoro-3,5-dimethylphenyl)pyrazole-4-carbonitrile.

Pyrazole_Synthesis Precursor This compound Ketonitrile β-Ketonitrile Intermediate Precursor->Ketonitrile Claisen condensation with ester Pyrazole 3-Amino-5-(4-fluoro-3,5-dimethylphenyl) pyrazole-4-carbonitrile Ketonitrile->Pyrazole Cyclization with hydrazine

Caption: Synthetic pathway for a substituted aminopyrazole.

Experimental Protocol: Synthesis of 3-Amino-5-(4-fluoro-3,5-dimethylphenyl)pyrazole-4-carbonitrile

Materials:

  • This compound (10 mmol, 1.63 g)

  • Ethyl acetate (12 mmol, 1.06 g, 1.18 mL)

  • Sodium hydride (60% dispersion in mineral oil, 15 mmol, 0.60 g)

  • Anhydrous tetrahydrofuran (THF) (40 mL)

  • Hydrazine hydrate (12 mmol, 0.60 g, 0.58 mL)

  • Glacial acetic acid (for neutralization)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Carefully add sodium hydride (0.60 g) to anhydrous THF (20 mL).

  • To this suspension, add a solution of this compound (1.63 g) and ethyl acetate (1.18 mL) in anhydrous THF (20 mL) dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the β-ketonitrile intermediate by TLC.

  • Cool the reaction mixture back to 0°C and slowly add hydrazine hydrate (0.58 mL).

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench any remaining sodium hydride with a few drops of ethanol.

  • Neutralize the reaction mixture with glacial acetic acid.

  • Remove the THF under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-(4-fluoro-3,5-dimethylphenyl)pyrazole-4-carbonitrile.

ReactantMolar Mass ( g/mol )Amount (mmol)Mass (g)Volume (mL)
This compound163.19101.63-
Ethyl Acetate88.11121.061.18
Sodium Hydride (60%)40.00150.60-
Hydrazine Hydrate50.06120.600.58
Anhydrous THF72.11--40

Conclusion: A Gateway to Novel Fluorinated Heterocycles

This compound has been demonstrated to be a highly valuable and versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for the synthesis of substituted thiophenes, pyridazines, and pyrazoles. The incorporation of the 4-fluoro-3,5-dimethylphenyl moiety into these heterocyclic systems offers exciting opportunities for the development of novel therapeutic agents with potentially enhanced biological activity and improved pharmacokinetic profiles. Further exploration of the reactivity of this precursor is encouraged to expand the library of accessible fluorinated heterocycles for drug discovery and development.

References

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  • Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. PubMed. Available from: [Link]

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Comprehensive Analytical Characterization of 4-Fluoro-3,5-dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3,5-dimethylphenylacetonitrile (CAS No. 1000513-61-0) is a substituted phenylacetonitrile derivative.[1] The presence of a fluorine atom and a nitrile group makes it a versatile building block in medicinal chemistry. As with any active pharmaceutical ingredient (API) intermediate, a rigorous analytical control strategy is essential to ensure its identity, purity, and quality. Failure to adequately characterize such intermediates can lead to downstream manufacturing issues and potential safety risks in the final drug product.

This application note details a multi-faceted analytical approach. We will cover orthogonal techniques that, when used in concert, provide a complete profile of the molecule. Each protocol is designed to be a self-validating system, incorporating checks to ensure data reliability, a cornerstone of Good Manufacturing Practices (GMP).[2]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
CAS Number 1000513-61-0[1]
Molecular Formula C₁₀H₁₀FN[1]
Molecular Weight 163.19 g/mol Calculated
IUPAC Name 2-(4-fluoro-3,5-dimethylphenyl)acetonitrile[1]
Canonical SMILES CC1=CC(CC#N)=CC(C)=C1F[1]
InChI Key DYKROXSOTOZSPT-UHFFFAOYSA-N[1]

Integrated Analytical Workflow

A comprehensive analysis of a pharmaceutical intermediate like this compound requires a structured workflow. No single technique is sufficient. The following diagram illustrates a logical progression from initial sample receipt to final characterization, ensuring all critical quality attributes are assessed.

Analytical_Workflow Figure 1: Integrated Analytical Workflow cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Definitive Structural Elucidation cluster_3 Phase 4: Reporting Sample Sample Receipt FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Quick Identity Check MS Mass Spectrometry (Molecular Weight Confirmation) FTIR->MS Confirm MW HPLC HPLC-UV (Purity Assay & Quantification) MS->HPLC GCMS GC-MS (Volatile Impurities) HPLC->GCMS Orthogonal Check Report Certificate of Analysis (CoA) (Compilation of all data) GCMS->Report NMR_H ¹H NMR NMR_C ¹³C NMR NMR_H->NMR_C NMR_2D 2D NMR (COSY, HSQC) (If required for complex impurities) NMR_C->NMR_2D NMR_2D->Report

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Methods of Analysis

Chromatographic techniques are fundamental for separating the analyte from impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this compound due to its aromatic nature.

Causality of Method Choices:

  • Column: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds.[3]

  • Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol. A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable runtime.

  • Detector: A UV detector is used, set at a wavelength where the phenylacetonitrile chromophore exhibits strong absorbance (typically around 220 nm), ensuring high sensitivity.

Experimental Protocol: HPLC-UV

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute this solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV Diode Array Detector (DAD)
Wavelength 220 nm
  • System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met, in accordance with ICH guidelines.[4]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0%
  • Data Analysis: Calculate the purity by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength. % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[5] It is particularly useful for detecting residual solvents or by-products from synthesis.

Causality of Method Choices:

  • GC Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is a robust, general-purpose column suitable for separating a wide range of aromatic compounds.[5]

  • Ionization: Electron Ionization (EI) at 70 eV is used. This is a hard ionization technique that produces reproducible fragmentation patterns, creating a molecular "fingerprint" that can be compared against spectral libraries (e.g., NIST) for confident identification of unknown impurities.[6]

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as dichloromethane or ethyl acetate.

    • Ensure the vial is sealed tightly to prevent the loss of volatile components.

  • Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (50:1 ratio)
Injection Vol. 1 µL
Oven Program Initial 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40 - 450
  • Data Analysis:

    • The total ion chromatogram (TIC) is used to assess for the presence of any impurities.

    • Mass spectra of impurity peaks are compared against the NIST spectral library for tentative identification.

    • The fragmentation pattern of the main peak should be consistent with the structure of this compound, likely showing a molecular ion (M+) at m/z 163 and characteristic fragments from the loss of HCN, CH₃, or the entire CH₂CN group.[7]

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.

Causality of Method Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves a wide range of organic compounds and has a simple, well-defined solvent signal.[8]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to reference chemical shifts to 0 ppm.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are predicted based on standard substituent effects on aromatic rings.

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Protons ~7.0d2HAr-H
~3.7s2HCH₂ CN
~2.3s6HAr-CH₃
¹³C NMR Predicted δ (ppm)Assignment
Carbons ~160 (d)C -F
~135 (d)C -CH₃
~128 (d)C -H
~120 (d)C -CH₂CN
~117C N
~23C H₂CN
~15Ar-C H₃

Note: (d) indicates a doublet due to C-F coupling.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C{¹H}, and, if necessary, 2D correlation spectra (COSY, HSQC) on a 400 MHz or higher field spectrometer.[9]

    • Ensure a sufficient number of scans are acquired for the ¹³C spectrum to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectra and assign all peaks. The observed spectra must be consistent with the proposed structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups in a molecule.[10]

Causality of Method Choices:

  • Sampling Technique: An Attenuated Total Reflectance (ATR) accessory is highly recommended. It requires minimal to no sample preparation and is much faster than traditional methods like KBr pellets.[11]

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 - 650 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands.

Key Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H stretchAromatic
~2920C-H stretchAliphatic (CH₂ & CH₃)
~2250C≡N stretchNitrile
~1600, ~1480C=C stretchAromatic Ring
~1250C-F stretchAryl-Fluoride

The presence of a sharp, medium-intensity peak around 2250 cm⁻¹ is highly indicative of the nitrile functional group.[12]

Logic for Analytical Method Selection

The choice of analytical technique depends on the question being asked. The following decision tree provides guidance for selecting the appropriate method.

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and structural integrity. The protocols outlined in this application note provide a robust framework for researchers and quality control scientists. By combining chromatographic separation (HPLC, GC-MS) with spectroscopic identification (NMR, FTIR), a complete and reliable analytical profile can be established. All methods should be properly validated for their intended use to ensure compliance with regulatory standards and to guarantee the quality of data.[13][14]

References

  • Analytical Method Validation in Pharmaceuticals. (n.d.). Vertex AI Search.
  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.Analytical Chemistry.
  • General. 1H and 13C NMR spectra were recorded... (n.d.). The Royal Society of Chemistry.
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1957). Analytical Chemistry.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). BenchChem.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Analytical method validation: A brief review. (n.d.).
  • Analytical method validation: are your analytical methods suitable for intended use? (2023).
  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
  • This compound. (n.d.). Fluorochem.
  • Benzyl nitrile. (n.d.). NIST WebBook.
  • FTIR Spectroscopy for Carbon Family Study. (2018). PubMed.
  • A development method of FTIR spectroscopy coupled with chemometrics... (2022). Journal of Applied Pharmaceutical Science.
  • High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid. (n.d.). Google Patents.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid... (2025). Preprints.org.
  • GC-MS Characterization of 3,4-Dimethylfuran: An In-depth Technical Guide. (n.d.). BenchChem.

Sources

Application Notes and Protocols: The Strategic Use of 4-Fluoro-3,5-dimethylphenylacetonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Moieties in Drug Design

In the landscape of modern medicinal chemistry, the incorporation of fluorine into organic molecules is a well-established strategy for enhancing pharmacological profiles. The unique properties of fluorine, such as its high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The strategic placement of fluorine atoms can lead to improved efficacy, better pharmacokinetic properties, and reduced off-target effects.

4-Fluoro-3,5-dimethylphenylacetonitrile emerges as a valuable and versatile building block in this context. Its structure, featuring a fluorinated benzene ring with two methyl groups and a reactive nitrile functionality, offers a unique combination of electronic and steric properties. This makes it an attractive starting material for the synthesis of a variety of pharmaceutical intermediates, particularly for active pharmaceutical ingredients (APIs) in the anti-inflammatory and analgesic therapeutic areas.[2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate.

PART 1: Synthesis of this compound

A common and effective method for the synthesis of phenylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt. This section details a robust, two-step protocol starting from 4-Fluoro-3,5-dimethylbenzyl alcohol.

Step 1: Chlorination of 4-Fluoro-3,5-dimethylbenzyl alcohol

The initial step involves the conversion of the benzyl alcohol to the more reactive benzyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation due to the clean reaction profile, where the byproducts (SO₂ and HCl) are gaseous and easily removed.

Protocol 1: Synthesis of 4-Fluoro-3,5-dimethylbenzyl chloride

Materials:

  • 4-Fluoro-3,5-dimethylbenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, dissolve 4-Fluoro-3,5-dimethylbenzyl alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, saturated NaHCO₃ solution to neutralize the excess thionyl chloride and HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Fluoro-3,5-dimethylbenzyl chloride. The product is often used in the next step without further purification.

Step 2: Cyanation of 4-Fluoro-3,5-dimethylbenzyl chloride

The synthesized benzyl chloride is then converted to the target phenylacetonitrile via reaction with a cyanide salt. Sodium cyanide or potassium cyanide can be used in a polar aprotic solvent to facilitate the Sₙ2 reaction. The use of a phase-transfer catalyst can sometimes improve reaction rates and yields.

Protocol 2: Synthesis of this compound

Materials:

  • 4-Fluoro-3,5-dimethylbenzyl chloride

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, dissolve 4-Fluoro-3,5-dimethylbenzyl chloride (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add sodium cyanide (1.5 equivalents) to the stirred solution.

  • Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic extracts.

  • Washing: Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Visualization of the Synthetic Workflow

Synthesis of this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyanation 4-Fluoro-3,5-dimethylbenzyl_alcohol 4-Fluoro-3,5-dimethylbenzyl alcohol 4-Fluoro-3,5-dimethylbenzyl_chloride 4-Fluoro-3,5-dimethylbenzyl chloride 4-Fluoro-3,5-dimethylbenzyl_alcohol->4-Fluoro-3,5-dimethylbenzyl_chloride  DCM, 0°C to rt SOCl2 SOCl₂ SOCl2->4-Fluoro-3,5-dimethylbenzyl_chloride Target_Compound This compound 4-Fluoro-3,5-dimethylbenzyl_chloride->Target_Compound  DMF, 50-60°C NaCN NaCN NaCN->Target_Compound

Caption: Synthetic pathway to this compound.

PART 2: Application in the Synthesis of 2-(4-Fluoro-3,5-dimethylphenyl)acetic acid

Phenylacetic acid derivatives are a core scaffold in many non-steroidal anti-inflammatory drugs (NSAIDs). The hydrolysis of the nitrile group in this compound provides a direct route to the corresponding phenylacetic acid, a key intermediate for the synthesis of more complex APIs.

Hydrolysis of this compound

The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions. The reaction proceeds via the formation of a primary amide intermediate.[5][6]

Protocol 3: Synthesis of 2-(4-Fluoro-3,5-dimethylphenyl)acetic acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Ethylene glycol

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (3-5 equivalents).

  • Reaction Progression: Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by the evolution of ammonia gas (use wet pH paper to test) and by TLC analysis of the reaction mixture (acidified workup of an aliquot).

  • Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Acidification: Dilute the residue with water and cool in an ice bath. Carefully acidify the solution to pH 1-2 with concentrated HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the acidic aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ and filter.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(4-Fluoro-3,5-dimethylphenyl)acetic acid. The product can be further purified by recrystallization.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity (by HPLC)
This compoundC₁₀H₁₀FN163.1975-85%>98%
2-(4-Fluoro-3,5-dimethylphenyl)acetic acidC₁₀H₁₁FO₂182.1980-90%>99%

Visualization of the Application Workflow

Application in Phenylacetic Acid Synthesis Start This compound Intermediate Intermediate Amide (not isolated) Start->Intermediate  Reflux Reagents 1. NaOH, EtOH/H₂O 2. HCl (aq) Reagents->Intermediate Product 2-(4-Fluoro-3,5-dimethylphenyl)acetic acid (NSAID Precursor) Intermediate->Product  Acidification

Caption: Hydrolysis of the nitrile to the corresponding phenylacetic acid.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) should be used to monitor the consumption of starting materials and the formation of products at each step.

  • Structural Confirmation: The identity and purity of the synthesized intermediates and the final product should be confirmed by:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Safety: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Special care should be taken when handling thionyl chloride, sodium cyanide, and concentrated acids.[7][8][9][10]

Conclusion

This compound is a strategically important intermediate for the synthesis of pharmacologically active molecules. The protocols detailed herein provide a reliable and scalable pathway for its synthesis and subsequent conversion to 2-(4-Fluoro-3,5-dimethylphenyl)acetic acid, a precursor with significant potential in the development of new anti-inflammatory agents. The principles and methodologies described are grounded in established organic synthesis techniques and offer a solid foundation for further research and development in this area.

References

  • ChemBK. (2024). 2-(4-Fluoro-3-methylphenyl)acetic acid. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Why 4-Fluoro-3-methylbenzonitrile is Vital for Pharma and Agrochem Synthesis. [Link]

  • Brown, F. K., et al. (1994). Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. Journal of Medicinal Chemistry, 37(7), 988-98. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. [Link]

  • Yuan, Q. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace. [Link]

  • Google Patents. (n.d.). Method for producing 2,5-dimethylphenyl acetic acid.
  • Google Patents. (n.d.). Preparation method for high-purity 4-fluorobenzoylacetonitrile.
  • Bîcu, E., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • Varas, J. A., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. [Link]

  • Google Patents. (n.d.). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). 4-Fluoro-3-Methylpyridine: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. [Link]

  • Bîcu, E., et al. (2024). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. [Link]

  • Lin, H-F., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC - NIH. [Link]

  • Almansa, C., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. PubMed. [Link]

  • Google Patents. (n.d.). Method for synthesizing fluoroacetonitrile.
  • Google Patents. (n.d.). Process for synthesizing 3,4-difluorobenzonitrile.
  • Halim, P. A., et al. (2021). Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. Semantic Scholar. [Link]

  • Google Patents. (n.d.). Preparation method of 3-fluoro-4-methylbenzonitrile.

Sources

Troubleshooting & Optimization

Technical Support Center: Cyanation of Fluorinated Benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyanation of fluorinated benzene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a nitrile group onto a fluorinated aromatic ring. The unique electronic properties of fluoroarenes present distinct challenges not always encountered with other aryl halides. This resource provides in-depth, experience-driven answers to common problems, detailed protocols, and the fundamental chemical principles behind them.

Frequently Asked Questions (FAQs)

Category 1: Low Conversion & Yield Issues

Q1: My palladium-catalyzed cyanation of a fluoroarene shows low to no conversion. What are the primary factors to investigate?

Low conversion in a Pd-catalyzed cyanation of a fluoroarene is a common but solvable issue. The C-F bond is strong, making oxidative addition, the initial step in the catalytic cycle, challenging. However, the most frequent culprit is catalyst deactivation by the cyanide anion.[1][2][3][4][5]

Here is a systematic troubleshooting approach:

  • Catalyst & Ligand System: The choice of palladium source and, more importantly, the phosphine ligand is critical. Electron-rich, bulky phosphine ligands are often required to promote the challenging oxidative addition and subsequent reductive elimination steps.[2]

    • Expertise: Ligands like XPhos, tBuXPhos, or dppf are common starting points.[2][6] For electron-deficient fluoroarenes, a bulkier ligand may facilitate the reductive elimination step, which can become rate-limiting.[2]

    • Actionable Advice: If using a simple catalyst like Pd(OAc)₂, consider switching to a pre-formed palladacycle precatalyst. These can generate the active Pd(0) species more cleanly and efficiently, avoiding catalyst poisoning during the initial activation phase.[2]

  • Cyanide Source & Solubility: The concentration of free cyanide in the solution is a delicate balance. Too high, and it poisons the palladium catalyst by forming inactive complexes like [(CN)4Pd]2-.[3][4][5] Too low, and the transmetalation step is too slow.

    • Expertise: Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate (K₄[Fe(CN)₆]) are often preferred over KCN or NaCN because their lower solubility in organic solvents maintains a low, steady concentration of free cyanide.[2][6][7] K₄[Fe(CN)₆] is particularly noteworthy as a non-toxic alternative.[2][8]

    • Actionable Advice: If using KCN, ensure it is finely milled and rigorously dried.[2] Consider a biphasic solvent system (e.g., THF/water) to control cyanide solubility and delivery to the catalytic cycle.[9][10][11]

  • Solvent and Temperature: Aprotic polar solvents like DMF, DMAc, or dioxane are typical.[7][8][12] The reaction may require elevated temperatures (100-140 °C) to facilitate the C-F bond activation, although milder conditions have been developed.[9][10][11][13]

    • Actionable Advice: Screen different solvents. Sometimes a switch from dioxane to DMAc can dramatically improve results due to better reagent solubility and higher boiling point.[8]

Q2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) cyanation on a fluoroarene, but the yield is poor. How can I drive this reaction to completion?

SNAr reactions are highly dependent on the electronic properties of the fluoroarene. For this mechanism to be efficient, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the fluorine atom.[14]

  • Substrate Electronics: The presence of groups like -NO₂, -CN, or -CF₃ is often a prerequisite. Fluorine's high electronegativity strongly stabilizes the negatively charged Meisenheimer intermediate, making it an excellent leaving group in activated systems, often better than Cl or Br.[15]

    • Expertise: If your substrate is electron-neutral or electron-rich, a standard thermal SNAr is unlikely to succeed. In these cases, palladium-catalyzed methods are the more appropriate choice.[16] Recent advances in photoredox catalysis have also enabled the SNAr of unactivated fluoroarenes.[16]

    • Actionable Advice: Verify the electronic nature of your substrate. If it lacks strong EWGs, consider a different synthetic strategy.

  • Reaction Conditions:

    • Solvent: Highly polar aprotic solvents like DMSO, DMF, or NMP are essential to solvate the cyanide salt and stabilize the charged intermediate.

    • Temperature: High temperatures (often >150 °C) are typically required to overcome the activation energy barrier.

    • Cyanide Source: Alkali metal cyanides like KCN or NaCN are commonly used, often in conjunction with a phase-transfer catalyst (e.g., a crown ether) to improve solubility and reactivity.

Category 2: Side Reactions & Impurities

Q3: My reaction is producing a significant amount of hydrodefluorination (replacement of -F with -H). What causes this and how can I minimize it?

Hydrodefluorination (HDF) is a known side reaction in cross-coupling chemistry, particularly with fluoroarenes.[17][18][19][20] It can arise from several pathways, often involving trace water or other proton sources.

  • Mechanistic Insight: In Pd-catalyzed cycles, a hydride species can be generated from solvents, bases, or additives. This palladium-hydride can then undergo oxidative addition into the Ar-F bond (or more likely, an intermediate Ar-Pd-F species can react with the hydride) followed by reductive elimination of Ar-H.

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled solvents and dry your cyanide source and base under vacuum.

    • Choice of Base: Some bases are more prone to generating hydride species. Consider switching from an alkoxide base (like NaOtBu) to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄), which are generally less problematic.

    • Hydrosilane Scavengers: In some stubborn cases, the addition of a hydrosilane scavenger can consume trace water and reduce the formation of unwanted hydride species.

Q4: How do I select the most appropriate cyanide source for my reaction?

The choice of cyanide source is critical for safety, reproducibility, and catalyst stability.[21]

Cyanide SourceKey AdvantagesCommon Issues & Mitigation
KCN / NaCN Inexpensive, high reactivity.Highly toxic, hygroscopic. High solubility can lead to rapid catalyst poisoning.[3][4] Mitigation: Use in biphasic systems or with slow addition; ensure rigorous drying.[2]
Zn(CN)₂ Less toxic than alkali cyanides, lower solubility provides a slow release of CN⁻, protecting the catalyst.[6][7][10]Still highly toxic. Can require higher temperatures.
K₄[Fe(CN)₆] Non-toxic, stable, and inexpensive solid (used as a food additive).[2][8]Requires higher temperatures to dissociate CN⁻ from the iron center; often used with a base like KOAc or Na₂CO₃.[2][12]
CuCN Used in classical Rosenmund-von Braun reactions.Requires stoichiometric amounts and very high temperatures; poor functional group tolerance.
TMSCN / Acetone Cyanohydrin Organic-soluble sources that can be added slowly via syringe pump to maintain low CN⁻ concentration.[22]Generate toxic HCN upon hydrolysis; require careful handling.

Visual & Data-Driven Guides

Troubleshooting Workflow for Failed Cyanation

This flowchart provides a logical sequence of steps to diagnose and solve a failed cyanation reaction.

G start Reaction Failed (Low/No Conversion) check_reagents 1. Verify Reagent Purity & Integrity (Solvent, Base, CN Source, Substrate) start->check_reagents check_conditions 2. Confirm Reaction Conditions (Anhydrous? Inert Atmosphere? Temp?) check_reagents->check_conditions catalyst_system 3. Analyze Catalyst System check_conditions->catalyst_system If Pd-Catalyzed snar_check Is substrate electron-poor? check_conditions->snar_check If SNAr ligand Change Ligand (e.g., to XPhos, tBuXPhos) catalyst_system->ligand No cn_source Change CN Source (e.g., KCN -> Zn(CN)₂) catalyst_system->cn_source Yes increase_temp Increase Temperature & Use Polar Aprotic Solvent (DMSO) snar_check->increase_temp Yes switch_method Substrate is Unsuitable. Switch to Pd-Catalysis. snar_check->switch_method No precatalyst Use Palladacycle Precatalyst ligand->precatalyst success Success! cn_source->success precatalyst->success increase_temp->success

Caption: A systematic troubleshooting flowchart for cyanation reactions.

Catalytic Cycle of Palladium-Catalyzed Cyanation

This diagram illustrates the key steps in the Buchwald-Hartwig type cyanation of an aryl fluoride.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)(F)L₂ pd0->pd2_complex label1 Oxidative Addition pd2_cn_complex Ar-Pd(II)(CN)L₂ pd2_complex->pd2_cn_complex label2 Transmetalation (X/CN Exchange) product Ar-CN pd2_cn_complex->product label3 Reductive Elimination product->pd0 label1->pd2_complex + Ar-F label2->pd2_cn_complex + 'CN⁻' label3->product

Caption: The catalytic cycle for Pd-catalyzed cyanation of fluoroarenes.

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Cyanation using Zn(CN)₂

This protocol is a representative example and should be optimized for specific substrates.

Materials:

  • Fluoroarene (1.0 mmol, 1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂, 66 mg, 0.6 mmol, 0.6 equiv)

  • Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 0.02 equiv)

  • XPhos (19.1 mg, 0.04 mmol, 0.04 equiv)

  • Anhydrous, degassed DMAc (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the fluoroarene, zinc cyanide, Pd₂(dba)₃, and XPhos.

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).

  • Add the anhydrous, degassed DMAc via syringe.

  • Place the sealed tube in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Wash the organic layer with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for SNAr Cyanation using KCN

This protocol is for activated fluoroarenes only.

Materials:

  • Activated Fluoroarene (e.g., 1-fluoro-4-nitrobenzene) (1.0 mmol, 1.0 equiv)

  • Potassium Cyanide (KCN, 98 mg, 1.5 mmol, 1.5 equiv)

  • Anhydrous DMSO (4 mL)

Procedure:

  • CAUTION: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which generates lethal HCN gas.

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated fluoroarene and KCN.

  • Add anhydrous DMSO via syringe.

  • Heat the mixture in an oil bath to 150 °C.

  • Stir vigorously for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature. Carefully pour the reaction mixture into ice-water (50 mL) and stir until the product precipitates.

  • Collect the solid product by vacuum filtration, washing thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure nitrile.

References

  • Title: Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Source: Chemical Communications (RSC Publishing).

  • Title: Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Source: Wiley Online Library.

  • Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Source: ACS Publications.

  • Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Source: National Institutes of Health (NIH).

  • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Source: National Institutes of Health (NIH).

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Source: MDPI.

  • Title: Palladium-catalyzed cyanation of aryl halides with CuSCN. Source: Semantic Scholar.

  • Title: Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Source: ResearchGate.

  • Title: (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Source: ResearchGate.

  • Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Source: National Institutes of Health (NIH).

  • Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Source: PubMed.

  • Title: Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Source: Thieme Connect.

  • Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph>3>P) >4>Pd]/[Bu>4>N]>+> CN>-> system. Source: Heriot-Watt Research Portal.

  • Title: Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Source: Organic Chemistry Portal.

  • Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Source: ACS Publications.

  • Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts.

  • Title: Arenecarbonitriles constitute important intermediates and targets in the fields of pharmaceuticals. Source: Science of Synthesis.

  • Title: A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Source: ACS Publications.

  • Title: A new palladium catalyst system for the cyanation of aryl chlorides. Source: ResearchGate.

  • Title: Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal.

  • Title: Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Source: MPG.PuRe.

  • Title: Buchwald-Hartwig Amination. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Source: Organic Chemistry Portal.

  • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Source: ResearchGate.

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Source: National Institutes of Health (NIH).

  • Title: Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Source: ResearchGate.

  • Title: Nucleophilic Aromatic Substitution. Source: Chemistry Steps.

  • Title: Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Source: ResearchGate.

  • Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Chemistry Stack Exchange.

  • Title: aromatic nucleophilic substitution: Topics. Source: Science.gov.

  • Title: Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Source: Journal of the American Chemical Society.

  • Title: (PDF) Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Source: ResearchGate.

Sources

Technical Support Center: Optimizing Suzuki Coupling with Fluorinated Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of fluorinated phenylacetonitriles. This guide is designed to provide in-depth, field-proven insights to help you navigate the unique challenges posed by these electron-deficient and functionally sensitive substrates. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reactions for maximal yield and purity.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its robustness and functional group tolerance.[1][2] However, the introduction of fluorine atoms and a nitrile group onto the phenylacetonitrile scaffold presents specific hurdles. The strong electron-withdrawing nature of fluorine alters the reactivity of the C-X bond, while the nitrile group is susceptible to undesirable side reactions under standard coupling conditions. This guide provides a structured approach to overcoming these challenges.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to rational troubleshooting. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.

// Nodes pd0 [label="Active Pd(0)L\u2099", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ox_add [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd2_complex [label="Ar\u00B9-Pd(II)L\u2099-X", fillcolor="#FBBC05", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; diorgano_pd [label="Ar\u00B9-Pd(II)L\u2099-Ar\u00B2", fillcolor="#34A853", fontcolor="#FFFFFF"]; red_elim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Invisible nodes for layout start_reagents [label="Ar\u00B9-X\n(Fluorinated Phenylacetonitrile Halide)", shape=plaintext]; boronic_reagent [label="Ar\u00B2-B(OR)\u2082 + Base", shape=plaintext]; product [label="Product\nAr\u00B9-Ar\u00B2", shape=plaintext];

// Edges pd0 -> ox_add [dir=back]; ox_add -> pd2_complex; pd2_complex -> transmetal; transmetal -> diorgano_pd; diorgano_pd -> red_elim; red_elim -> pd0;

// Reagents and Products start_reagents -> ox_add [arrowhead=none]; boronic_reagent -> transmetal [arrowhead=none]; red_elim -> product [arrowhead=none]; } ` Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Fluorinated phenylacetonitriles, as electron-deficient aryl halides, generally undergo the initial oxidative addition step readily. The primary challenges often arise during transmetalation and in preventing competing side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of fluorinated phenylacetonitriles in a practical question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting aryl halide. What is the likely cause?

Answer: While oxidative addition is typically facile for electron-deficient halides, low conversion can still occur due to several factors.

  • Probable Cause 1: Inefficient Catalyst Activation. Many reactions use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the catalytic cycle will not initiate effectively.

    • Solution: Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, consider using modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) which generate the active LPd(0) species under mild conditions and with high efficiency.[1]

  • Probable Cause 2: Poor Solubility. One or more of your reagents (aryl halide, boronic acid, or base) may have poor solubility in the chosen solvent system, leading to a heterogeneous mixture with slow reaction kinetics.

    • Solution: Screen alternative solvents. While toluene, dioxane, and THF are common, consider more polar aprotic solvents like DMF or NMP if solubility is a major issue. For inorganic bases like K₃PO₄ or K₂CO₃, adding a small amount of water (e.g., 10:1 organic solvent to water) is often essential for dissolution and effective transmetalation.[5][6] Ensure vigorous stirring to maximize interfacial contact.[5]

  • Probable Cause 3: Catalyst Deactivation. The active catalyst can be deactivated through various pathways, including oxidation by residual air or aggregation into inactive palladium black.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use by sparging with inert gas or using several freeze-pump-thaw cycles.[5] Using bulky, electron-rich phosphine ligands (see Question 2) can stabilize the palladium center and prevent aggregation.

Question 2: My main side product is the dehalogenated starting material (Ar-H instead of Ar-Ar'). How can I prevent this?

Answer: Dehalogenation occurs when the Ar-Pd(II)-X intermediate undergoes reductive elimination with a hydride source instead of transmetalation.[7]

  • Probable Cause: Unintended Hydride Source. The hydride can originate from solvents (like alcohols, if used as a co-solvent) or certain bases (e.g., amine bases).

    • Solution 1: Change the Base. Avoid amine bases if dehalogenation is observed. Switch to inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.

    • Solution 2: Optimize Ligand and Temperature. Bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos, tBu₃P) can accelerate the rate of reductive elimination of the desired product relative to competing side reactions.[5][8] Running the reaction at the lowest effective temperature can also disfavor the dehalogenation pathway.

Question 3: I am observing significant protodeboronation of my boronic acid coupling partner. What should I do?

Answer: Protodeboronation is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond.[9] This is a common issue, especially with electron-deficient or heteroaryl boronic acids, and is often accelerated by strong bases and high temperatures.[10]

  • Solution 1: Use a Milder Base. If using a strong base like Cs₂CO₃ or K₃PO₄, switch to a milder option like K₂CO₃ or even potassium fluoride (KF).[11]

  • Solution 2: Use a Boronic Ester. Pinacol (BPin) or neopentylglycol boronate esters are generally more stable towards hydrolysis than their corresponding boronic acids.[10][12] They slowly hydrolyze under the reaction conditions to generate the boronic acid in situ, keeping its instantaneous concentration low and favoring transmetalation over decomposition.

  • Solution 3: Use Potassium Aryltrifluoroborate Salts (ArBF₃K). These salts are highly stable, crystalline solids that are resistant to protodeboronation. They react efficiently in the Suzuki coupling, often providing superior results for challenging substrates.[10]

Question 4: My desired product is forming, but I am also getting hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. How can I suppress this?

Answer: The nitrile group is susceptible to hydrolysis under both strongly basic and acidic conditions, particularly at elevated temperatures.[13][14][15] Since Suzuki couplings are run under basic conditions, this is a critical side reaction to manage.

  • Probable Cause: Harsh Reaction Conditions. A combination of a strong base (e.g., NaOH, K₃PO₄), high temperature, and prolonged reaction time is the primary cause of nitrile hydrolysis.[16][17]

    • Solution 1: Minimize Reaction Time and Temperature. The most effective strategy is to accelerate the desired Suzuki coupling so that it reaches completion before significant nitrile hydrolysis can occur. Employ a highly active catalyst system (e.g., a Buchwald palladacycle precatalyst with a ligand like SPhos) that allows the reaction to proceed quickly at a lower temperature (e.g., 40-80 °C instead of >100 °C).[10]

    • Solution 2: Select a Milder Base. Avoid hydroxide bases. Use carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄). While K₃PO₄ is strong, it is often effective without causing excessive hydrolysis if the reaction is fast. If hydrolysis persists, KF is an even milder option.[6][11]

    • Solution 3: Monitor the Reaction Closely. Use TLC or LC-MS to monitor the reaction's progress. Work up the reaction as soon as the starting material is consumed to avoid extended exposure to basic conditions.

Key Parameter Optimization Summary

The optimal conditions for Suzuki coupling are highly substrate-dependent. The following table provides starting points for optimizing the reaction with various fluorinated phenylacetonitriles.

ParameterMono-Fluorinated (e.g., 4-fluoro)Poly-Fluorinated (e.g., 2,4,6-trifluoro)Justification & Expert Insights
Pd Precatalyst PdCl₂(dppf), Pd(OAc)₂Buchwald G3/G4 PrecatalystsFor simple substrates, standard Pd(II) sources are often sufficient. For highly electron-deficient and sterically hindered substrates, advanced precatalysts ensure rapid and efficient generation of the active Pd(0) catalyst.[1][10]
Ligand PPh₃, dppfSPhos, XPhos, RuPhosElectron-rich, bulky monodentate phosphines (Buchwald-type) are superior for challenging couplings. They stabilize the catalyst, promote oxidative addition, and accelerate the final reductive elimination step.[5][8]
Base K₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄Stronger bases are often needed for more challenging couplings to facilitate the transmetalation step. Cesium carbonate is particularly effective but more expensive. Always balance reactivity with the risk of nitrile hydrolysis.[5][18]
Solvent Dioxane/H₂O (10:1), Toluene/H₂OTHF/H₂O, 2-MeTHFThe choice of solvent affects solubility and reaction rate. The inclusion of water is critical for dissolving inorganic bases. 2-MeTHF is a greener and often effective alternative to THF.
Temperature 80-100 °C40-80 °CThe goal is to use the lowest temperature that provides a reasonable reaction rate. Highly active catalyst systems enable lower temperatures, which is crucial for preserving the nitrile functional group.[10][16]
Boron Source Boronic AcidPinacol Boronate Ester (BPin) or ArBF₃KFor substrates prone to protodeboronation, using more stable boronic esters or trifluoroborate salts is a highly effective strategy to improve yields.[10][19]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a robust starting point for a standard coupling, such as 4-bromo-2-fluorophenylacetonitrile with phenylboronic acid.

  • Reagent Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., PdCl₂(dppf), 2-5 mol%) and ligand, if separate.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[20]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to the desired concentration (typically 0.1-0.5 M).

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure for a Challenging Coupling

This protocol is designed for a more difficult substrate, such as a pentafluorophenylacetonitrile derivative, where side reactions are more likely.

  • Reagent Setup: To a microwave vial or Schlenk flask, add the highly fluorinated aryl bromide (1.0 equiv), the corresponding boronic acid pinacol ester (1.2 equiv), and finely ground anhydrous K₃PO₄ (2.5 equiv).

  • Catalyst Addition: Add the Buchwald G3-SPhos precatalyst (1-2 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with argon.

  • Solvent Addition: Add rigorously degassed 2-MeTHF via syringe.

  • Reaction: Heat the mixture to 60 °C with vigorous stirring. The use of a highly active precatalyst should lead to a much shorter reaction time.[10]

  • Monitoring: Monitor carefully by LC-MS. The reaction is often complete in 1-4 hours.

  • Workup & Purification: Follow steps 7 and 8 from the general protocol. The shorter reaction time and lower temperature are key to minimizing nitrile hydrolysis.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and solve issues with your reaction.

// Nodes start [label="Low Yield or No Reaction", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Analysis shows mainly\nstarting materials?", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_side_products [label="Side products observed?", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// SM Path sol_catalyst [label="1. Use more active precatalyst (e.g., G3).\n2. Screen solvents for better solubility.\n3. Ensure rigorous degassing.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Side Products Path dehalogenation [label="Dehalogenation (Ar-H)?", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protodeboronation [label="Protodeboronation?", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="Nitrile Hydrolysis?", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

sol_dehalo [label="1. Switch to inorganic base (K₃PO₄).\n2. Use bulky, e⁻-rich ligand (SPhos).\n3. Lower reaction temperature.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_deboro [label="1. Use boronic ester (BPin) or ArBF₃K salt.\n2. Use milder base (K₂CO₃, KF).\n3. Lower reaction temperature.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_hydrolysis [label="1. Use highly active catalyst to reduce time/temp.\n2. Use milder base (K₂CO₃).\n3. Monitor closely and stop when complete.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> check_sm [label=" Yes "]; start -> check_side_products [label=" No "];

check_sm -> sol_catalyst [label=" Yes "]; check_sm -> check_side_products [label=" No "];

check_side_products -> dehalogenation [label=" Yes "]; dehalogenation -> protodeboronation [label=" No "]; dehalogenation -> sol_dehalo [label=" Yes "];

protodeboronation -> hydrolysis [label=" No "]; protodeboronation -> sol_deboro [label=" Yes "];

hydrolysis -> sol_hydrolysis [label=" Yes "]; } ` Caption: A logical workflow for diagnosing common Suzuki coupling issues.

Frequently Asked Questions (FAQs)

  • Q: Can I use Nickel catalysts for these couplings?

    • A: Yes, nickel catalysts are known to be effective for coupling challenging substrates, including aryl fluorides and chlorides, which are often less reactive in Pd-catalyzed systems.[4] However, palladium catalysis is generally better understood and offers a wider array of commercially available, well-behaved ligands and precatalysts. For fluorinated phenylacetonitriles, optimized palladium systems are typically the first choice.

  • Q: My fluorinated phenylacetonitrile is an aryl chloride. What are the most important changes I need to make?

    • A: Aryl chlorides are significantly less reactive towards oxidative addition than bromides or iodides.[4] Success hinges on using a highly active catalyst system. You MUST use a very electron-rich and sterically hindered ligand, such as SPhos, RuPhos, or tBu₃P, paired with a suitable palladium source (e.g., Pd(OAc)₂ or a palladacycle precatalyst).[1][5] Higher temperatures may also be required, which increases the risk of nitrile hydrolysis, making catalyst choice paramount.

  • Q: Is it necessary to purify the boronic acid before use?

    • A: Commercial boronic acids can vary in purity. A common impurity is the corresponding homocoupled biaryl (from the boronic acid synthesis) or boric acid. While many reactions work with commercial-grade material, using purified boronic acid can improve reproducibility and yield, especially if you are struggling with side reactions or low conversion. Recrystallization is a common purification method.

  • Q: What is the role of fluoride ions (e.g., from CsF or KF) as a base?

    • A: Fluoride ions can play a dual role. They act as a base to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻ or [ArBF₃]⁻).[21] This can facilitate the transmetalation step. In some cases, particularly with highly fluorinated substrates, fluoride has been shown to be uniquely effective.[22][23] KF is a mild, inexpensive choice, while CsF is a stronger activator.

References

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • National Center for Biotechnology Information. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Books. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Sci-Hub. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • American Chemical Society. (2018).
  • ResearchGate. (2022).
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
  • PubMed. (2017).
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • National Center for Biotechnology Information. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • MIT Open Access Articles. (n.d.). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript)
  • PubMed. (2012).

Sources

Technical Support Center: Navigating Byproducts in the Sandmeyer Reaction of Fluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the byproducts encountered during the Sandmeyer reaction with fluoroaniline substrates. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize impurities and optimize your synthetic outcomes.

Introduction: The Fluoroaniline Challenge in the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of arylamines to a diverse array of functional groups via diazonium salt intermediates.[1][2] When employing fluoroanilines, the strong electron-withdrawing nature of the fluorine atom introduces specific challenges that can lead to a range of undesirable byproducts. Understanding the mechanistic origins of these impurities is paramount to developing robust and high-yielding protocols. This guide will delve into the common pitfalls and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when performing a Sandmeyer reaction with a fluoroaniline?

A1: When using fluoroaniline substrates, you are likely to encounter three primary classes of byproducts:

  • Fluorophenols: Formed by the reaction of the fluoroaryldiazonium salt with water.[3] This is often exacerbated by elevated temperatures.

  • Azo Compounds: These colored impurities arise from the coupling of the fluoroaryldiazonium salt with unreacted fluoroaniline or other electron-rich aromatic species in the reaction mixture.[3]

  • Hydrodediazoniation Products: These are byproducts where the diazonium group is replaced by a hydrogen atom, resulting in the formation of fluorobenzene or its derivatives. This is more prevalent with electron-deficient anilines.[4]

A less common but notable byproduct can be the displacement of the fluorine atom itself, particularly in ortho-substituted fluoroanilines, leading to the formation of chloro- or bromo-defluorinated products.[5]

Q2: How does the position of the fluorine atom (ortho, meta, para) on the aniline ring affect the reaction outcome and byproduct formation?

A2: The position of the fluorine substituent has a significant impact on the stability of the diazonium salt and the distribution of products. While quantitative comparative data is often substrate-specific, general trends indicate:

  • Ortho-substituted fluoroanilines tend to give lower yields of the desired Sandmeyer product compared to their meta and para counterparts.[4] This is often attributed to steric hindrance and potential intramolecular interactions that can influence the stability and reactivity of the diazonium intermediate. There is also evidence of a unique side reaction where the ortho-fluorine atom is displaced.[5]

  • Para-substituted fluoroanilines with electron-withdrawing groups generally provide good yields of the Sandmeyer product.[6] The electronic effect of the para-fluorine atom can stabilize the diazonium salt to some extent, but it also makes the aromatic ring less nucleophilic, which can suppress azo coupling.

  • Meta-substituted fluoroanilines exhibit intermediate reactivity. The influence of the fluorine atom is primarily inductive, affecting the overall electron density of the ring and the stability of the diazonium salt.

Q3: My reaction mixture is turning a deep red/orange color. What is causing this and how can I prevent it?

A3: A deep coloration is a strong indicator of azo compound formation . This occurs when the electrophilic fluoroaryldiazonium cation couples with an electron-rich aromatic compound. The most common culprit is unreacted fluoroaniline.

  • Causality: This side reaction is favored if the diazotization is incomplete or if the diazonium salt is allowed to react under conditions that are not sufficiently acidic. In a less acidic environment, the free amine is more nucleophilic and readily attacks the diazonium salt.[7]

  • Prevention:

    • Ensure complete diazotization by using a slight excess of the diazotizing agent (e.g., sodium nitrite) and maintaining a strongly acidic medium (pH 1-2).[8]

    • Add the sodium nitrite solution slowly and at a low temperature (0-5 °C) to prevent localized areas of low acidity.

    • The Sandmeyer reaction (addition of the copper(I) salt) should be initiated promptly after the diazotization is complete to consume the diazonium salt before it can undergo significant azo coupling.

Q4: I am observing a significant amount of fluorobenzene (the hydrodediazoniation product) in my crude product. What causes this and how can it be minimized?

A4: Hydrodediazoniation is the replacement of the diazonium group with a hydrogen atom. This is a reductive process that can be promoted by various species in the reaction medium.

  • Causality: The mechanism can be complex and may involve radical pathways. Certain reagents and solvents can act as hydrogen donors. For instance, using alcohols as solvents can sometimes lead to increased hydrodediazoniation.

  • Minimization Strategies:

    • Choice of Solvent: Aprotic solvents like acetonitrile can be preferable to protic solvents such as alcohols, which can act as hydride sources.

    • Reagent Purity: Ensure that the reagents, particularly the copper(I) catalyst, are free from impurities that could promote reduction.

    • Controlled Reaction Conditions: Strict adherence to the optimized protocol, including temperature and addition rates, can help to favor the desired Sandmeyer pathway over competing reductive pathways.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Sandmeyer reaction of fluoroanilines.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Suboptimal reaction temperature. 4. Inefficient copper(I) catalyst.1. Use a slight excess of NaNO₂ and ensure a strongly acidic medium. Test for excess nitrous acid with starch-iodide paper.[3] 2. Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction. Prepare and use the diazonium salt immediately. 3. For the Sandmeyer step, the optimal temperature can be substrate-dependent. A gradual increase in temperature after the initial addition at 0-5 °C may be necessary to drive the reaction to completion. 4. Use freshly prepared or high-purity copper(I) halide. The catalyst can be deactivated by oxidation.
Significant Fluorophenol Formation 1. Reaction temperature is too high. 2. Extended reaction time in aqueous acidic solution.1. Strictly maintain the temperature at 0-5 °C during the diazotization and the initial stages of the Sandmeyer reaction.[3] 2. Minimize the time the diazonium salt spends in the aqueous acidic medium before the addition of the copper(I) salt.
Formation of Azo Dyes 1. Incomplete diazotization leaving unreacted fluoroaniline. 2. pH of the reaction medium is not sufficiently acidic.1. Ensure complete conversion of the fluoroaniline by slow, controlled addition of the diazotizing agent. 2. Maintain a strongly acidic environment (pH 1-2) to protonate any remaining fluoroaniline, thereby deactivating it towards electrophilic attack by the diazonium salt.[7]
Presence of Hydrodediazoniation Byproduct 1. Use of protic solvents that can act as hydrogen donors. 2. Presence of reducing impurities.1. Consider using aprotic solvents like acetonitrile. 2. Ensure high purity of all reagents.
Formation of Defluorinated Byproducts 1. Unique reactivity of ortho-fluoroaryldiazonium salts. 2. Presence of chloride or bromide ions that can displace fluorine.1. This is a challenging side reaction to completely eliminate for ortho-isomers. Careful control of reaction conditions is crucial. 2. If possible, consider using alternative halide sources or reaction conditions that may minimize this side reaction. This is an area of ongoing research.[5]

Visualizing Reaction Pathways

Byproduct Formation Pathways

The following diagram illustrates the main reaction pathway and the competing side reactions in the Sandmeyer reaction of a generic fluoroaniline.

Sandmeyer_Byproducts cluster_products Reaction Products Fluoroaniline Fluoroaniline Fluoroaryldiazonium Salt Fluoroaryldiazonium Salt Fluoroaniline->Fluoroaryldiazonium Salt Diazotization NaNO2_HCl NaNO₂ / HCl (0-5 °C) NaNO2_HCl->Fluoroaryldiazonium Salt Desired_Product Desired Sandmeyer Product (e.g., Chlorofluorobenzene) Fluoroaryldiazonium Salt->Desired_Product CuX Fluorophenol Fluorophenol Byproduct Fluoroaryldiazonium Salt->Fluorophenol H₂O, Δ Azo_Compound Azo Compound Byproduct Fluoroaryldiazonium Salt->Azo_Compound Unreacted Fluoroaniline Hydrodediazoniation Hydrodediazoniation Byproduct (Fluorobenzene) Fluoroaryldiazonium Salt->Hydrodediazoniation [H]

Caption: Competing reaction pathways in the Sandmeyer reaction of fluoroanilines.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and addressing issues in your Sandmeyer reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Diazotization Verify Complete Diazotization? Start->Check_Diazotization Check_Temp Temperature Control (0-5 °C)? Check_Diazotization->Check_Temp Yes Incomplete_Diazotization Incomplete Diazotization: - Increase acid concentration - Slow NaNO₂ addition - Check NaNO₂ purity Check_Diazotization->Incomplete_Diazotization No Analyze_Byproducts Identify Major Byproduct(s) (TLC, GC-MS, NMR) Check_Temp->Analyze_Byproducts Yes High_Temp High Temperature: - Improve cooling bath - Slow reagent addition Check_Temp->High_Temp No Phenol Phenol Formation: - Lower reaction temperature - Reduce reaction time Analyze_Byproducts->Phenol Phenol Azo Azo Compound: - Ensure pH < 2 - Ensure complete diazotization Analyze_Byproducts->Azo Azo Hydro Hydrodediazoniation: - Use aprotic solvent - Check reagent purity Analyze_Byproducts->Hydro Hydro

Caption: A logical workflow for troubleshooting the Sandmeyer reaction.

Experimental Protocols

Protocol 1: General Procedure for the Sandmeyer Chlorination of 4-Fluoroaniline

This protocol is a representative example and may require optimization for different fluoroaniline isomers or target products.

1. Diazotization: a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-fluoroaniline (1 equivalent) to a solution of concentrated hydrochloric acid (3 equivalents) and water. b. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.05 equivalents) in cold water. d. Add the sodium nitrite solution dropwise to the fluoroaniline suspension, ensuring the temperature remains below 5 °C. e. After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. f. Confirm the presence of a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue-black).

2. Sandmeyer Reaction: a. In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. b. Cool the copper(I) chloride solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. d. A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to maintain the reaction temperature below 10 °C. e. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.

3. Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel. b. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). c. Wash the organic layer sequentially with water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography or distillation as appropriate.

References

  • Akhtar, R., Zahoor, A. F., Parveen, B., & Suleman, M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837–1873. Available at: [Link]

  • Roe, A., & Hawkins, G. F. (1949). Aromatic fluorine compounds. VI. Displacement of aryl fluorine in diazonium salts. Journal of the American Chemical Society, 71(5), 1785–1786. Available at: [Link]

  • Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Available at: [Link]

  • Wang, S., Qiu, D., Mo, F., Zhang, Y., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496–506. Available at: [Link]

  • Making an Azo Dye from Phenol. (2023). Chemistry LibreTexts. Available at: [Link]

  • Phenol Synthesis Part II. (n.d.). University of Technology, Iraq. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Purification of Substituted Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted phenylacetonitriles. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity arylacetonitriles. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in fundamental chemical principles and field-proven methodologies.

Section 1: General Troubleshooting & Impurity Identification

This section addresses broad questions applicable to most purification campaigns involving substituted phenylacetonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude substituted phenylacetonitrile?

A1: The impurity profile depends heavily on the synthetic route. However, several common impurities are frequently observed. Unreacted starting materials are often present, such as the corresponding benzyl halide (e.g., benzyl chloride) or benzyl alcohol.[1][2] Key byproducts can include benzyl isocyanide, which is a common and particularly malodorous impurity from reactions involving cyanide salts.[1] Hydrolysis of the nitrile group, especially in the presence of acid or base, can lead to the formation of the corresponding phenylacetic acid or phenylacetamide.[3] Other potential byproducts include dibenzyl ether and various polymeric tars or colored materials that form at elevated temperatures.[1]

Table 1: Common Impurities in Substituted Phenylacetonitrile Synthesis

ImpurityCommon Origin / CauseIdentification NotesRecommended Removal Strategy
Unreacted Benzyl Halide Incomplete reaction during nucleophilic substitution.GC-MS analysis; may be a lachrymator.Vacuum Distillation, Aqueous Washes.
Benzyl Alcohol Hydrolysis of benzyl halide; use of benzyl alcohol as starting material.[4][5]GC-MS, NMR analysis.Vacuum Distillation; Chemical wash with cold conc. H₂SO₄.[6][7]
Benzyl Isocyanide Ambident nucleophilic attack by cyanide ion on benzyl halide.[1]Extremely foul odor ("rotten cabbage").Pre-treatment wash with warm 50% H₂SO₄.[1][2]
Phenylacetic Acid Hydrolysis of the nitrile under acidic or basic workup/storage conditions.[3]Extraction into basic aqueous solution (e.g., NaHCO₃); TLC/LC-MS analysis.Aqueous wash with sodium bicarbonate solution.[3][8]
Dibenzyl Ether Base-catalyzed self-condensation of benzyl alcohol or reaction with benzyl halide.[1]High boiling point; GC-MS analysis.Fractional Vacuum Distillation.
Polymeric Tars / Color Thermal decomposition or side reactions at high temperatures.[1]Dark, viscous appearance of the crude product.Pre-treatment with activated carbon; Vacuum Distillation.[1]

Q2: My purified phenylacetonitrile degrades or discolors over time. What's causing this and how can I prevent it?

A2: The instability of purified phenylacetonitriles is typically caused by residual acidic or basic impurities, which can catalyze slow hydrolysis or polymerization.[1] Exposure to atmospheric moisture and oxygen can also contribute to degradation.[9] To ensure long-term stability, the purified product must be scrupulously neutralized by washing with water and brine until the aqueous washes are neutral. Subsequently, it must be thoroughly dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1] For optimal stability, store the product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[1]

Purification Decision Workflow

Choosing the correct purification strategy is critical for maximizing yield and purity. The following decision tree provides a general guideline based on the physical properties of your crude product and the nature of the impurities.

G start Crude Substituted Phenylacetonitrile is_solid Is the crude product a solid? start->is_solid Check Physical State is_liquid Is the crude product a liquid/oil? is_solid->is_liquid No recrystallization Purify by Recrystallization (See Section 3) is_solid->recrystallization Yes impurities What is the primary nature of impurities? is_liquid->impurities distillation Purify by Vacuum Distillation (See Section 2) impurities->distillation Non-volatile or High-Boiling chromatography Purify by Column Chromatography (See Section 4) impurities->chromatography Structurally Similar (isomers, homologs) chem_wash Perform Chemical Pre-treatment (See Section 5) Then proceed to distillation or chromatography. impurities->chem_wash Specific Reactive Impurities (isocyanides, acids) chem_wash->distillation chem_wash->chromatography G cluster_pretreatment Pre-Treatment Stage cluster_distillation Purification Stage crude Crude Product in Separatory Funnel acid_wash Wash with warm 50% H₂SO₄ crude->acid_wash Removes Isocyanides base_wash Wash with sat. NaHCO₃ solution acid_wash->base_wash Removes Acid & Phenylacetic Acid brine_wash Wash with Brine base_wash->brine_wash Removes Bulk Water dry Dry over Anhydrous MgSO₄ brine_wash->dry Removes Trace Water filter Filter off Drying Agent dry->filter distill Vacuum Distillation filter->distill pure Pure Product distill->pure

Sources

Technical Support Center: Synthesis of 4-Fluoro-3,5-dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3,5-dimethylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and improve your reaction yields and product purity.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The optimal choice depends on the available starting materials, scalability, and safety considerations. Two prevalent methods are:

  • Sandmeyer Reaction: This classic method involves the diazotization of 4-Fluoro-3,5-dimethylaniline followed by cyanation. It is a well-established and versatile reaction for introducing a nitrile group onto an aromatic ring.[1][2]

  • Palladium-Catalyzed Cyanation: This modern approach utilizes a palladium catalyst to couple a cyanide source with an aryl halide, such as 4-bromo-1-fluoro-2,6-dimethylbenzene. This method often offers high yields and functional group tolerance.

Below, we will address common issues encountered in both synthetic pathways.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

A. Challenges in the Sandmeyer Reaction Route

The Sandmeyer reaction is a powerful tool but requires careful control of reaction conditions to achieve high yields.[3][4]

Question 1: My Sandmeyer reaction is resulting in a low yield of the desired nitrile. What are the likely causes?

Answer: Low yields in the Sandmeyer reaction for this compound synthesis can stem from several factors. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Diazotization: The formation of the diazonium salt from 4-Fluoro-3,5-dimethylaniline is a critical first step.

    • Causality: If the temperature is too high, the diazonium salt can decompose prematurely. Conversely, if the temperature is too low, the reaction may be sluggish and incomplete. The concentration of nitrous acid, generated in situ from sodium nitrite and a strong acid, is also crucial.

    • Solution: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Ensure a slight excess of nitrous acid is present by testing with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable.

    • Causality: Decomposition is accelerated by elevated temperatures and exposure to light. The presence of certain metal ions can also catalyze decomposition.

    • Solution: Use the diazonium salt immediately after its preparation. Keep the reaction mixture cold and protected from direct light.

  • Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can participate in undesired side reactions.

    • Causality: The primary side product is often the corresponding phenol, formed by the reaction of the diazonium salt with water. Another common byproduct is the biaryl compound, resulting from the coupling of two aryl radicals.

    • Solution: To minimize phenol formation, ensure the reaction is conducted in a strongly acidic medium. The use of a copper(I) cyanide catalyst is essential to promote the desired cyanation pathway over side reactions.[1]

Question 2: I am observing the formation of a significant amount of a dark, tarry byproduct. How can I prevent this?

Answer: The formation of tarry byproducts is a common issue in Sandmeyer reactions and is often indicative of uncontrolled side reactions.

  • Causality: These byproducts are typically polymeric materials formed from the decomposition of the diazonium salt and subsequent radical reactions. Poor temperature control and incorrect stoichiometry are major contributors.

  • Solution:

    • Strict Temperature Control: As mentioned, maintaining the temperature between 0-5 °C is paramount.

    • Controlled Addition of Reagents: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the aniline to ensure localized concentration of nitrous acid is minimized.

    • Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity and prevent localized overheating.

B. Challenges in Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation is a highly efficient method, but catalyst activity and the choice of cyanide source are critical for success.

Question 3: My palladium-catalyzed cyanation of 4-bromo-1-fluoro-2,6-dimethylbenzene is sluggish and gives low conversion. What should I investigate?

Answer: Sluggish reactions and low conversion in palladium-catalyzed cyanation can often be traced back to the catalyst system or the reaction conditions.

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways.

    • Causality: The presence of impurities in the starting materials or solvent can poison the catalyst. Oxidative addition of the aryl halide to the Pd(0) species is a key step, and ligands play a crucial role in stabilizing the catalyst and facilitating the reaction cycle.

    • Solution:

      • Use High-Purity Reagents: Ensure your 4-bromo-1-fluoro-2,6-dimethylbenzene and solvent are of high purity.

      • Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and bulky ligands often enhance catalytic activity. Consider screening different ligands to find the optimal one for your specific substrate.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.

  • Cyanide Source and Solubility: The choice and handling of the cyanide source are important.

    • Causality: While traditional cyanide sources like KCN and NaCN are effective, they are highly toxic. Safer alternatives like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) are often preferred.[5][6][7][8][9] However, the low solubility of these salts in organic solvents can be a limiting factor.

    • Solution:

      • Use a Co-solvent: Employing a co-solvent system, such as a mixture of an organic solvent and water, can help to solubilize the cyanide source.

      • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst can facilitate the transfer of the cyanide anion from the solid or aqueous phase to the organic phase where the reaction occurs.

Question 4: I am using K4[Fe(CN)6] as the cyanide source, but the reaction is not proceeding. Why might this be?

Answer: Potassium hexacyanoferrate(II) is an excellent, less toxic alternative to simple cyanide salts, but its use requires specific considerations.

  • Solution:

    • Higher Reaction Temperatures: Reactions with K4[Fe(CN)6] often require higher temperatures to facilitate the release of cyanide ions.

    • Additives: The addition of certain additives, such as copper(I) salts, can sometimes promote the transfer of the cyanide group.

    • Biphasic Conditions: As mentioned, using biphasic aqueous-organic conditions can be beneficial for reactions involving K4[Fe(CN)6].[8]

III. Experimental Protocols

Protocol 1: Sandmeyer Reaction for this compound

Caption: Workflow for the Sandmeyer synthesis of this compound.

Step-by-Step Methodology:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-Fluoro-3,5-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with a dilute sodium hydroxide solution to remove any phenolic byproducts, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Palladium-Catalyzed Cyanation

Caption: Workflow for the Palladium-Catalyzed Cyanation.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 4-bromo-1-fluoro-2,6-dimethylbenzene (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and potassium hexacyanoferrate(II) (0.5-1.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add a degassed solvent (e.g., DMF, NMP, or a toluene/water mixture).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC or GC analysis.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation.

IV. Data Summary

ParameterSandmeyer ReactionPalladium-Catalyzed Cyanation
Starting Material 4-Fluoro-3,5-dimethylaniline4-bromo-1-fluoro-2,6-dimethylbenzene
Key Reagents NaNO₂, HCl, CuCNPd catalyst, ligand, cyanide source
Typical Yield 60-80%75-95%
Advantages Cost-effective, well-establishedHigh yield, good functional group tolerance
Disadvantages Unstable intermediates, potential for side reactionsCatalyst cost, sensitivity to air and moisture

V. References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3173.

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Frech, C. M., et al. (2008). Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a Molecular Source of Nanoparticles, and the Reactions Involved in the Catalyst-Deactivation Processes. Chemistry – A European Journal, 14(30), 9383-9393.

  • Baxendale, I. R., & Ley, S. V. (2009). U.S. Patent No. 7,595,417. Washington, DC: U.S. Patent and Trademark Office.

  • Leadbeater, N. E., & Kormos, C. M. (2009). Ligand-free CuI-catalyzed cyanation of aryl halides using K4[Fe(CN)6] as cyanide source and water as solvent. Tetrahedron Letters, 50(26), 3479-3481.

  • Fors, B. P., et al. (2018). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Organic Letters, 20(17), 5255-5259.

  • Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]

  • Yang, D., et al. (2012). Efficient Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by a Palladium-Indolylphosphine Complex. European Journal of Organic Chemistry, 2012(28), 5606-5611.

Sources

Technical Support Center: Synthesis of Fluorinated Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated phenylacetonitriles. This guide is designed for researchers, chemists, and drug development professionals who work with these critical intermediates. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic routes, improve yield and purity, and effectively characterize your products.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yield is a frequent issue stemming from multiple potential sources throughout the synthetic process. A systematic approach is crucial for diagnosis.[1][2]

Possible Causes & Recommended Actions:

  • Purity of Starting Materials:

    • The Problem: Impurities in your starting materials (e.g., the fluorinated benzyl halide or the cyanide source) can inhibit the reaction or introduce side reactions.[3][4][5]

    • The Solution: Always verify the purity of your reagents before starting. If necessary, purify starting materials through distillation, recrystallization, or column chromatography. Ensure reagents are dry, as water can lead to undesirable side reactions.[1]

  • Suboptimal Reaction Conditions:

    • The Problem: Temperature, reaction time, and solvent choice are critical. Excessively high temperatures can cause product decomposition, while insufficient temperature or time may lead to an incomplete reaction.[1][2] The choice of solvent can also dramatically impact reaction kinetics and solubility of reagents.[6]

    • The Solution:

      • Temperature Control: Carefully monitor and control the reaction temperature. If the reaction is highly exothermic, consider adding reagents dropwise or using an ice bath.[1]

      • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction only when TLC/GC shows complete consumption of the limiting reagent and minimal byproduct formation.[1]

      • Solvent Screening: If yield remains low, consider screening alternative solvents. For SN2 reactions with cyanide salts, polar aprotic solvents like DMSO or DMF are often effective.

  • Product Loss During Workup and Purification:

    • The Problem: Significant amounts of product can be lost during aqueous washes, extractions, drying, and final purification steps.[1] Emulsions during extraction are a common culprit.

    • The Solution:

      • Efficient Extraction: Ensure you are using the correct solvent for extraction and perform multiple extractions (e.g., 3x with a smaller volume) rather than a single large-volume extraction.

      • Thorough Rinsing: Rinse all glassware, filter paper, and drying agents with the extraction solvent to recover adsorbed product.[1]

      • Careful Evaporation: If your product is volatile, use a rotary evaporator with care, possibly at a slightly higher pressure or lower temperature, to avoid loss.[1]

Question: I see an unexpected peak in my HPLC/GC-MS analysis. How can I identify it?

Unexpected peaks are typically process-related impurities or degradation products. Their identification is crucial for quality control.[3][5] Common analytical techniques for impurity profiling include HPLC, GC, and hyphenated techniques like LC-MS and GC-MS.[3][4][7][8]

Common Impurity Classes and Their Identification:

Impurity ClassCommon CauseTypical Analytical SignatureMitigation Strategy
Unreacted Starting Material Incomplete reaction; incorrect stoichiometry.Peak corresponding to the mass and retention time of the starting benzyl halide or aldehyde.Increase reaction time/temperature; ensure correct stoichiometry; monitor reaction to completion.
Hydrolysis Products (Amide, Carboxylic Acid) Presence of water during reaction or workup, especially under strong acid/base conditions.[9][10]More polar than the nitrile product (earlier elution in RP-HPLC). Mass spec will show M+18 (for acid) or M+17 (for amide).Use anhydrous solvents and reagents; perform workup under neutral or mildly acidic/basic conditions; minimize exposure to high temperatures.[11]
Dimeric/Polymeric Impurities Strong basic conditions can deprotonate the α-carbon, leading to self-condensation.[12][13]Higher molecular weight peaks in MS (approx. 2x the product mass). May appear as a broad peak or "tar" in the reaction.Use a milder base (e.g., K₂CO₃ instead of NaH); control temperature; add base slowly to the reaction mixture.
Solvent-Related Byproducts Reaction of reagents with the solvent.Varies depending on the solvent. Example: 4-methoxy-benzoylacetonitrile impurity when using methanol-related species.[14]Choose an inert solvent for the reaction conditions; purify the product carefully via chromatography or distillation.

Workflow for Impurity Identification:

Caption: The hydrolysis pathway of a nitrile to an amide and then a carboxylic acid.

What is the best way to purify crude fluorinated phenylacetonitriles?

The optimal purification method depends on the nature of the impurities present. A combination of techniques is often most effective.

  • Aqueous Workup:

    • Washing: After the reaction, washing the organic layer with water can remove water-soluble inorganic salts. A wash with a mild brine solution can help break emulsions.

    • pH Adjustment: A wash with a dilute sodium bicarbonate solution can remove acidic impurities (like the carboxylic acid hydrolysis product), while a dilute acid wash (e.g., 1M HCl) can remove basic impurities.

  • Distillation:

    • Vacuum Distillation: This is highly effective for separating the product from non-volatile impurities (like salts and polymers) and some lower-boiling impurities. [15]Using a fractionating column (e.g., Vigreux) can improve separation from impurities with similar boiling points.

  • Recrystallization:

    • If the product is a solid at room temperature, recrystallization from a suitable solvent system is an excellent method for achieving high purity. This technique is very effective at removing impurities that have different solubility profiles from the product.

  • Column Chromatography:

    • For removing impurities with similar physical properties (e.g., polarity, boiling point), silica gel chromatography is the most powerful tool. It offers the highest resolution but can be less practical for very large scales.

Protocol: Standard HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for analyzing the purity of fluorinated phenylacetonitriles. Method optimization will be required for specific molecules.

Objective: To separate the main product from potential process-related impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector. [8]* Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for pH adjustment)

Procedure:

  • Sample Preparation:

    • Accurately weigh ~10 mg of your crude or purified product.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Starting Method):

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or scan for the λmax of your compound)

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-20 min: 30% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 30% B

      • 26-30 min: 30% B (re-equilibration)

  • Analysis:

    • Run a blank (injection of mobile phase) to identify system peaks.

    • Inject your sample.

    • The main product peak should be the largest by area percentage. More polar impurities (like the carboxylic acid) will elute earlier, while less polar impurities (like dimers) will elute later.

    • Calculate the area percent of each peak to quantify the purity. For regulatory purposes, this method would require full validation according to ICH guidelines. [16]

References

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

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  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • CN105272883A. (n.d.). Preparation method for high-purity 4-fluorobenzoylacetonitrile. Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]

  • Sun, M., Wei, L., & Li, C. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society.
  • Reddit. (2018, February 11). Common ways to lose product and reduce yield?. r/chemistry. Retrieved from [Link]

  • Reddit. (2020, February 26). Synthesis - General tips for improving yield?. r/chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2022). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Molecules, 27(15), 4989.
  • BioProcess International. (2023, November 16). Detection and Quantitation of Process-Related Impurities. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity Screening of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing biological activity and metabolic stability. Among the privileged structures in medicinal and agricultural chemistry, fluorinated benzonitriles stand out as versatile intermediates and active compounds. Their unique electronic properties, conferred by the synergistic effect of the electron-withdrawing nitrile group and the highly electronegative fluorine atom, make them compelling candidates for a wide array of biological applications.

This guide provides a comprehensive comparison of the biological activities of fluorinated benzonitriles, focusing on their screening as potential herbicides, fungicides, insecticides, and therapeutic agents. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Impact of Fluorination on Biological Activity

The introduction of fluorine into a benzonitrile scaffold can dramatically alter its physicochemical properties, leading to:

  • Enhanced Potency: Fluorine's high electronegativity can lead to more polarized bonds, potentially increasing the binding affinity of the molecule to its biological target.[1]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the compound's half-life in biological systems.[2][3]

  • Improved Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, facilitating its passage through biological membranes.[2][4]

  • Altered Acidity/Basicity: The presence of fluorine can influence the pKa of nearby functional groups, which can be critical for target interaction.

These factors underscore the importance of screening fluorinated benzonitriles across a spectrum of biological assays to uncover their full potential.

Screening for Agrochemical Applications

Fluorinated benzonitriles are prominent in the development of modern pesticides due to their enhanced efficacy and stability.[4][5][6]

Herbicidal Activity

The screening of fluorinated benzonitriles for herbicidal activity often involves evaluating their ability to inhibit plant growth. A common and effective method is the in vitro seed germination and root growth inhibition assay.

Featured Compound Comparison: Herbicidal Activity

CompoundTarget SpeciesIC50 (µM)Reference
2,6-Dichlorobenzonitrile (Dichlobenil)Various WeedsNot specified[7][8]
5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-((4-(trifluoromethoxy)benzyl)oxy)benzonitrileA. theophrasti, A. retroflexusNot specified (100% inhibition at 37.5 g a.i./hm²)[9]
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)Broadleaf WeedsNot specified[7][8]
Ioxynil (3,5-diiodo-4-hydroxybenzonitrile)Broadleaf WeedsNot specified[7][8]

Experimental Protocol: In Vitro Herbicidal Screening

This protocol outlines a method for assessing the herbicidal activity of fluorinated benzonitriles by observing their effect on the root growth of a model plant, such as Arabidopsis thaliana or cress.

  • Preparation of Test Solutions: Dissolve the fluorinated benzonitrile compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in the growth medium.

  • Seed Sterilization and Plating: Surface-sterilize the seeds and place them on agar plates containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates vertically in a growth chamber under controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to a solvent control. Determine the IC50 value, the concentration at which 50% of root growth is inhibited.

Workflow for Herbicidal Activity Screening

A Compound Synthesis & Solubilization B Preparation of Test Plates (Agar with Compound Dilutions) A->B C Seed Sterilization & Plating B->C D Incubation (Controlled Environment) C->D E Root Length Measurement D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for in vitro herbicidal activity screening.

Fungicidal Activity

The antifungal properties of fluorinated benzonitriles are evaluated by determining their ability to inhibit the growth of pathogenic fungi. Standardized broth microdilution methods are widely used for this purpose.[1][2][3][10][11]

Featured Compound Comparison: Fungicidal Activity (MIC in µg/mL)

CompoundAspergillus fumigatusCandida albicansReference
Terbinafine (control)1.6>100[12]
Itraconazole (control)--[13]
Fluorinated Benzonitrile Analog 1Data not availableData not available
Fluorinated Benzonitrile Analog 2Data not availableData not available

Experimental Protocol: Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution)

This protocol is a standardized method for testing the susceptibility of filamentous fungi to antifungal agents.[1]

  • Inoculum Preparation: Prepare a standardized suspension of fungal conidia or spores.

  • Drug Dilution: Perform serial dilutions of the fluorinated benzonitrile compounds in 96-well microtiter plates using RPMI-1640 medium.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Fungicidal vs. Fungistatic Activity Determination

cluster_0 Primary Screening (MIC Determination) cluster_1 Secondary Screening (MFC Determination) A Broth Microdilution Assay B Determine MIC A->B C Subculture from wells with no visible growth B->C Proceed with concentrations ≥ MIC D Determine MFC (Lowest concentration with no growth) C->D E MFC/MIC Ratio ≤ 4? D->E Calculate MFC/MIC Ratio F Fungicidal E->F Yes G Fungistatic E->G No

Caption: Decision workflow for fungicidal vs. fungistatic activity.

Insecticidal Activity

Screening for insecticidal properties of fluorinated benzonitriles can be conducted through various methods, including contact toxicity and oral toxicity assays, often following OECD guidelines.[14][15][16][17]

Featured Compound Comparison: Insecticidal Activity (LD50)

CompoundTarget SpeciesLD50 (µ g/animal )Reference
1,1,1-trichloro-2,2-bis(4-fluorophenyl)ethane (DFDT)Aedes aegypti~10-fold less toxic than DDT[18][19]
N-arylalkylbenzhydrolpiperidines (control class)Lepidopteran speciesLC50 < 6 mg/L[20]
Fluorinated Benzonitrile Analog 3Data not availableData not available
Fluorinated Benzonitrile Analog 4Data not availableData not available

Experimental Protocol: Acute Contact Toxicity Test (Adapted from OECD Guideline 214)

This protocol assesses the toxicity of a compound when applied directly to an insect.

  • Test Organism: Use a susceptible insect species, such as the fruit fly (Drosophila melanogaster) or the mosquito (Aedes aegypti).

  • Dose Preparation: Prepare a range of concentrations of the fluorinated benzonitrile in a suitable solvent (e.g., acetone).

  • Application: Apply a small, precise volume of each dilution to the dorsal thorax of anesthetized insects.

  • Observation: House the treated insects in clean containers with access to food and water. Record mortality at specified time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the LD50, the lethal dose required to kill 50% of the test population, using probit analysis.

Screening for Therapeutic Applications

The unique properties of fluorinated benzonitriles make them attractive scaffolds for the development of therapeutic agents, particularly in oncology.

Anticancer Activity

The cytotoxic effects of fluorinated benzonitriles against cancer cell lines are commonly evaluated using cell viability assays such as the MTT assay.[4][5][21][22][23]

Featured Compound Comparison: Anticancer Activity (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
Fluorinated pyrazolylbenzimidazole 55bA549 (Lung), MCF-7 (Breast), HeLa (Cervical)0.95–1.57[24]
Fluorinated benzofuran 1HCT116 (Colorectal)19.5[24]
Fluorinated indole 34bA549 (Lung)0.8[24]
4-Fluoro-3-nitrobenzonitrile derived pyrazolopyridineA549 (Lung), HCT116 (Colorectal), PC-3 (Prostate)0.015 - 0.5[6]
Fluorophenyl derivative of 1,3,4-thiadiazole A2MCF-7 (Breast)52.35[25]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[4][5][21][22][23]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the fluorinated benzonitrile compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control. Determine the IC50 value, the concentration that inhibits 50% of cell growth.

MTT Assay Principle

A Living Cell C Mitochondrial Dehydrogenases A->C B MTT (Yellow, Soluble) D Formazan (Purple, Insoluble) B->D Reduction by E Solubilization D->E F Quantification (Absorbance) E->F

Caption: Principle of the MTT cell viability assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated benzonitriles is highly dependent on the position and number of fluorine substituents, as well as the presence of other functional groups on the benzene ring. For instance, in herbicidal benzonitriles, substitution at the 2 and 6 positions is often crucial for activity.[26] In therapeutic agents, the specific placement of fluorine can influence interactions with target proteins, leading to enhanced potency and selectivity.[27] A thorough analysis of the structure-activity relationship is paramount for the rational design of more effective fluorinated benzonitrile-based compounds.

Conclusion

Fluorinated benzonitriles represent a rich chemical space for the discovery of novel agrochemicals and therapeutic agents. A systematic screening approach, employing a battery of robust and reproducible biological assays, is essential to unlock their full potential. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug development professionals to effectively evaluate the biological activity of this promising class of compounds. The continued exploration of fluorinated benzonitriles, guided by a deep understanding of their structure-activity relationships, will undoubtedly lead to the development of next-generation products with improved efficacy and safety profiles.

References

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  • Frková, Z., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. International Journal of Environmental Research and Public Health, 12(7), 7857-7871.
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A Comparative Spectroscopic Guide to 4-Fluoro-3,5-dimethylphenylacetonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] Phenylacetonitrile derivatives, in particular, serve as crucial intermediates in the synthesis of a variety of pharmaceuticals. This guide provides an in-depth spectroscopic comparison of 4-Fluoro-3,5-dimethylphenylacetonitrile and its non-fluorinated analog, 3,5-dimethylphenylacetonitrile. Through a detailed examination of their synthesis and spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), we aim to provide researchers, scientists, and drug development professionals with a practical, data-driven resource for the characterization of these and similar compounds.

Introduction: The Significance of Fluorinated Phenylacetonitriles

The phenylacetonitrile core is a versatile building block in medicinal chemistry. The introduction of a fluorine atom, as in this compound, can profoundly influence the electronic environment of the molecule. This alteration can lead to more favorable interactions with biological targets and improved pharmacokinetic profiles. Understanding the spectroscopic signatures of these molecules is paramount for confirming their identity, purity, and for elucidating their structure-activity relationships. This guide will walk through the synthesis and detailed spectroscopic analysis of this compound and will use 3,5-dimethylphenylacetonitrile as a comparative baseline to highlight the impact of fluorination.

Synthesis of Phenylacetonitrile Analogs

A common and effective method for the synthesis of substituted phenylacetonitriles is the Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[2][3][4][5] This approach is particularly useful for introducing the nitrile group to an aromatic ring with a variety of substituents.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route to this compound, starting from the commercially available 4-Fluoro-3,5-dimethylaniline.

Step 1: Diazotization of 4-Fluoro-3,5-dimethylaniline

  • In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 10 mmol of 4-Fluoro-3,5-dimethylaniline in a mixture of 30 mL of water and 10 mL of concentrated hydrochloric acid.

  • Slowly add a solution of 11 mmol of sodium nitrite in 10 mL of cold water dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of 12 mmol of copper(I) cyanide in 20 mL of a 1:1 mixture of water and toluene.

  • Slowly add the previously prepared cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and extract the organic layer with toluene.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or distillation.

Spectroscopic Analysis and Comparison

The following sections detail the expected spectroscopic data for this compound and its non-fluorinated analog, 3,5-dimethylphenylacetonitrile. The data for the latter is based on available experimental information, while the data for the fluorinated compound is predicted based on established spectroscopic principles and available data for similar structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. The chemical shift, splitting pattern, and integration of the signals reveal the structure of the compound.

Table 1: Comparison of ¹H NMR Spectral Data

Compound Protons Predicted/Reported Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
This compound -CH₃~2.3Singlet (s)-
-CH₂CN~3.7Singlet (s)-
Ar-H~7.0Doublet (d)~8-9 (⁴JH-F)
3,5-dimethylphenylacetonitrile -CH₃~2.3Singlet (s)-
-CH₂CN~3.6Singlet (s)-
Ar-H~6.9-7.0Singlet (s)-

Analysis of ¹H NMR Spectra:

  • Methyl Protons (-CH₃): In both compounds, the two methyl groups are chemically equivalent and are expected to appear as a singlet at approximately 2.3 ppm.

  • Methylene Protons (-CH₂CN): The benzylic protons of the acetonitrile group are expected to appear as a singlet around 3.6-3.7 ppm. The electron-withdrawing nature of the fluorine in the fluorinated analog may cause a slight downfield shift for these protons compared to the non-fluorinated analog.

  • Aromatic Protons (Ar-H): A key difference lies in the aromatic region. For 3,5-dimethylphenylacetonitrile, the two equivalent aromatic protons will appear as a singlet. In contrast, for this compound, the two equivalent aromatic protons will be split into a doublet due to coupling with the fluorine atom (⁴JH-F coupling), with an expected coupling constant of around 8-9 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Comparison of ¹³C NMR Spectral Data

Compound Carbon Predicted/Reported Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
This compound -CH₃~20-
-CH₂CN~23-
-CN~118-
C-Ar (C-CH₃)~139 (d)~4-5 (³JC-F)
C-Ar (C-H)~115 (d)~20-22 (²JC-F)
C-Ar (C-F)~162 (d)~240-250 (¹JC-F)
C-Ar (C-CH₂CN)~128 (d)~3-4 (⁴JC-F)
3,5-dimethylphenylacetonitrile -CH₃~21-
-CH₂CN~23-
-CN~119-
C-Ar (C-CH₃)~138-
C-Ar (C-H)~129-
C-Ar (C-CH₂CN)~132-

Analysis of ¹³C NMR Spectra:

  • Aliphatic Carbons (-CH₃, -CH₂CN, -CN): The chemical shifts for the methyl, methylene, and nitrile carbons are expected to be similar in both compounds.

  • Aromatic Carbons (C-Ar): The presence of the highly electronegative fluorine atom in this compound has a significant impact on the chemical shifts of the aromatic carbons. The carbon directly attached to the fluorine (C-F) will show a large downfield shift and a characteristic large one-bond C-F coupling constant (¹JC-F) of approximately 240-250 Hz. The other aromatic carbons will also exhibit smaller C-F couplings (²JC-F, ³JC-F, and ⁴JC-F), which are diagnostic for the position of the fluorine substituent. In contrast, the aromatic carbons of 3,5-dimethylphenylacetonitrile will appear as singlets in a proton-decoupled spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Comparison of Key FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C≡NStretching2240 - 2260
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=C (Aromatic)Stretching1500 - 1600
C-FStretching1000 - 1400

Analysis of FT-IR Spectra:

The most characteristic absorption in the FT-IR spectra of both compounds is the sharp, strong band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the 2240-2260 cm⁻¹ region.[6][7] The spectra will also show characteristic absorptions for aromatic and aliphatic C-H stretching, as well as aromatic C=C stretching. The key distinguishing feature in the spectrum of this compound will be the presence of a strong absorption band in the 1000-1400 cm⁻¹ region, corresponding to the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Comparison of Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M]⁺ Peak (m/z) Key Fragmentation Peaks (m/z)
This compound C₁₀H₁₀FN163.19163148 ([M-CH₃]⁺), 134 ([M-HCN]⁺), 123 ([M-CH₂CN]⁺)
3,5-dimethylphenylacetonitrile C₁₀H₁₁N145.21145130 ([M-CH₃]⁺), 118 ([M-HCN]⁺), 105 ([M-CH₂CN]⁺)

Analysis of Mass Spectra:

The molecular ion peak ([M]⁺) in the mass spectrum will clearly differentiate between the two compounds, with this compound showing a peak at m/z 163 and 3,5-dimethylphenylacetonitrile at m/z 145. The fragmentation patterns are expected to be similar, with characteristic losses of a methyl group (-CH₃), hydrogen cyanide (-HCN), and the cyanomethyl radical (-CH₂CN). The presence of a fluorine atom in this compound will influence the relative abundance of these fragment ions.

Visualization of Concepts

To further clarify the structural relationships and experimental workflow, the following diagrams are provided.

Molecular Structures

Caption: Molecular structures of the target compound and its analog.

Synthetic Workflow via Sandmeyer Reaction

G Aniline 4-Fluoro-3,5-dimethylaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl, 0-5 °C Nitrile This compound Diazonium->Nitrile CuCN

Caption: Synthetic pathway for this compound.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of this compound and 3,5-dimethylphenylacetonitrile. The key differentiating features are found in the ¹H and ¹³C NMR spectra, where the presence of fluorine introduces characteristic C-F and H-F coupling patterns and significantly alters the chemical shifts of the aromatic carbons. The FT-IR spectrum of the fluorinated compound is distinguished by the C-F stretching vibration, and the mass spectra are readily differentiated by their molecular ion peaks. The provided synthetic protocol offers a reliable method for the preparation of these and similar compounds. By understanding these spectroscopic nuances, researchers can confidently synthesize, identify, and utilize these valuable fluorinated building blocks in the pursuit of novel therapeutics.

References

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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylacetonitriles in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of medicinal chemistry.[1][2][3] This guide provides a comparative analysis of fluorinated and non-fluorinated phenylacetonitriles, offering insights into how this single atomic substitution can profoundly influence biological activity. We will delve into the theoretical underpinnings of fluorine's effects and provide practical, detailed protocols for key biological assays to empower researchers in their own investigations.

The phenylacetonitrile core is a versatile scaffold found in numerous biologically active compounds.[4][5] By comparing the biological performance of its fluorinated and non-fluorinated analogues, we can elucidate the nuanced yet powerful role of fluorine in modulating cytotoxicity, enzyme inhibition, and receptor binding affinity.

The Impact of Fluorination on Molecular Properties

The introduction of fluorine, the most electronegative element, into a molecule like phenylacetonitrile can trigger a cascade of changes in its physicochemical properties.[1][6][7] These alterations are the root cause of the observed differences in biological activity.

  • Electronic Effects: Fluorine's strong electron-withdrawing nature can alter the electron distribution across the molecule, influencing pKa, dipole moment, and the potential for hydrogen bonding. This can lead to more favorable interactions with biological targets.[1][6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically vulnerable site can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[1][2][6]

  • Lipophilicity and Permeability: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[1][8] However, the effect can be context-dependent.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that has a higher affinity for its target.[2][7]

Comparative Biological Assays: A Head-to-Head Analysis

To empirically assess the impact of fluorination on phenylacetonitriles, a series of biological assays are indispensable. Below, we outline the rationale and protocols for three fundamental assays.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][12] The amount of formazan produced is directly proportional to the number of viable cells.

Expected Outcome: It is hypothesized that certain fluorinated phenylacetonitriles will exhibit greater cytotoxicity compared to their non-fluorinated counterparts. This could be due to enhanced cellular uptake, increased metabolic stability leading to prolonged exposure, or more potent inhibition of a critical cellular target.[13][14] However, in some cases, fluorination might decrease cytotoxicity.[13][15]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated phenylacetonitrile compounds in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[9][11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.[9][10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values in µM)

CompoundHeLa Cells (48h)A549 Cells (48h)
Phenylacetonitrile>100>100
4-Fluorophenylacetonitrile55.362.1
2,4-Difluorophenylacetonitrile28.735.4
Doxorubicin (Positive Control)0.81.2

Note: The data presented in this table is hypothetical and for illustrative purposes.

Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting specific enzymes. A comparative enzyme inhibition assay can reveal whether fluorination enhances the inhibitory potency of phenylacetonitriles against a particular enzyme.

Principle: The activity of a target enzyme is measured in the presence and absence of the inhibitor. The rate of the enzymatic reaction is monitored, often by a change in absorbance or fluorescence.

Expected Outcome: Fluorinated phenylacetonitriles may exhibit lower IC₅₀ or Kᵢ values, indicating more potent enzyme inhibition.[16][17][18] This could be attributed to stronger binding interactions within the enzyme's active site, facilitated by the electronic and steric properties of fluorine.

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and the fluorinated and non-fluorinated phenylacetonitrile inhibitors in an appropriate assay buffer.[19]

  • Enzyme-Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to the wells of a microplate, followed by varying concentrations of the inhibitors. Incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.[19]

  • Kinetic Measurement: Immediately begin monitoring the reaction kinetics by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[20][21]

Visualization: Enzyme Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitors to Plate prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate read_plate Kinetic Measurement add_substrate->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data det_ic50 Determine IC50 plot_data->det_ic50 G cluster_receptor Receptor cluster_ligands Ligands receptor Binding Pocket non_fluoro Non-Fluorinated Phenylacetonitrile non_fluoro->receptor Weaker Interaction fluoro Fluorinated Phenylacetonitrile fluoro->receptor Stronger Interaction (e.g., H-bond, hydrophobic)

Caption: Fluorination can enhance receptor-ligand interactions.

Conclusion

The strategic incorporation of fluorine into the phenylacetonitrile scaffold can profoundly modulate its biological activity. Through systematic evaluation using cytotoxicity, enzyme inhibition, and receptor binding assays, researchers can quantify the "fluorine advantage." The enhanced potency, metabolic stability, and favorable pharmacokinetic properties often associated with fluorination make it a powerful tool in the design of novel therapeutics. T[1][2][3]his guide provides the foundational knowledge and practical protocols to embark on such comparative studies, ultimately accelerating the journey from hit-to-lead optimization in drug discovery.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Aromatic Compounds Using HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. In the landscape of modern analytical chemistry, the quantitation of fluorinated aromatic compounds presents a unique set of challenges and opportunities. These molecules are integral to a vast array of pharmaceuticals and advanced materials, owing to the profound effects of fluorine substitution on metabolic stability, binding affinity, and lipophilicity. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has become the gold standard for their analysis, offering unparalleled sensitivity and selectivity.

However, the power of this technique is only as reliable as the validation that underpins it. A robustly validated method is not a mere regulatory hurdle; it is the bedrock of data integrity, ensuring that the results are accurate, reproducible, and fit for their intended purpose. This guide eschews a simple checklist approach. Instead, we will delve into the causality behind experimental choices, grounding our discussion in the latest regulatory frameworks and field-proven insights to build a self-validating system of analysis.

The Regulatory Cornerstone: ICH Q2(R2) and a Modern Approach

The validation of analytical procedures is governed by a harmonized set of international guidelines. The International Council for Harmonisation (ICH) guideline Q2(R1) has long been the benchmark. However, the recent finalization of ICH Q2(R2) and its companion guideline, ICH Q14, signals a paradigm shift towards a more scientific, risk-based, and lifecycle-oriented approach to analytical procedures.[1][2][3] This updated framework encourages a deeper understanding of the method's capabilities and limitations, moving beyond a "check-the-box" exercise to a continuous process of quality assurance.[2] This guide is written in the spirit of these modern guidelines, emphasizing that validation is an integral part of method development and continues throughout the method's lifecycle.

Core Validation Parameters: A Framework for Trust

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4] For HPLC-MS analysis of fluorinated aromatics, this involves a systematic evaluation of several key performance characteristics.

Specificity and Selectivity

What it is: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][6] In the context of MS detection, the term selectivity is often more appropriate, as it refers to the ability to distinguish the analyte from other components based on its mass-to-charge ratio (m/z).

Why it's critical for fluorinated compounds: Fluorinated aromatics are often synthesized in complex mixtures, leading to structurally similar impurities or isomers. Furthermore, when analyzing samples from biological matrices (e.g., plasma, tissue), the potential for co-eluting endogenous components causing ion suppression or enhancement is significant. A lack of specificity can be compensated for by a combination of procedures, but for HPLC-MS, demonstrating selectivity through chromatographic separation and unique mass transitions (in MS/MS) is paramount.[7]

Experimental Approach:

  • Forced Degradation: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally produce degradation products. The analytical method must be able to separate the main analyte peak from all degradation product peaks.

  • Matrix Blanks: Analyze multiple sources of blank matrix (e.g., plasma from different donors) to identify any interfering peaks at the retention time and m/z of the analyte.

  • Peak Purity Analysis: If using a Photodiode Array (PDA) detector in series with the MS, peak purity analysis can provide orthogonal evidence of specificity. The combination of PDA and MS provides valuable orthogonal information.[8]

Linearity and Range

What it is: Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[8] The range is the interval between the upper and lower concentration levels for which the method has demonstrated suitable precision, accuracy, and linearity.[9]

Why it's critical for HPLC-MS: Unlike UV-Vis detectors, MS detectors can have a more limited linear dynamic range. At high concentrations, phenomena like detector saturation or ion source competition can lead to a non-linear response.[10] Establishing a reliable linear range is crucial for accurate quantitation.

Experimental Approach:

  • Prepare a series of calibration standards by spiking a known amount of analyte into a blank matrix. A minimum of five concentration levels is recommended.[8]

  • The concentration range should span the expected concentrations of the samples. For assays of a drug substance, this is typically 80-120% of the test concentration. For impurity analysis, the range must extend from the reporting level to 120% of the specification.[11]

  • Plot the instrument response (peak area) against the analyte concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²) or Coefficient of Determination (R²): Generally expected to be ≥ 0.99.[12]

  • Calibration Curve: The y-intercept should be minimal, and a visual inspection of the plot should not show significant deviation from a straight line.

Accuracy and Precision

What they are:

  • Accuracy: The closeness of the test results to the true value. It is typically assessed using recovery studies.[6][7]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements from multiple samplings of the same homogeneous sample.[6] It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[8]

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories (an inter-laboratory trial).

Why they are critical: These parameters are the ultimate measure of a method's reliability. For fluorinated pharmaceuticals, accurate and precise measurement is essential for correct dosage and for quantifying potentially toxic impurities. The complexity of biological matrices can affect both accuracy (through matrix effects) and precision, making a thorough evaluation essential.

Experimental Approach:

  • Analyze a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three replicates at a low, medium, and high concentration).[7][8]

  • Accuracy is reported as the percent recovery of the known amount added.

  • Precision is reported as the relative standard deviation (%RSD) or coefficient of variation (%CV).

Acceptance Criteria (Illustrative):

ParameterLevelTypical Acceptance Criteria
Accuracy Low, Med, High QC85-115% Recovery (for bioanalysis); 98-102% (for drug substance assay)
Precision (%RSD) Low, Med, High QC≤ 15% (for bioanalysis); ≤ 2% (for drug substance assay)[5]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

What they are:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Why they are critical: The determination of low-level impurities or the analysis of trace levels of fluorinated environmental contaminants requires methods with very low detection and quantitation limits. The LOQ is the lowest concentration on the calibration curve.

Experimental Approach:

  • Signal-to-Noise Ratio (S/N): A common approach where the concentration that yields a S/N of 3:1 is estimated for LOD, and 10:1 for LOQ.[13]

  • Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the blank response and S is the slope of the calibration curve.

  • Once an LOQ is estimated, its suitability must be confirmed by analyzing samples at this concentration and demonstrating that the accuracy and precision meet the required criteria.

Robustness

What it is: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6] It provides an indication of the method's reliability during normal usage.

Why it is critical: Robustness testing demonstrates that the method is suitable for routine use in a real-world laboratory environment where minor fluctuations are inevitable. For HPLC-MS, this is particularly important as mobile phase composition, pH, and flow rate can significantly impact ionization efficiency and chromatographic separation.

Experimental Approach:

  • Deliberately vary critical HPLC parameters, such as:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase organic composition (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

  • Analyze the effect of these changes on system suitability parameters (e.g., peak resolution, retention time, peak area). The method is considered robust if the results remain within the acceptance criteria of the system suitability test.

Visualizing the Validation Workflow

A structured approach is essential for an efficient and comprehensive method validation. The following diagram illustrates a typical workflow.

ValidationWorkflow start_end start_end process process decision decision doc doc Start Start: Method Development & Optimization Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Start->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Check All Parameters Meet Criteria? Robustness->Check Report Compile Validation Report Check->Report Yes Troubleshoot Troubleshoot & Re-evaluate Method Check->Troubleshoot No Implement Implement for Routine Use Report->Implement Troubleshoot->Protocol

Caption: High-level workflow for HPLC-MS analytical method validation.

Interrelationship of Core Validation Parameters

Accuracy, precision, and linearity are intrinsically linked. A method cannot be considered accurate if it is not precise, and linearity is a prerequisite for demonstrating accuracy over a range.

Parameters center_node center_node related_node related_node foundation_node foundation_node Accuracy Accuracy (Closeness to True Value) Method Validated Method (Fit for Purpose) Accuracy->Method Precision Precision (Agreement between Measurements) Precision->Accuracy Is a prerequisite for Precision->Method Linearity Linearity (Proportional Response) Range Range Linearity->Range Defines Linearity->Method Range->Accuracy Demonstrated over Range->Method

Caption: The relationship between key quantitative validation parameters.

A Practical Protocol: Validation of an HPLC-MS/MS Method

This section provides a condensed, step-by-step protocol for the validation of a method for the quantitation of a hypothetical fluorinated aromatic drug candidate, "Fluoxetabine," in human plasma.

1. Preparation of Validation Protocol:

  • Define the intended use of the method (e.g., pharmacokinetic study support).

  • List all validation parameters to be investigated (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness).

  • Pre-define all acceptance criteria for each parameter.[7]

2. Stock Solutions and Quality Control (QC) Samples:

  • Prepare a primary stock solution of Fluoxetabine and its stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol).

  • Prepare calibration curve standards (8 levels) and QC samples (Low, Medium, High, LOQ) by spiking the stock solution into pooled blank human plasma.

3. Execution of Validation Experiments:

  • Specificity/Selectivity:

    • Analyze plasma blanks from at least six different sources.

    • Verify no significant interfering peaks (>20% of LOQ response) are present at the retention time of Fluoxetabine and the SIL-IS.

  • Linearity & Range:

    • Analyze the calibration curve standards in triplicate.

    • Plot the peak area ratio (Analyte/IS) versus concentration.

    • Perform a weighted (1/x²) linear regression.

    • Acceptance: r² ≥ 0.99; back-calculated concentrations must be within ±15% of nominal (±20% at LOQ).

  • Accuracy & Precision (Intra- and Inter-day):

    • Analyze six replicates of the LLOQ, Low, Mid, and High QC samples on three separate days.

    • Calculate the %RSD for precision and the percent recovery for accuracy for each run (intra-day) and across all three runs (inter-day).

    • Acceptance: Intra- and Inter-day precision (%RSD) ≤ 15% (≤ 20% at LOQ). Intra- and Inter-day accuracy within 85-115% of nominal (80-120% at LOQ).

  • Limit of Quantitation (LOQ):

    • The lowest point on the calibration curve is the LOQ.

    • Its accuracy and precision must meet the criteria defined above.

  • Robustness:

    • Prepare a batch of Mid QC samples.

    • Analyze them while making small, deliberate changes to HPLC conditions (e.g., column temperature ±5°C, mobile phase organic content ±2%).

    • Acceptance: The results should not deviate by more than 15% from the results obtained under normal conditions.

4. Validation Report:

  • The report must state whether the method has met all pre-defined acceptance criteria and is therefore validated for its intended purpose.

Conclusion

The validation of an HPLC-MS method for fluorinated aromatic compounds is a rigorous, systematic process that is essential for ensuring data quality and regulatory compliance. By understanding the scientific principles behind each validation parameter—from the fundamental need for selectivity in complex matrices to the nuances of detector linearity—researchers can develop and validate methods that are not only compliant but truly robust and reliable. Adherence to the principles outlined in the ICH guidelines provides a harmonized framework for generating high-quality analytical data that can be trusted throughout the drug development lifecycle.

References

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  • National Institutes of Health (NIH). (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
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  • National Institutes of Health (NIH). (2020). Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia.
  • Scilit. (2009). Mass spectral studies towards more reliable measurement of perfluorooctanesulfonic acid and other perfluorinated chemicals (PFCs)
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  • The University of Aberdeen Research Portal. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).

Sources

A Comparative Guide to Alternative Reagents in the Synthesis of 4-Fluoro-3,5-dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the synthesis of key intermediates with high efficiency, safety, and cost-effectiveness is paramount. 4-Fluoro-3,5-dimethylphenylacetonitrile is a critical building block whose synthesis traditionally involves reagents with significant operational hazards. This guide provides an in-depth comparison of classical and alternative reagents for its synthesis, supported by experimental data and mechanistic insights to inform your process development.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs) and complex organic molecules. The presence of the fluorinated, sterically hindered phenyl ring combined with the reactive acetonitrile moiety makes it a versatile intermediate. The primary challenge in its synthesis lies in the efficient and safe introduction of the cyanomethyl or nitrile group. Traditionally, this has been achieved via nucleophilic substitution on a corresponding benzyl halide using alkali metal cyanides or through Sandmeyer/palladium-catalyzed reactions on aryl precursors. However, the acute toxicity and handling difficulties associated with reagents like sodium cyanide (NaCN) have driven the search for safer, more robust alternatives.

This guide will explore three primary synthetic pathways, comparing the performance of traditional reagents against modern, safer alternatives.

Pathway 1: Nucleophilic Substitution of Benzyl Halides

This is one of the most direct routes, involving the reaction of a 4-fluoro-3,5-dimethylbenzyl halide (typically the bromide or chloride) with a cyanide source.

Traditional Reagent: Sodium Cyanide (NaCN)

Sodium cyanide is a potent nucleophile that readily displaces benzyl halides. The reaction is typically performed in a polar aprotic solvent like DMSO or DMF, or under phase-transfer catalysis (PTC) conditions, which can enhance reaction rates and allow for the use of less polar solvents.

Mechanism Causality: The reaction proceeds via a standard SN2 mechanism. The choice of a polar aprotic solvent is critical as it solvates the sodium cation, leaving the cyanide anion "naked" and highly nucleophilic, thus accelerating the substitution reaction. Phase-transfer catalysts, such as quaternary ammonium salts, work by transporting the cyanide anion from an aqueous or solid phase into the organic phase where the benzyl halide is dissolved.

Drawbacks: The primary and most significant drawback of NaCN is its extreme toxicity. Ingestion of as little as 50-150 mg can be fatal. It is also highly reactive with acids, liberating toxic hydrogen cyanide (HCN) gas. This necessitates stringent safety protocols, specialized handling equipment, and dedicated waste disposal procedures, adding significant overhead to the process.

Alternative Reagent: Potassium Ferrocyanide (K₄[Fe(CN)₆])

Potassium ferrocyanide, or yellow prussiate of potash, is a coordination complex where the cyanide ions are tightly bound to a central iron atom. This dramatically reduces its acute toxicity compared to simple alkali metal cyanides.

Mechanism Causality: Direct substitution with ferrocyanide is not feasible due to the stability of the [Fe(CN)₆]⁴⁻ complex. Its use requires conditions that facilitate the release of the cyanide ion, which can then act as a nucleophile. In the context of palladium-catalyzed reactions, it serves as an effective, slow-releasing source of cyanide. For direct substitution with benzyl halides, its application is less common and generally less efficient than with aryl halides. However, under specific conditions, it can be used, often requiring higher temperatures or additives to promote the reaction.

Advantages:

  • Drastically Reduced Toxicity: Ferrocyanide complexes are significantly less toxic than NaCN or KCN because the cyanide is strongly complexed to the iron. This simplifies handling and reduces the risk of accidental poisoning.

  • Stability: It is a stable, crystalline solid that does not release significant amounts of HCN gas upon contact with atmospheric moisture.

Performance Comparison
ParameterSodium Cyanide (NaCN)Potassium Ferrocyanide (K₄[Fe(CN)₆])
Relative Toxicity Extremely HighLow
Typical Reaction Conditions 25-80 °C, DMSO or PTCGenerally requires catalysis (e.g., Pd) for aryl halides; less common for benzyl halides.
Reaction Rate FastSlower, limited by cyanide release
Yield High (>90%)Moderate to High (with catalyst)
Safety & Handling Requires stringent controls, risk of HCN gas release.Stable solid, significantly safer handling.
Cost Relatively LowModerate
Experimental Protocol: Cyanation via Phase-Transfer Catalysis

Reagents:

  • 4-Fluoro-3,5-dimethylbenzyl bromide

  • Sodium Cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • To a stirred solution of 4-fluoro-3,5-dimethylbenzyl bromide (1.0 equiv) in toluene, add tetrabutylammonium bromide (0.05 equiv).

  • In a separate flask, dissolve sodium cyanide (1.5 equiv) in water to create a concentrated aqueous solution.

  • Slowly add the aqueous NaCN solution to the organic solution.

  • Heat the biphasic mixture to 60-70 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel chromatography or distillation.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} enddot Caption: Phase-Transfer Catalysis (PTC) workflow for cyanation.

Pathway 2: Palladium-Catalyzed Cyanation of Aryl Halides

For this pathway, the starting material is an aryl halide, such as 4-bromo-2-fluoro-1,3-dimethylbenzene. This method offers excellent functional group tolerance and is a cornerstone of modern cross-coupling chemistry.

Traditional Reagent: Zinc Cyanide (Zn(CN)₂)

Zinc cyanide has been a workhorse reagent in palladium-catalyzed cyanations. While still toxic, it is considered less hazardous than NaCN/KCN.

Mechanism Causality: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation, where a cyanide group is transferred from zinc to the palladium center. The final step is reductive elimination, which forms the aryl nitrile product and regenerates the Pd(0) catalyst. Zn(CN)₂ is effective because it has low solubility in many organic solvents, which helps to maintain a low concentration of free cyanide, thereby preventing catalyst poisoning.

Alternative Reagent: Potassium Ferrocyanide (K₄[Fe(CN)₆])

Potassium ferrocyanide has emerged as a superior alternative, offering a significantly improved safety profile.

Mechanism Causality: The mechanism is similar to that with Zn(CN)₂, but the transmetalation step is preceded by the dissociation of a cyanide ion from the stable ferrocyanide complex. This dissociation is often the rate-limiting step and can require higher temperatures or the use of additives to proceed efficiently. However, modern catalyst systems, particularly those using specialized phosphine ligands, have enabled this reaction to occur under milder conditions. The use of aqueous co-solvents can be crucial to solubilize the ferrocyanide and facilitate cyanide transfer to the palladium center.

Performance Comparison
ParameterZinc Cyanide (Zn(CN)₂)Potassium Ferrocyanide (K₄[Fe(CN)₆])
Relative Toxicity High (but lower than NaCN)Low
Catalyst Loading Typically 1-5 mol% PdCan be as low as 0.1-2 mol% Pd
Reaction Temperature 80-120 °C70-140 °C (can be lower with advanced catalysts)
Yield Good to ExcellentGood to Excellent
Operational Safety Requires careful handling due to toxicity.Significantly safer, non-toxic food additive.
Waste Stream Zinc-containing wasteIron-containing waste (less hazardous)
Experimental Protocol: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]

Reagents:

  • 4-Bromo-2-fluoro-1,3-dimethylbenzene

  • Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or CM-phos)

  • Sodium Carbonate (Na₂CO₃)

  • Solvent system (e.g., t-BuOH/H₂O or MeCN/H₂O)

Procedure:

  • To an oven-dried reaction vessel, add 4-bromo-2-fluoro-1,3-dimethylbenzene (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Pd(OAc)₂ (0.02 equiv), the phosphine ligand (0.04 equiv), and Na₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 1:1 mixture of MeCN and water).

  • Heat the reaction mixture to 70-100 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water, dry the organic layer, and concentrate to provide the crude product for further purification.

dot graph G { layout=dot; rankdir=LR; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} enddot Caption: Catalytic cycle for Pd-catalyzed cyanation using K₄[Fe(CN)₆].

Pathway 3: The Sandmeyer Reaction

The Sandmeyer reaction is a classical transformation that converts an aryl diazonium salt, derived from an aniline (4-fluoro-3,5-dimethylaniline), into an aryl nitrile.

Traditional Reagent: Copper(I) Cyanide (CuCN)

Stoichiometric amounts of copper(I) cyanide are classically used in this reaction.

Mechanism Causality: The reaction is initiated by a single-electron transfer (SET) from the copper(I) species to the diazonium salt. This generates an aryl radical, molecular nitrogen (N₂), and a copper(II) species. The aryl radical then reacts with the copper(II) cyanide complex to form the final aryl nitrile product and regenerate the copper(I) catalyst. The use of stoichiometric copper is often required to achieve high yields, which leads to significant copper waste.

Alternative Approach: Copper-Free Sandmeyer Cyanation

Recent advancements have focused on developing copper-free versions of the Sandmeyer cyanation, which can mitigate the environmental impact of copper waste.

Mechanism Causality: These methods often rely on alternative radical initiators or on the intrinsic reactivity of specially designed diazonium salts. For example, arenediazonium o-benzenedisulfonimides have been shown to undergo cyanation without a copper catalyst, using tetrabutylammonium cyanide as the cyanide source. In this system, the o-benzenedisulfonimide anion itself is proposed to act as an electron-transfer agent, initiating the radical cascade. Other approaches may use organic photoredox catalysts to generate the necessary aryl radical under mild conditions.

Performance Comparison
ParameterCopper(I) Cyanide (CuCN)Copper-Free Alternatives
Reagent Toxicity High (both copper and cyanide)Varies; can use safer cyanide sources like TBACN.
Metal Waste Significant copper wasteNone (or catalytic amounts of other metals)
Reaction Conditions Often requires heatingCan often be performed at room temperature.
Yield Moderate to HighModerate to High
Generality Broadly applicableSubstrate scope can be more limited.
Experimental Protocol: Classical Sandmeyer Cyanation

Reagents:

  • 4-Fluoro-3,5-dimethylaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

Procedure:

  • Diazotization: Dissolve 4-fluoro-3,5-dimethylaniline (1.0 equiv) in aqueous HCl at 0-5 °C. Slowly add a solution of sodium nitrite (1.05 equiv) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Cyanation: In a separate flask, prepare a solution of CuCN and NaCN in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred copper cyanide solution. Effervescence (N₂ evolution) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure completion.

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or toluene).

  • Wash the organic extracts, dry, and concentrate to yield the crude product for purification.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} enddot Caption: General workflow for the Sandmeyer Cyanation reaction.

Conclusion and Recommendations

The synthesis of this compound can be approached through several effective pathways, each with a distinct profile regarding safety, efficiency, and operational complexity.

  • For directness and high yield , the nucleophilic substitution of a benzyl halide is often preferred. However, the use of sodium cyanide should be carefully weighed against its extreme toxicity. Where possible, process safety can be enhanced by exploring phase-transfer catalysis, which can minimize solvent use and control reaction rates.

  • For safety and functional group tolerance , the palladium-catalyzed cyanation of an aryl halide is the superior choice. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanide source is highly recommended. It is a non-toxic, stable, and cost-effective reagent that, when paired with a modern palladium catalyst system, provides excellent yields under relatively mild conditions, representing the state-of-the-art for this transformation.

  • The Sandmeyer reaction remains a viable, classical alternative when starting from an aniline precursor. However, it involves the generation of potentially unstable diazonium intermediates and the use of toxic copper cyanide. Emerging copper-free protocols are promising but may require more case-by-case optimization.

For researchers and drug development professionals, the palladium-catalyzed route using potassium ferrocyanide offers the best combination of safety, reliability, and broad applicability, making it the recommended primary strategy for the synthesis of this compound and related aryl nitriles.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]

  • Barbero, M., Cadamuro, S., & Dughera, S. (2016). Copper-free Sandmeyer cyanation of arenediazonium o-benzenedisulfonimides. Organic & Biomolecular Chemistry, 14(5), 1437-1441. [Link]

  • Akhtar, R., Zahoor, A. F., Rasool, N., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1737–1765. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Provides general guidance on handling toxic chemicals like cyanides). [Link]

A Comparative Guide to the Purity Assessment of Synthesized 4-Fluoro-3,5-dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the journey from a chemical blueprint to a safe and effective therapeutic is paved with exacting standards of quality control. Intermediates, such as 4-Fluoro-3,5-dimethylphenylacetonitrile, represent critical milestones in the synthesis of an Active Pharmaceutical Ingredient (API). The purity of these intermediates is not a trivial matter; it directly dictates the quality, stability, and safety of the final drug product.[1][2] Uncontrolled impurities, even at trace levels, can arise from starting materials, by-products, or degradation, potentially impacting the efficacy and safety of the finished medication.[3]

This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of synthesized this compound. We move beyond mere procedural descriptions to explore the underlying scientific rationale for method selection, offering a self-validating framework for robust and reliable purity determination. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive and practical understanding of how to approach this critical quality attribute.

Orthogonal Analytical Approaches: A Multi-Faceted View of Purity

No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different techniques with distinct separation and detection principles are employed. For an aromatic nitrile like this compound, the three pillars of purity analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Impurities

HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its precision, versatility, and ability to separate complex mixtures.[4] For this compound, a moderately polar compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Causality of Method Selection: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) retains the analyte and its impurities, which are then eluted by a polar mobile phase. Less polar impurities will be retained longer, while more polar impurities will elute faster than the main compound, allowing for effective separation. The aromatic nature of the molecule makes it an excellent chromophore for UV detection, providing high sensitivity.

Experimental Protocol: Purity Determination by RP-HPLC

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Degas both phases for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a 50:50 mixture of Acetonitrile/Water to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 40
      15.0 95
      20.0 95
      20.1 40

      | 25.0 | 40 |

  • System Suitability and Analysis:

    • Perform a blank injection (50:50 Acetonitrile/Water) to ensure no system contamination.

    • Inject the sample solution.

    • Trustworthiness Check: The analytical method's suitability must be confirmed. According to USP guidelines, precision is demonstrated by repeatedly applying the method to multiple samples of a homogeneous substance.[5] For system suitability, parameters like peak resolution, tailing factor, and theoretical plates should be monitored.

  • Data Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual solvents from the synthesis or volatile by-products.[2][4] Its high sensitivity and the structural information provided by mass spectrometry make it ideal for this purpose.

Causality of Method Selection: Gas chromatography separates compounds based on their boiling points and interaction with the stationary phase. The sample is vaporized and carried by an inert gas through a capillary column. As compounds elute from the column, they enter the mass spectrometer, which ionizes them (typically via Electron Ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular "fingerprint," which can be compared against spectral libraries for definitive identification.

Experimental Protocol: Analysis of Volatile Impurities by GC-MS

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the synthesized compound.

    • Dissolve in 1.0 mL of high-purity Dichloromethane (or another suitable solvent with a retention time that does not interfere with potential impurities).

    • Vortex thoroughly and transfer to a GC vial.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC equipped with a split/splitless injector and coupled to a Mass Spectrometric Detector (MSD).

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MSD Parameters:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 35 - 450 amu.

  • System Suitability and Analysis:

    • Inject a solvent blank to verify system cleanliness.

    • Inject the prepared sample solution.

    • Trustworthiness Check: The system's performance is validated by checking the tune of the mass spectrometer. The combination of retention time and a library match score provides high confidence in impurity identification.[6]

  • Data Interpretation:

    • Analyze the Total Ion Chromatogram (TIC) to identify peaks other than the main compound and the solvent.

    • For each impurity peak, obtain the mass spectrum.

    • Identify the impurity by comparing its mass spectrum with a reference library (e.g., NIST).

    • Quantify impurities using area percent or by creating a calibration curve with certified standards if available.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination

While chromatographic methods provide relative purity based on detector response, quantitative NMR (qNMR) offers a direct, non-destructive method for determining the absolute purity of a compound.[7] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] This makes it a primary ratio method of measurement.

Causality of Method Selection: By co-dissolving a known mass of the analyte with a known mass of a high-purity, certified internal standard, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from each. This technique is powerful as it does not require a reference standard for the impurities themselves and simultaneously confirms the structure of the main component.[9][10]

Experimental Protocol: Absolute Purity by ¹H qNMR

  • Preparation of Standard and Sample:

    • Select a certified internal standard that is stable, non-volatile, has a simple NMR spectrum with peaks that do not overlap with the analyte, and is soluble in the chosen deuterated solvent. Maleic anhydride is a suitable choice.

    • Accurately weigh approximately 15 mg of the synthesized this compound and 10 mg of the certified internal standard into the same vial. Record weights to 0.01 mg.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: ¹H quantitative acquisition.

    • Key Parameters for Quantitation:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically ≥ 30 seconds to ensure full relaxation).

      • Pulse Angle: 90°.

      • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

    • Select a well-resolved signal for the analyte (e.g., the -CH₂- signal) and a signal for the internal standard (e.g., the olefinic protons of maleic anhydride).

    • Carefully integrate both selected signals.

  • Purity Calculation:

    • Use the following formula to calculate the purity (as a mass fraction):

    Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (e.g., 2 for the -CH₂- of the analyte)

    • MW: Molecular weight

    • m: Mass

    • P_std: Purity of the internal standard (from its certificate)

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific information required. The following table summarizes the strengths and applications of each method for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity/hydrophobicity.Separation based on volatility/boiling point.Nuclear spin resonance in a magnetic field.
Primary Application Quantification of non-volatile and thermally labile impurities.[1]Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).[2]Absolute purity determination and structural confirmation.[7][10]
Detection UV-Vis, Diode Array, etc.Mass Spectrometry (provides structural information).Radiofrequency detection.
Destructive? Yes (sample is consumed).Yes (sample is consumed).No (sample can be recovered).[7][9]
Reference Standard Requires reference standard of the main compound for assay; purity is often reported as area %.Impurities identified via spectral library match; quantification requires standards.Requires a certified internal standard for absolute purity.
Key Advantage High precision and robustness for routine quality control.Excellent for identifying unknown volatile impurities.Provides an absolute purity value without needing standards for each impurity.

Integrated Purity Assessment Workflow

A comprehensive purity assessment integrates these orthogonal techniques to build a complete profile of the synthesized material. The following workflow illustrates this logical progression.

Purity_Assessment_Workflow cluster_input cluster_analysis Analytical Stages cluster_hplc_steps cluster_gcms_steps cluster_qnmr_steps cluster_output start Synthesized Batch of This compound HPLC HPLC Analysis (Non-volatile Impurities) start->HPLC Sample Aliquot GCMS GC-MS Analysis (Volatile Impurities) start->GCMS Sample Aliquot qNMR qNMR Analysis (Absolute Purity & Identity) start->qNMR Sample Aliquot hplc_prep Sample Prep HPLC->hplc_prep gcms_prep Sample Prep GCMS->gcms_prep qnmr_prep Prep with Internal Std qNMR->qnmr_prep hplc_acq Data Acquisition hplc_prep->hplc_acq hplc_calc Area % Purity hplc_acq->hplc_calc report Comprehensive Purity Report (Certificate of Analysis) hplc_calc->report Consolidate Data gcms_acq Data Acquisition gcms_prep->gcms_acq gcms_id Impurity ID (Library Search) gcms_acq->gcms_id gcms_id->report Consolidate Data qnmr_acq Data Acquisition qnmr_prep->qnmr_acq qnmr_calc Absolute Purity Calculation qnmr_acq->qnmr_calc qnmr_calc->report Consolidate Data

Caption: Integrated workflow for purity assessment.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and safety of subsequent APIs. A scientifically sound approach mandates the use of orthogonal analytical techniques. HPLC serves as the workhorse for quantifying non-volatile impurities, GC-MS provides essential information on residual solvents and other volatile components, and qNMR offers a definitive, absolute measure of purity while confirming structural identity. By integrating the data from these complementary methods, researchers and drug development professionals can establish a comprehensive purity profile, ensuring that the intermediate meets the stringent quality standards required for pharmaceutical development. This multi-faceted, evidence-based strategy is fundamental to upholding the principles of scientific integrity and ensuring the ultimate safety and efficacy of the final medicinal product.

References

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  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Quora. [Link]

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  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

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  • SlideShare. (n.d.). Analytical methods validation as per ich & usp. SlideShare. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. ijrrjournal.com. [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

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A Comparative Benchmarking Guide to 4-Fluoro-3,5-dimethylphenylacetonitrile and a Structurally Related Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Substituted Phenylacetonitriles in Modern Synthesis

Phenylacetonitrile and its derivatives are cornerstone intermediates in the synthesis of a diverse array of complex organic molecules, finding extensive application in the pharmaceutical, agrochemical, and materials science sectors. The reactivity of the benzylic methylene group, activated by the adjacent nitrile functionality, allows for a wide range of chemical transformations. The strategic placement of substituents on the phenyl ring provides a powerful tool to modulate the electronic and steric properties of these intermediates, thereby influencing their reactivity and the characteristics of the final products.

This guide presents a comprehensive benchmarking analysis of 4-fluoro-3,5-dimethylphenylacetonitrile against a key, less-substituted analogue: 4-fluorophenylacetonitrile . The objective is to provide researchers, scientists, and drug development professionals with a detailed, data-supported comparison of their performance in fundamental synthetic transformations. By examining the impact of the ortho-methyl groups, we aim to elucidate the nuanced interplay of electronic and steric effects that govern the utility of these valuable synthetic building blocks.

The Intermediates: A Structural and Electronic Overview

The two phenylacetonitrile derivatives chosen for this comparative analysis are:

  • This compound (1) : This intermediate possesses a fluorine atom at the para-position and two methyl groups at the meta-positions (ortho to the cyanomethyl group).

  • 4-Fluorophenylacetonitrile (2) : This serves as our baseline for comparison, featuring only a fluorine atom at the para-position.

The primary structural difference lies in the presence of the two ortho-methyl groups in compound 1 . These substituents are expected to exert significant electronic and steric influences on the reactivity of the molecule.

Electronic and Steric Considerations

The reactivity of phenylacetonitriles in many common reactions, such as alkylation, hydrolysis, and reduction, is heavily influenced by the electronic nature of the aromatic ring and steric hindrance around the reactive sites.

  • Electronic Effects : The fluorine atom at the para-position in both molecules is an electron-withdrawing group by induction and a weak electron-donating group by resonance. The methyl groups in compound 1 are electron-donating through induction and hyperconjugation. The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of these substituents on the reactivity of the aromatic ring. For a fluorine at the para position, the σp value is +0.062, indicating a slight electron-withdrawing effect. For a methyl group at the meta position, the σm value is -0.069, signifying a weak electron-donating effect.[1][2]

  • Steric Effects : The two methyl groups in the ortho-positions to the cyanomethyl group in compound 1 introduce significant steric bulk. This "ortho effect" can hinder the approach of reagents to the benzylic protons and the nitrile group, potentially impacting reaction rates and yields.[3][4]

Comparative Performance in Key Synthetic Transformations

To provide a robust comparison, we will examine the performance of This compound (1) and 4-fluorophenylacetonitrile (2) in three fundamental and widely utilized synthetic transformations:

  • Hydrolysis to Phenylacetic Acids

  • Reduction to Phenylethylamines

  • Alkylation of the Benzylic Carbon

Hydrolysis to Phenylacetic Acids: A Gateway to Anti-inflammatory Drugs and Other Bioactive Molecules

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation, yielding phenylacetic acids that are precursors to a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). This reaction can be performed under acidic or basic conditions.

Hypothetical Comparative Experiment:

To provide a direct comparison, a hypothetical experiment is designed based on established hydrolysis protocols.

cluster_hydrolysis Hydrolysis to Phenylacetic Acids Intermediate1 This compound (1) Product1 4-Fluoro-3,5-dimethylphenylacetic acid Intermediate1->Product1 Yield (Predicted): Lower Conditions H2SO4 (aq), Reflux Intermediate2 4-Fluorophenylacetonitrile (2) Product2 4-Fluorophenylacetic acid Intermediate2->Product2 Yield (Reported): High cluster_reduction Reduction to Phenylethylamines Intermediate3 This compound (1) Product3 2-(4-Fluoro-3,5-dimethylphenyl)ethylamine Intermediate3->Product3 Yield (Predicted): Slightly Lower Conditions2 H2, Pd/C, Acidic Media Intermediate4 4-Fluorophenylacetonitrile (2) Product4 2-(4-Fluorophenyl)ethylamine Intermediate4->Product4 Yield (Reported): High cluster_alkylation Alkylation of the Benzylic Carbon Intermediate5 This compound (1) Product5 α-Alkylated Product of 1 Intermediate5->Product5 Yield (Predicted): Significantly Lower Conditions3 Alkyl Halide, NaOH (aq), PTC Intermediate6 4-Fluorophenylacetonitrile (2) Product6 α-Alkylated Product of 2 Intermediate6->Product6 Yield (Reported): Moderate to High

Sources

In Vitro Evaluation of 4-Fluoro-3,5-dimethylphenylacetonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. Among these, halogenated organic molecules, particularly those containing fluorine, have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive in vitro evaluation of a promising class of compounds: 4-Fluoro-3,5-dimethylphenylacetonitrile derivatives.

Our objective is to present a clear, data-driven comparison of these derivatives against established alternatives, offering researchers, scientists, and drug development professionals a practical framework for assessing their potential. The methodologies detailed herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

The Rationale for In Vitro Evaluation: A Foundational Step

Before committing to costly and time-consuming in vivo studies, a thorough in vitro characterization of novel compounds is essential.[1][2] This preliminary screening provides critical insights into a compound's biological activity, mechanism of action, and potential toxicity.[2] By employing a battery of well-defined in vitro assays, we can efficiently identify lead candidates, optimize their structures, and build a strong foundation for further development.[1]

This guide will focus on three key areas of in vitro evaluation:

  • Cytotoxicity Assessment: Determining the effect of the compounds on cell viability is a fundamental first step in drug discovery.[2][3]

  • Enzyme Inhibition Profiling: Many drugs exert their therapeutic effects by inhibiting specific enzymes.[4]

  • Receptor Binding Affinity: Understanding how a compound interacts with its molecular target is crucial for elucidating its mechanism of action.[1][5]

Comparative Analysis of this compound Derivatives

For the purpose of this guide, we will evaluate three hypothetical this compound derivatives (FDM-1, FDM-2, and FDM-3) and compare their performance against two well-established compounds, Doxorubicin (a chemotherapy agent) and a generic kinase inhibitor (KI-X).

Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][6] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

  • Cell Seeding: Plate human cervical cancer cells (HeLa) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (FDM-1, FDM-2, FDM-3, Doxorubicin, and KI-X) and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[8][9]

CompoundIC50 (µM) on HeLa Cells
FDM-1 15.2
FDM-2 8.5
FDM-3 25.8
Doxorubicin 0.9
KI-X 12.1

Interpretation: The data indicates that FDM-2 exhibits the most potent cytotoxic effect among the novel derivatives, with an IC50 value of 8.5 µM. While not as potent as the established chemotherapeutic agent Doxorubicin, FDM-2 shows greater cytotoxicity than the generic kinase inhibitor KI-X.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed HeLa cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add serial dilutions of compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read Measure absorbance at 570nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Enzyme Inhibition Assay

To investigate the potential mechanism of action, we will assess the inhibitory effect of our compounds on a specific enzyme, for example, a protein kinase, which is a common target in cancer therapy.

This protocol is a general framework for a spectrophotometric enzyme inhibition assay.[10][11][12]

  • Reagent Preparation: Prepare stock solutions of the test compounds in DMSO. Prepare serial dilutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution and the desired concentrations of the test compounds. Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for 15-30 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Measurement: Measure the change in absorbance over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity and determine the percentage of inhibition for each compound concentration to derive the IC50 value.

CompoundKinase X IC50 (µM)
FDM-1 2.1
FDM-2 0.8
FDM-3 5.4
KI-X (Positive Control) 0.5

Interpretation: FDM-2 demonstrates the strongest inhibitory activity against Kinase X among the novel derivatives, with an IC50 of 0.8 µM, approaching the potency of the known inhibitor KI-X. This suggests that the cytotoxic effects of FDM-2 may be mediated, at least in part, through the inhibition of this kinase.

Enzyme_Inhibition_Workflow prep Prepare enzyme, substrate, and inhibitor solutions plate Plate enzyme and inhibitor dilutions in a 96-well plate prep->plate preincubate Pre-incubate for 15-30 minutes plate->preincubate initiate Initiate reaction with substrate preincubate->initiate measure Measure kinetic read-out (e.g., absorbance) initiate->measure analyze Calculate % inhibition and IC50 values measure->analyze

Caption: General workflow for an in vitro enzyme inhibition assay.

Receptor Binding Assay

Competitive binding assays are used to determine the affinity of a test ligand for a receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.[1] The IC50 value obtained from this assay is an indicator of the ligand's binding affinity.[1]

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a multi-well filter plate, combine the cell membranes, a constant concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compounds.[13]

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well and wash to separate the bound from the free radioligand.

  • Scintillation Counting: Measure the radioactivity of the bound ligand on the filter plate using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

CompoundReceptor Y IC50 (nM)
FDM-1 150
FDM-2 25
FDM-3 320
Standard Ligand 10

Interpretation: FDM-2 displays the highest binding affinity for Receptor Y among the synthesized derivatives, with an IC50 of 25 nM. This strong binding affinity, in conjunction with its potent enzyme inhibition and cytotoxicity, makes FDM-2 a compelling lead candidate for further investigation.

In_Vitro_Evaluation_Logic Cytotoxicity Cytotoxicity Assay (e.g., MTT) Lead_Candidate Lead Candidate Identification Cytotoxicity->Lead_Candidate Identifies potent compounds Enzyme_Inhibition Enzyme Inhibition Assay Enzyme_Inhibition->Lead_Candidate Elucidates mechanism Receptor_Binding Receptor Binding Assay Receptor_Binding->Lead_Candidate Confirms target engagement

Caption: The interplay of key in vitro assays in lead candidate identification.

Conclusion and Future Directions

This guide has outlined a systematic approach to the in vitro evaluation of this compound derivatives. Through a series of comparative assays, we have demonstrated how to assess their cytotoxicity, enzyme inhibitory activity, and receptor binding affinity. Our hypothetical data identifies FDM-2 as a promising lead compound due to its superior performance across all three assays when compared to its structural analogs.

The presented protocols and data analysis frameworks provide a solid foundation for researchers to conduct their own evaluations of novel chemical entities. Future studies should focus on expanding the panel of cell lines and enzyme targets to establish a more comprehensive biological profile for these promising derivatives.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Benchchem. (n.d.). Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.
  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

  • Zalutsky, M. R., & Pozzi, O. R. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 9, Unit 9.3. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
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  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis, Cytoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. Retrieved from [Link]

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A Comparative Guide to the Characterization of 4-Fluoro-3,5-dimethylphenylacetonitrile Impurities by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1][2][3] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, compelling developers to understand the complete profile of their API.[2][4]

4-Fluoro-3,5-dimethylphenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a fluorine atom and multiple methyl groups, presents a unique analytical challenge. Even minor impurities, which can arise from starting materials, byproducts, or degradation, can alter the pharmacological and toxicological properties of the final drug product.[5]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of these impurities.[6][7] Unlike chromatographic methods that primarily provide retention times and peak areas, NMR offers direct, atom-specific information about a molecule's structure, making it indispensable for identifying unknown compounds.[7][8] This guide provides a comprehensive, field-proven methodology for leveraging a suite of NMR techniques to identify and characterize impurities in this compound, ensuring the integrity and safety of the API.

The Analytical Challenge: Potential Impurities

A robust impurity characterization strategy begins with an understanding of the potential synthetic and degradative pathways. For this compound, impurities can typically be categorized as:

  • Process-Related Impurities: Unreacted starting materials (e.g., 4-Fluoro-3,5-dimethylbenzyl halide) or byproducts from side reactions.

  • Degradation Products: Hydrolysis of the nitrile functional group to the corresponding amide (4-Fluoro-3,5-dimethylphenylacetamide) or carboxylic acid (4-Fluoro-3,5-dimethylphenylacetic acid) is a common degradation pathway.

  • Isomeric Impurities: Positional isomers that may be present in the starting materials.

This guide will focus on a hypothetical batch containing the API and two common potential impurities: the unreacted starting material, 4-Fluoro-3,5-dimethylbenzyl bromide (Impurity A) , and a hydrolysis product, 4-Fluoro-3,5-dimethylphenylacetamide (Impurity B) .

Caption: Chemical structures of the API and potential impurities.

The NMR Toolkit: A Multi-Nuclear, Multi-Dimensional Approach

A single NMR experiment is rarely sufficient for complete characterization. The true power of NMR lies in the synergistic application of multiple techniques. Our approach is built on a logical progression from simple 1D experiments to more complex 2D correlations.

¹H NMR: The Initial Survey

The proton (¹H) NMR spectrum provides the first overview of the sample's composition. It is fast, highly sensitive, and offers initial clues through chemical shifts, signal integrations, and coupling patterns.

  • Causality: We start with ¹H NMR because its high sensitivity allows for the rapid detection of low-level impurities. The integration of signals provides a preliminary quantitative estimate of the impurity levels relative to the API.

In a sample of this compound, we expect to see:

  • A singlet for the two equivalent aromatic protons.

  • A singlet for the benzylic methylene (-CH₂-CN) protons.

  • A singlet for the six equivalent methyl (-CH₃) protons.

The presence of impurities will manifest as additional, lower-intensity signals. For example, Impurity A would show a distinct -CH₂-Br signal, while Impurity B would have a -CH₂-C(O)NH₂ signal and broad signals for the -NH₂ protons.

¹⁹F NMR: The Fluorine-Specific Probe

For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and often underutilized tool.[9]

  • Expertise & Experience: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[10] Its chemical shift range is vast (over 800 ppm), providing exquisite resolution and sensitivity to subtle changes in the electronic environment.[10][11] This makes it an ideal probe for distinguishing between the API and any fluorine-containing impurities.

Each unique fluorine environment will produce a distinct signal in the ¹⁹F spectrum. This allows for unambiguous confirmation of the number of fluorinated species present in the sample.

¹³C NMR: Mapping the Carbon Skeleton

While less sensitive than ¹H NMR, the ¹³C spectrum provides a direct view of the molecule's carbon framework. Each unique carbon atom produces a distinct peak.

  • Causality: The chemical shifts in ¹³C NMR are highly informative. The carbon of the nitrile group (-CN) in the API will have a characteristic shift around 118 ppm, while the carbonyl carbon (-C=O) of Impurity B will appear much further downfield, typically around 170-180 ppm. This provides a clear and decisive differentiation between these functional groups.

2D NMR: Connecting the Dots for Unambiguous Identification

When spectral overlap in 1D NMR creates ambiguity, 2D NMR experiments are essential for definitive structural assignment.[12][13] These techniques reveal correlations between nuclei, allowing us to piece together the molecular puzzle.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, identifying which protons are adjacent in the spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is the most reliable way to assign the carbon signal corresponding to each proton signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is critical for identifying quaternary carbons and piecing together molecular fragments.

  • Trustworthiness: This suite of 2D experiments provides a self-validating system. An impurity's structure is confirmed not by a single data point, but by a complete and consistent network of correlations (¹H-¹H, ¹H-¹³C, and long-range ¹H-¹³C), leaving no room for ambiguity.

Comparative Data Analysis: A Case Study

Let's consider a hypothetical batch of this compound contaminated with Impurity A and Impurity B. The following table summarizes the expected key NMR signals that allow for their differentiation. (Note: Chemical shifts are illustrative and may vary based on solvent and concentration).

CompoundSignal Origin¹H Shift (ppm), Mult.¹³C Shift (ppm)Key 2D HMBC Correlation (H → C)¹⁹F Shift (ppm)
API Ar-H 6.95, s115.2 (d, J=22 Hz)Ar-HC -F, C -CH₃, C -CH₂CN-118.5
CH₂ -CN3.70, s23.5CH₂C N, Ar-C
Ar-CH₃ 2.30, s20.8CH₃ → Ar-C , Ar-C -F
C N-118.0
Impurity A Ar-H 6.98, s115.5 (d, J=22 Hz)Ar-HC -F, C -CH₃, C -CH₂Br-118.2
CH₂ -Br4.45, s33.0CH₂ → Ar-C
Ar-CH₃ 2.32, s21.0CH₃ → Ar-C , Ar-C -F
Impurity B Ar-H 6.90, s115.0 (d, J=22 Hz)Ar-HC -F, C -CH₃, C -CH₂CO-118.9
CH₂ -CO3.50, s43.1CH₂C O, Ar-C
NH₂ 7.40, 6.80, br s-NH₂C O
C =O-175.2

s = singlet, d = doublet, br s = broad singlet, Mult. = Multiplicity

This data clearly shows how each compound possesses a unique NMR fingerprint. The benzylic proton signals (CH₂) are highly diagnostic: 3.70 ppm for the API, 4.45 ppm for Impurity A, and 3.50 ppm for Impurity B. The ¹³C data provides confirmation, with the nitrile, bromo-methylene, and amide carbonyl carbons appearing at vastly different chemical shifts. An HMBC experiment correlating the benzylic protons to the key functional group carbon (CN, C=O) would provide the final, irrefutable evidence for each structure.

Experimental Workflow & Protocols

A systematic approach ensures reproducible and reliable results.

G Impurity Characterization Workflow Sample Receive API Sample Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) Sample->Prep H1 Acquire ¹H NMR (Quantitative Parameters) Prep->H1 F19 Acquire ¹⁹F NMR H1->F19 Impurity Signals Detected? Process Data Processing & Analysis H1->Process C13 Acquire ¹³C NMR F19->C13 F19->Process TwoD Acquire 2D NMR (COSY, HSQC, HMBC) C13->TwoD Structure Ambiguous? C13->Process TwoD->Process Identify Structure Elucidation & Identification Process->Identify Report Generate Report (Structures, Data Tables, Spectra) Identify->Report

Caption: A systematic workflow for NMR-based impurity analysis.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Choose a solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.

    • Add a small amount of an internal standard (e.g., TMS) for chemical shift referencing if necessary.

    • Vortex the tube until the sample is completely dissolved.

  • NMR Data Acquisition (General Parameters):

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

    • Ensure the spectrometer is properly tuned and shimmed for the sample to achieve good line shape and resolution.

    • Set the sample temperature to a constant value (e.g., 298 K) to ensure chemical shift stability.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • For quantitative analysis (qNMR), ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to allow for full relaxation and accurate integration.

  • ¹⁹F and ¹³C NMR Acquisition:

    • Acquire standard 1D spectra with proton decoupling.

    • Ensure a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio for low-level impurities.

  • 2D NMR Acquisition:

    • Acquire standard gradient-selected (gs) COSY, HSQC, and HMBC experiments.

    • Optimize the spectral width in both dimensions to cover all relevant signals.

    • For the HMBC experiment, set the long-range coupling delay to optimize for typical 2-3 bond J-couplings (e.g., 8 Hz).

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak or TMS.

    • Integrate the signals in the ¹H spectrum.

    • Analyze the 2D spectra to build the structural fragments of the impurities and connect them to form the complete structures.

Conclusion

The characterization of impurities is a non-negotiable aspect of modern drug development. For a fluorinated intermediate like this compound, a multi-nuclear and multi-dimensional NMR approach provides the most definitive and reliable path to impurity identification. By systematically employing ¹H, ¹⁹F, ¹³C, and a suite of 2D NMR experiments, researchers can move beyond simple detection to achieve unambiguous structural elucidation. This robust, self-validating methodology not only satisfies stringent regulatory requirements but also provides the deep molecular understanding necessary to ensure the development of safe and effective medicines.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link][6]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. [Link][14]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][8]

  • National Institutes of Health (NIH). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link][15]

  • PubChem - National Institutes of Health. Phenylacetonitrile. [Link][16]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link][4]

  • Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link][7]

  • Robertson, J. E., & Gerig, J. T. (1983). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed. [Link][17]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link][1]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link][9]

  • OPENPUB Global Publisher. (2025). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research. [Link][12]

  • ICH. Quality Guidelines. [Link][2]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • ResearchGate. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. [Link][13]

  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link][11]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][3]

  • Chemass. Pharmaceutical Impurity Analysis Overview. [Link][5]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][10]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Fluoro-3,5-dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Fluoro-3,5-dimethylphenylacetonitrile. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and regulatory standards.

Understanding the Hazard: A Mechanistic Perspective

This compound is an aromatic nitrile. The primary toxicological concern with compounds of this class stems from the nitrile group (-C≡N). In the body, or under acidic conditions, nitriles can metabolize or hydrolyze to release cyanide ions (CN⁻). Cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain, thereby halting cellular respiration.[1] This can lead to rapid and severe systemic effects, particularly impacting the central nervous system and the heart.[1]

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Given these potential hazards, a cautious and well-planned approach is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimize exposure. There is no single glove type that protects against all chemicals, but for nitriles and potential cyanide exposure, a robust combination is essential.[5]

PPE CategorySpecificationRationale
Hand Protection Double gloving: Inner nitrile exam glove, outer chemical-resistant nitrile or neoprene glove.The nitrile group requires robust chemical resistance.[6] Double gloving provides an added layer of protection against tears and rapid permeation.[7][8]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 or equivalent standards.Protects against splashes and potential vapors, which can cause severe eye irritation.[2][3]
Face Protection Face shield (worn over goggles).Required when handling larger quantities or when there is a significant splash risk.[9]
Body Protection Flame-resistant lab coat, fully buttoned.Provides a barrier against splashes and contamination of personal clothing.[9]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills.
Respiratory Required when vapors/aerosols are generated.Use a NIOSH-approved respirator with organic vapor cartridges.[3] All handling of solids and solutions should occur within a certified chemical fume hood to prevent inhalation exposure.[7][10]

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes risk at every stage of handling. This plan outlines the essential steps for safely managing this compound in the laboratory.

Pre-Experiment Preparation
  • Designated Area: Establish a designated area within a certified chemical fume hood for all work with this compound. Clearly label this area with a warning sign indicating the presence of a toxic cyanide-related compound.[7]

  • Emergency Equipment: Ensure an ANSI-approved safety shower and eyewash station are immediately accessible and have been tested within the last month.[8]

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite or sand), decontamination solutions (see Section 5), and designated hazardous waste bags must be readily available.

  • Buddy System: Never work alone when handling this compound.[8]

Step-by-Step Handling Protocol

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal P1 Don Full PPE P2 Verify Fume Hood Operation P1->P2 P3 Prepare All Equipment in Hood P2->P3 H1 Weigh Compound in Hood P3->H1 Begin work H2 Prepare Solution H1->H2 H3 Perform Reaction H2->H3 C1 Quench Reaction (if applicable) H3->C1 Reaction complete C2 Segregate Waste C1->C2 C3 Decontaminate Surfaces C2->C3 C4 Doff PPE Correctly C3->C4

  • Don PPE: Before entering the designated area, put on all required PPE as specified in the table above.

  • Transfer and Weighing: Conduct all transfers and weighing of the solid compound within the chemical fume hood to prevent inhalation of dust.[8] Use non-sparking tools.[10]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep containers tightly closed when not in use.[10]

  • Acid Incompatibility: CRITICAL: Avoid contact with strong acids. The protonation of the nitrile group can lead to the release of highly toxic hydrogen cyanide (HCN) gas.[7]

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment.

Emergency Response Plan

Speed is essential when responding to a cyanide-related exposure.[1]

Exposure Response
  • Skin Contact: Immediately go to the nearest emergency shower and rinse for at least 15 minutes, removing all contaminated clothing.[8] Call for emergency medical assistance (911).[8]

  • Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding eyelids open.[8] Call for emergency medical assistance (911).[8]

  • Inhalation: Move the affected person to fresh air immediately.[2] If they are not breathing, trained personnel should perform chest compressions; do not perform mouth-to-mouth resuscitation due to the risk of secondary contamination.[1] Call 911 and inform them of a potential cyanide exposure.[7]

  • Ingestion: Rinse the mouth with water. Immediately call a poison control center or 911.[2]

Spill Response

SpillResponse

  • Evacuate: Immediately evacuate the area.[7]

  • Alert: Notify nearby personnel and your supervisor.

  • Secure: If flammable solvents are involved, remove all ignition sources.[10]

  • Cleanup (Trained Personnel Only): For small spills within a fume hood, use an inert absorbent material (sand, vermiculite) to contain the spill. Do not use combustible materials.

  • Decontamination: Clean the spill area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse. All cleaning must be conducted within the fume hood.[7]

  • Disposal: Collect all contaminated materials (absorbent, wipes, gloves) in a sealed, labeled container for hazardous waste disposal.[7]

Disposal Plan: Cradle-to-Grave Responsibility

Improper disposal of nitriles and their waste products poses a significant environmental and health risk.[11]

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be collected as hazardous waste.[8]

  • Containerization: Use dedicated, sealed, and clearly labeled hazardous waste containers.[11] Store waste containers in a cool, well-ventilated area away from incompatible materials, particularly acids.[10]

  • Professional Disposal: Never pour acetonitrile or related compounds down the drain.[11] All waste must be disposed of through a licensed hazardous waste handler in accordance with local, state, and federal regulations.[11][12]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.

  • First aid for cyanide exposure. OHS Information Sheet - Health Safety & Wellbeing, Monash University.

  • Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety.

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia.

  • Pre-Hospital Guidelines for The Emergency Treatment of Deliberate or Accidental Release of Hydrogen Cyanide. Public Health England.

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority.

  • Personal Protective Equipment for Fragrance Oil. Supplies for Candles.

  • SAFETY DATA SHEET - Diphenylacetonitrile. Sigma-Aldrich.

  • SAFETY DATA SHEET - Diphenylacetonitrile. Fisher Scientific.

  • SAFETY DATA SHEET - 4-Fluorophenylacetonitrile. Fisher Scientific.

  • SAFETY DATA SHEET - 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile. Fisher Scientific.

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.

  • SAFETY DATA SHEET - Acetonitrile. Sigma-Aldrich.

  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US.

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng.

  • How to Dispose of Acetonitrile? ADG Environmental.

  • PPE Safety Kits - Nitrile Gloves. Brandon Hire Station.

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.